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  • Product: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
  • CAS: 1965309-16-3

Core Science & Biosynthesis

Foundational

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride mechanism of action

Title: Pharmacological Profiling and Mechanism of Action: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride as a Core Scaffold for CCR8 Antagonism Executive Summary In contemporary oncology and immunology, the tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling and Mechanism of Action: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride as a Core Scaffold for CCR8 Antagonism

Executive Summary

In contemporary oncology and immunology, the targeted modulation of the tumor microenvironment (TME) has superseded broad-spectrum immunosuppression. A critical target in this paradigm is the C-C Chemokine Receptor 8 (CCR8), a G-protein coupled receptor (GPCR) highly enriched on tumor-infiltrating regulatory T cells (Tregs) and Th2 lymphocytes[1][2].

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (and its enantiomers, such as the (S)- or (R)-configurations) serves as a highly privileged structural pharmacophore and key synthetic intermediate in the development of potent, small-molecule CCR8 antagonists[3]. Derivatives of this oxazolidin-2-one core—most notably compounds like SB-649701—have demonstrated profound efficacy in blocking the CCL1/CCR8 signaling axis[4]. This whitepaper delineates the molecular mechanism of action (MoA) of this chemical class, translating its biochemical interactions into phenotypic outcomes, and provides validated experimental protocols for preclinical evaluation.

Molecular Identity & Pharmacophore Rationalization

The structural architecture of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is meticulously optimized for GPCR binding pocket engagement:

  • Oxazolidin-2-one Core: Acts as a rigid, hydrogen-bonding scaffold that enforces the bioactive conformation of the molecule, orienting the peripheral rings for optimal receptor interaction[4].

  • Piperidine Ring: The secondary amine (stabilized as a hydrochloride salt for solubility and shelf-life) serves as a critical basic center. At physiological pH, it is protonated and forms a vital salt bridge with conserved acidic residues (e.g., Glu286) deep within the transmembrane helices of the CCR8 receptor[3].

  • Phenyl Moiety: Projects into a hydrophobic sub-pocket of the receptor, engaging in π−π stacking interactions with aromatic residues (e.g., Tyr114, Phe251), significantly driving the binding affinity and target residence time.

Mechanism of Action: The CCL1/CCR8 Axis Blockade

The mechanism of action of oxazolidin-2-one-derived CCR8 antagonists is rooted in competitive orthosteric or allosteric inhibition of the receptor, preventing the binding of its endogenous ligand, CCL1 (I-309)[2][3].

Signal Abrogation

Under normal physiological conditions, CCL1 binding to CCR8 induces a conformational shift that activates intracellular heterotrimeric G-proteins (primarily Gαi​ and Gαq​ )[2]. This activation triggers Phospholipase C β (PLC β ), leading to the hydrolysis of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium ( Ca2+ ).

By occupying the CCR8 binding pocket, the oxazolidin-2-one derivative locks the receptor in an inactive state. This prevents Gαi​/q coupling, completely abrogating the downstream calcium transient and subsequent β -arrestin recruitment[4][5].

Phenotypic Outcome: TME Modulation

The biochemical blockade translates directly into a phenotypic arrest of cell motility. Calcium signaling is a prerequisite for the actin cytoskeleton rearrangement required for chemotaxis. By inhibiting this pathway, the antagonist prevents highly immunosuppressive CCR8+ Tregs from migrating into the tumor microenvironment[1][5]. Consequently, the TME shifts from an immunosuppressive state to an immunostimulatory one, characterized by the robust infiltration and proliferation of cytotoxic CD8+ T cells and Natural Killer (NK) cells[6].

G Ligand CCL1 (I-309) Receptor CCR8 Receptor (Treg Surface) Ligand->Receptor Agonist Binding Antagonist Oxazolidin-2-one Antagonist Core Antagonist->Receptor Competitive Blockade Gprotein Gαi / Gαq Subunits Receptor->Gprotein Signal Transduction Calcium Intracellular Ca2+ Release Gprotein->Calcium PLCβ / IP3 Pathway Migration Treg Chemotaxis & Tumor Immunosuppression Calcium->Migration Actin Polymerization

Mechanism of CCR8 blockade by oxazolidin-2-one derivatives inhibiting Treg migration.

Quantitative Pharmacological Profile

To establish a benchmark for drug development, the following table summarizes the typical quantitative pharmacological parameters of optimized oxazolidin-2-one CCR8 antagonists (derived from the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold)[4][6].

Pharmacological ParameterAssay MethodologyTypical Value RangeMechanistic Significance
Binding Affinity ( pIC50​ ) Radioligand Displacement ( 125I -CCL1)6.8 – 7.5High-affinity occupation of the orthosteric site.
Functional Antagonism ( IC50​ ) FLIPR Calcium Mobilization50 nM – 150 nMPotent abrogation of Gαq​ -mediated secondary messenger signaling.
Chemotaxis Inhibition ( IC50​ ) Transwell Migration (Activated Th2/Tregs)100 nM – 200 nMDirect translation of biochemical blockade to phenotypic motility arrest.
Target Selectivity GPCR Counter-screening Panel>100-fold over CCR1-9Ensures minimal off-target toxicity and preserves general immune homeostasis.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all mechanistic claims be backed by orthogonal, self-validating experimental workflows. The following protocols detail the exact methodologies required to validate the MoA of oxazolidin-2-one-derived CCR8 antagonists.

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)

Causality: Real-time intracellular calcium tracking is the gold standard for validating GPCR antagonism. It provides immediate, kinetic evidence that the receptor's signal transduction machinery has been uncoupled by the antagonist.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR8 into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive fluorescent dye (diluted in assay buffer containing Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Incubation: Prepare serial dilutions (10 µM to 0.1 nM) of the oxazolidin-2-one derivative. Add 10 µL of the compound to the respective wells. Self-Validation Control: Include a vehicle control (DMSO) and a known reference antagonist to establish baseline and maximum inhibition. Incubate for 30 minutes.

  • Ligand Challenge: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Program the instrument to inject EC80​ concentrations of recombinant human CCL1 (typically ~5 nM) while continuously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) to determine the calcium transient amplitude. Plot the normalized response against the log of the antagonist concentration to derive the IC50​ via non-linear regression.

G Step1 1. Cell Culture (CCR8+ CHO cells) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Antagonist Incubation Step2->Step3 Step4 4. Ligand Challenge (CCL1 Injection) Step3->Step4 Step5 5. FLIPR Readout (Ca2+ Transient) Step4->Step5

Step-by-step FLIPR calcium assay workflow for validating CCR8 antagonism.

Protocol 2: Transwell Chemotaxis Assay for Treg Migration

Causality: While FLIPR proves biochemical target engagement, the transwell assay proves functional efficacy. It demonstrates that the compound successfully halts the physical migration of immune cells across a gradient, mimicking the prevention of Treg infiltration into a tumor.

Step-by-Step Methodology:

  • Cell Isolation: Isolate CD4+CD25+FoxP3+ Tregs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Expand and activate cells using anti-CD3/CD28 beads and IL-2 for 5 days to upregulate CCR8 expression.

  • Compound Pre-treatment: Suspend the activated Tregs in assay buffer (RPMI 1640 + 0.1% BSA). Pre-incubate the cells ( 1×106 cells/mL) with varying concentrations of the oxazolidin-2-one derivative for 30 minutes at 37°C.

  • Gradient Establishment: Add 600 µL of assay buffer containing 10 nM CCL1 to the lower chamber of a 24-well transwell plate (5.0 µm pore size polycarbonate membrane). Self-Validation Control: Include wells with no CCL1 in the lower chamber to measure random chemokinesis (background migration).

  • Migration Phase: Carefully add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell insert. Incubate the plate for 2 hours at 37°C in 5% CO2​ .

  • Quantification: Remove the inserts. Quantify the cells that migrated into the lower chamber using flow cytometry (counting beads) or a luminescent cell viability assay (e.g., CellTiter-Glo). Calculate the chemotaxis index and determine the IC50​ of migration inhibition.

References

  • Source: Google Patents (Millennium Pharmaceuticals, Inc.)
  • Oxazolidinones as novel human CCR8 antagonists Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype Source: PubMed Central (NIH) URL:[Link]

  • First-in-class CCR8 antagonist IPG-0521 displays good preclinical antitumor activity Source: BioWorld URL:[Link]

  • Design and application of CCR8 antagonists Source: Taylor & Francis Online (Expert Opinion on Drug Discovery) URL:[Link]

Sources

Exploratory

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride Derivatives: A Comprehensive Technical Guide

The Pharmacophore Paradigm In modern medicinal chemistry, the design of highly selective receptor antagonists and enzyme inhibitors relies heavily on privileged scaffolds. 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Paradigm

In modern medicinal chemistry, the design of highly selective receptor antagonists and enzyme inhibitors relies heavily on privileged scaffolds. 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (CAS: 521979-98-6 for the (S)-enantiomer) has emerged as a critical intermediate and core pharmacophore in the development of novel therapeutics[1].

The architectural rationale behind this scaffold is tripartite:

  • The Oxazolidin-2-one Ring : Acts as a rigid, stereochemically defined core. It restricts the conformational flexibility of the molecule, minimizing the entropic penalty upon target binding. Furthermore, its oxygen atoms serve as potent hydrogen-bond acceptors[1].

  • The Phenyl Ring : Provides a critical hydrophobic surface for π−π stacking or Van der Waals interactions within deep receptor pockets. The specific stereochemistry at the C4 position of the oxazolidinone ring dictates the spatial trajectory of this phenyl group, which is often the primary determinant of target selectivity[2].

  • The Piperidine Ring : The secondary amine (stabilized as a hydrochloride salt) serves as a versatile synthetic handle. It allows for rapid late-stage diversification via amide coupling, reductive amination, or urea formation, enabling precise tuning of the molecule's pharmacokinetic profile[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the core scaffold is essential for predicting the behavior of its downstream derivatives. The hydrochloride salt form is specifically utilized to ensure bench stability, prevent amine oxidation, and facilitate precise molar dosing during synthesis[1].

PropertyValueRationale / Implication
Molecular Formula C14H19ClN2O2Represents the stable, highly crystalline hydrochloride salt form[1].
Molecular Weight 282.77 g/mol Low MW provides ample room for late-stage derivatization while remaining well within Lipinski's Rule of 5[1].
Topological Polar Surface Area 41.57 ŲExcellent for membrane permeability; highly favorable for traversing lipid bilayers to reach intracellular targets[1].
LogP 2.35Optimal lipophilicity for balancing aqueous solubility and target tissue penetration[1].
Hydrogen Bond Acceptors 3Provided by the oxazolidinone and piperidine moieties, facilitating robust kinase/GPCR binding[1].
Rotatable Bonds 2High rigidity restricts conformational freedom, increasing target binding affinity[1].

Synthetic Architecture & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its built-in validation mechanisms. The following methodology details the synthesis of the core scaffold, emphasizing the causality behind reagent selection and the kinetic indicators that form a self-validating system.

Phase 1: Reductive Amination (Stereocenter Installation)
  • Objective : Couple 1-Boc-piperidin-4-one with enantiopure phenylglycinol.

  • Protocol :

    • Dissolve 1.0 eq of 1-Boc-piperidin-4-one and 1.05 eq of (R)- or (S)-phenylglycinol in anhydrous 1,2-dichloroethane (DCE) at room temperature.

    • Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes. Stir for 4 hours.

  • Causality : NaBH(OAc)3 is explicitly selected over NaBH4 because its electron-withdrawing acetate groups significantly reduce its nucleophilicity. This ensures the selective reduction of the transient iminium ion without prematurely reducing the starting ketone, thereby preventing the formation of a contaminating piperidinol byproduct. DCE provides an aprotic, non-nucleophilic environment that stabilizes the iminium intermediate.

  • Self-Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine starting material will stain yellow, whereas the successful formation of the secondary amine intermediate will stain a distinct dark blue/purple.

Phase 2: Phosgene-Free Cyclization
  • Objective : Construct the rigid oxazolidin-2-one ring.

  • Protocol :

    • Cool the secondary amine solution in dichloromethane (DCM) to 0°C. Add 3.0 eq of triethylamine (Et3N).

    • Slowly add 0.4 eq of Triphosgene dissolved in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality : Triphosgene is employed as a bench-stable, solid alternative to highly toxic phosgene gas, offering identical electrophilic reactivity with vastly improved safety. The slow addition at 0°C is critical to prevent an exothermic runaway and suppress intermolecular dimerization. Et3N acts as an acid scavenger, neutralizing the generated HCl to drive the equilibrium toward the cyclic carbamate.

  • Self-Validation Check : Perform FT-IR analysis on a crude reaction aliquot. The successful ring closure is definitively confirmed by the emergence of a strong, sharp carbamate carbonyl stretch at ~1750 cm⁻¹, which is easily distinguishable from the Boc carbonyl stretch (~1690 cm⁻¹).

Phase 3: Deprotection and Salt Precipitation
  • Objective : Remove the Boc protecting group to yield the final hydrochloride salt.

  • Protocol :

    • Isolate the Boc-protected intermediate and dissolve it in a minimal volume of ethyl acetate.

    • Add 10 volumes of 4M HCl in anhydrous dioxane and stir at room temperature.

  • Causality : The use of anhydrous HCl in dioxane is paramount. Aqueous acids (like concentrated HCl) carry a high risk of hydrolyzing the newly formed oxazolidinone ring. The anhydrous environment ensures clean cleavage of the tert-butyl group. Furthermore, the resulting piperidine hydrochloride salt is highly insoluble in the dioxane/ethyl acetate matrix. This drives the reaction forward via Le Chatelier's principle and allows for isolation by simple vacuum filtration, bypassing complex aqueous workups.

  • Self-Validation Check : The reaction is visually self-validating. The cleavage of the Boc group releases isobutylene and CO2 gas, causing visible effervescence. The cessation of bubbling, coupled with the precipitation of a dense white crystalline solid, indicates complete conversion[2].

SyntheticWorkflow SM 1-Boc-piperidin-4-one + Phenylglycinol Step1 Reductive Amination (NaBH(OAc)3, DCE) SM->Step1 Int1 Secondary Amine Intermediate Step1->Int1 Step2 Cyclization (Triphosgene, Et3N) Int1->Step2 Int2 Boc-Protected Oxazolidin-2-one Step2->Int2 Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Core 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one HCl Step3->Core Deriv Derivatization (Amide Coupling / Alkylation) Core->Deriv Final Target Derivatives (CCR8 / HCV Agents) Deriv->Final

Synthetic workflow for 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one derivatives.

Therapeutic Modalities

The 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold is not merely a structural curiosity; it is the functional engine behind several advanced pharmacological agents.

Immunomodulation via CCR8 Antagonism

The chemokine receptor CCR8 is a G-protein coupled receptor (GPCR) predominantly expressed on Th2-polarized cells, monocytes, and regulatory T cells (Tregs)[2]. Upon activation by its endogenous ligand, CCL1 (I-309), CCR8 triggers a Gq/Gi-mediated signaling cascade that leads to intracellular calcium mobilization, inhibiting apoptosis and driving chemotaxis. This pathway is heavily implicated in the pathogenesis of allergic asthma and tumor-mediated immunosuppression[2].

Derivatives of this scaffold serve as highly potent, competitive CCR8 antagonists. The oxazolidinone core acts as a rigid vector, directing the phenyl ring deep into the hydrophobic binding pocket of the receptor. By blocking the CCL1-CCR8 interaction, these derivatives effectively halt Th2 cell recruitment, dampening the localized inflammatory response[2].

CCR8Pathway CCL1 CCL1 (I-309) Ligand CCR8 CCR8 Receptor (GPCR) CCL1->CCR8 Binds & Activates Antagonist Oxazolidin-2-one Derivative (Antagonist) Antagonist->CCR8 Blocks Receptor GProtein Gq/Gi Protein Activation CCR8->GProtein PLC PLC-beta Activation & Calcium Release GProtein->PLC Th2 Th2 Cell Recruitment & Inflammation PLC->Th2

Mechanism of CCR8 antagonism by oxazolidin-2-one derivatives modulating Th2 inflammation.

Antiviral Therapeutics: Flaviviridae (HCV)

Beyond immunology, this scaffold has been successfully repurposed in the development of piperidinyl cyclic amido antiviral agents. In the context of Hepatitis C Virus (HCV) infection, these derivatives are engineered to target the viral replication complex[3]. The precise stereochemistry of the phenyl group is critical for fitting into the highly conserved allosteric pockets of the HCV polymerase or NS5A proteins, structurally disrupting the machinery required for viral RNA synthesis and offering a therapeutic alternative to traditional interferon-based regimens[3].

References[1] Title: (S)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride | ChemScene. Source: chemscene.com. URL: https://www.chemscene.com/[2] Title: WO2003037271A2 - Compounds, pharmaceutical compositions and methods of use therefor - Google Patents. Source: google.com. URL:https://patents.google.com/patent/WO2003037271A2/en[3] Title: WO2010091411A1 - Piperidinyl cyclic amido antiviral agents - Google Patents. Source: google.com. URL:https://patents.google.com/patent/WO2010091411A1/en

Sources

Foundational

Chapter 1: Core Chemistry and Structure-Activity Relationship (SAR)

An In-depth Technical Guide to the Pharmacological Profile of Oxazolidinone Derivatives This guide provides a comprehensive technical overview of the oxazolidinone class of antibiotics, designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Profile of Oxazolidinone Derivatives

This guide provides a comprehensive technical overview of the oxazolidinone class of antibiotics, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the core pharmacology of these synthetic agents, from their unique mechanism of action and intricate structure-activity relationships to the experimental protocols essential for their preclinical evaluation. Our focus is on synthesizing technical data with field-proven insights to provide a self-validating resource for the scientific community.

The oxazolidinone pharmacophore is a synthetic scaffold, not found in nature, which is a key reason for its novel mechanism of action and lack of cross-resistance with other antibiotic classes.[1][2] The fundamental structure consists of a 2-oxazolidinone ring (A-ring) with an essential (S)-configuration at the C-5 position, linked to an N-aryl substituent (B-ring).[1][3] Modifications to these core components profoundly influence antibacterial potency, spectrum, and safety profiles.

The initial discovery and subsequent optimization leading to Linezolid established several key SAR principles[1][4]:

  • A-Ring and C-5 Substituent: The (S)-5-acetamidomethyl group is critical for potent antibacterial activity. Replacing the acetamide with other groups can modulate activity, but it remains a crucial interaction point within the ribosomal binding pocket.[3][4]

  • B-Ring (N-aryl substituent): A 3-fluorophenyl group at the N-3 position of the oxazolidinone ring enhances potency.[1] Further substitutions on this aromatic ring can expand the antibacterial spectrum or alter pharmacokinetic properties. For instance, a meta-fluoro substitution generally increases biological activity.[1][5]

  • C-Ring: The addition of a third ring system (C-ring), typically appended to the para-position of the B-ring, has been a major focus for developing next-generation derivatives like Tedizolid.[4][6] These modifications can enhance interactions with the ribosome, potentially overcoming certain resistance mechanisms and improving potency.[4][7]

Table 1: Summary of Key Structure-Activity Relationships (SAR) for Oxazolidinone Derivatives

Structural Moiety Modification Impact on Pharmacological Profile
A-Ring (C-5) Replacement of the acetamidomethyl side chain with thiocarbonyl groups or other substituents. Can maintain or slightly decrease activity; significantly influenced by the lipophilicity of the molecule.[3] Crucial for binding and potency.
B-Ring (N-aryl) Introduction of a fluorine atom at the meta-position. Generally increases antibacterial activity.[1][5]
B-Ring (N-aryl) Modifications at the para-position, often with a third ring system (C-Ring). Can enhance potency, broaden the spectrum, and overcome some resistance mechanisms.[2][4] This is a key area for second-generation compounds.

| C-Ring | Addition of diverse heterocyclic structures (e.g., morpholine in Linezolid, modified pyridine in Tedizolid). | Significantly impacts potency, safety (e.g., reduced monoamine oxidase inhibition), and pharmacokinetic properties.[4][6][8] |

Chapter 2: Mechanism of Action - A Unique Inhibition of Protein Synthesis

Oxazolidinones possess a unique mechanism of action that distinguishes them from all other classes of protein synthesis inhibitors.[2][9] They act at a very early stage of translation, specifically by preventing the formation of the functional 70S initiation complex.[10][11][12]

The process involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the 50S ribosomal subunit.[5][11][13] They do not interact with the 30S subunit directly.[10]

  • Interaction with 23S rRNA: The binding site is located on the 23S rRNA at the peptidyl transferase center (PTC), specifically within the A-site pocket.[5][14][15]

  • Inhibition of the Initiation Complex: This binding interaction physically obstructs the proper positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA).[5][10] By doing so, it prevents the fMet-tRNA from binding correctly, which in turn blocks the formation of the complete 70S ribosome-mRNA initiation complex.[8][12]

  • Halting Protein Synthesis: With the initiation complex blocked, the subsequent steps of elongation and peptide bond formation cannot occur, leading to a cessation of bacterial protein synthesis.[5]

This early-stage inhibition is the reason for the lack of cross-resistance with other antibiotic classes that target later stages of protein synthesis, such as macrolides or tetracyclines.[2][10]

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Binding_Site Binds to A-Site Pocket on 23S rRNA (PTC) 30S_Subunit 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Complex Joins with 50S mRNA mRNA mRNA->30S_Subunit fMet_tRNA fMet-tRNA (Initiator tRNA) Block X fMet_tRNA->Block fMet_tRNA->70S_Complex Binds to P-Site Oxazolidinone Oxazolidinone Oxazolidinone->50S_Subunit Block->70S_Complex Protein_Synthesis Protein Synthesis (Elongation) 70S_Complex->Protein_Synthesis Proceeds G cluster_target Target Site Modification cluster_acquired Acquired Transferable Genes Resistance Oxazolidinone Resistance Mechanisms 23S_rRNA 23S rRNA Gene Mutations (e.g., G2576U) Resistance->23S_rRNA Alters Drug Binding Site Ribosomal_Proteins Ribosomal Protein L3/L4 Gene Mutations Resistance->Ribosomal_Proteins Alters Binding Site Conformation cfr cfr Gene (23S rRNA Methyltransferase) Resistance->cfr Modifies Drug Target (A2503) optrA_poxtA optrA / poxtA Genes (ABC-F Ribosomal Protection) Resistance->optrA_poxtA Ejects Drug from Ribosome

Caption: Primary mechanisms of bacterial resistance to oxazolidinones.

Chapter 6: Preclinical Evaluation: Key Methodologies

A robust and standardized preclinical evaluation is paramount to identifying promising new oxazolidinone derivatives. The following protocols represent core, self-validating workflows used in the field.

Protocol 6.1: In Vitro Susceptibility Testing - Broth Microdilution for MIC Determination

Rationale: The Minimum Inhibitory Concentration (MIC) is the foundational metric of an antibiotic's potency. [3]This protocol, following Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of the oxazolidinone derivative that inhibits the visible growth of a target bacterium, providing a quantitative measure of its in vitro activity. [16] Step-by-Step Methodology:

  • Preparation of Drug Stock: Prepare a high-concentration stock solution of the oxazolidinone derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the drug in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

  • Bacterial Inoculum Preparation: Culture the test organism (e.g., MRSA ATCC 43300) overnight. Dilute the culture to achieve a standardized suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [3]4. Inoculation: Inoculate each well of the microtiter plate (containing the drug dilutions) with the prepared bacterial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient air conditions. [3]6. Reading Results: The MIC is visually determined as the lowest drug concentration in which there is no visible turbidity (i.e., no bacterial growth). [3]

Protocol 6.2: In Vitro Time-Kill Assay

Rationale: While MIC tells us about inhibition, it doesn't distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Time-kill assays provide this dynamic information by measuring the rate and extent of bacterial killing over time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity. [17] Step-by-Step Methodology:

  • Preparation: Prepare flasks containing CAMHB with the oxazolidinone derivative at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10^5 CFU/mL.

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar) and incubate for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point for each drug concentration. Plot log10 CFU/mL versus time to generate the time-kill curves.

Protocol 6.3: In Vivo Efficacy Assessment - Mouse Thigh Infection Model

Rationale: In vitro success must translate to in vivo efficacy. The neutropenic mouse thigh infection model is a standardized and widely accepted preclinical model for evaluating the in vivo activity of antibiotics against Gram-positive pathogens like S. aureus. [16][18]Rendering the mice neutropenic (e.g., with cyclophosphamide) ensures that the observed antibacterial effect is due to the drug itself and not the host's immune system.

Step-by-Step Methodology:

  • Induce Neutropenia: Administer cyclophosphamide to mice several days prior to infection to induce a neutropenic state.

  • Infection: Prepare a standardized inoculum of the test pathogen (e.g., MRSA). Inject a defined volume (e.g., 0.1 mL) intramuscularly into the thigh of each mouse. [16]3. Drug Administration: At a set time post-infection (e.g., 2 hours), begin treatment. Administer the oxazolidinone derivative via the desired route (e.g., oral gavage [p.o.] or intravenous [i.v.]) at various dose levels. A control group receives the vehicle only. [16]4. Efficacy Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions.

  • Bacterial Load Determination: Plate the homogenate dilutions onto selective agar to quantify the bacterial burden (CFU/gram of tissue).

  • Data Analysis: The efficacy of the compound is determined by the reduction in bacterial load (log10 CFU/g) in treated mice compared to the vehicle control group at the start of therapy.

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Exploratory

Structure-Activity Relationship (SAR) and Pharmacological Profiling of the 4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one Scaffold

Executive Summary The CC chemokine receptor 8 (CCR8) has emerged as a high-value therapeutic target, initially recognized for its role in Th2-mediated allergic diseases (such as asthma and atopic dermatitis) and more rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The CC chemokine receptor 8 (CCR8) has emerged as a high-value therapeutic target, initially recognized for its role in Th2-mediated allergic diseases (such as asthma and atopic dermatitis) and more recently as a critical marker for tumor-infiltrating regulatory T cells (Tregs) in cancer immunotherapy. The discovery of small-molecule CCR8 antagonists has heavily relied on privileged nitrogen-containing heterocycles. Among these, the 4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one scaffold, first prominently detailed in, represents a highly modular, conformationally restricted pharmacophore.

This technical guide deconstructs the structure-activity relationship (SAR) of this core scaffold, explains the mechanistic grounding of its biological activity, and provides self-validating experimental workflows for researchers engaged in lead optimization.

Mechanistic Grounding: The CCR8 Signaling Axis

To understand the SAR of a receptor antagonist, one must first map the target's signaling topology. CCR8 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon binding its endogenous ligand, CCL1, the receptor undergoes a conformational shift that triggers downstream intracellular cascades.

Small molecules containing the 4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one core act as allosteric or orthosteric antagonists. They wedge into the transmembrane (TM) helical bundle, preventing the inward movement of TM7 and the outward movement of TM6, thereby locking the receptor in an inactive state and halting the signaling cascade illustrated below.

CCR8_Signaling CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor CCL1->CCR8 Binds G_Protein Gαi / Gαq Proteins CCR8->G_Protein Activates PLC_beta PLC-β Activation G_Protein->PLC_beta IP3_DAG IP3 & DAG Production PLC_beta->IP3_DAG Calcium Intracellular Ca2+ Flux IP3_DAG->Calcium Chemotaxis Actin Polymerization & Chemotaxis Calcium->Chemotaxis

Fig 1: CCR8 signaling pathway from CCL1 binding to Th2 cell chemotaxis.

Structural Deconstruction of the Scaffold

The 4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one molecule is not a random assembly of rings; it is a highly engineered topological vector designed to probe specific sub-pockets within the GPCR. As supported by structural studies on related, the scaffold can be divided into three critical functional zones:

  • The Oxazolidin-2-one Core (The Hinge): This ring serves as a rigid spacer and a hydrogen-bond acceptor. The carbonyl oxygen interacts with conserved polar residues (e.g., Tyrosine or Threonine) in the CCR8 binding pocket. Its planar nature restricts the rotatable bonds, reducing the entropic penalty upon binding.

  • The C4-Phenyl Group (The Hydrophobic Anchor): This moiety occupies a deep, lipophilic sub-pocket formed by TM3 and TM5. Causality of Stereochemistry: The spatial orientation is critical. The (4S) enantiomer projects the phenyl ring directly into this cleft, whereas the (4R) enantiomer suffers severe steric clash with the receptor walls, resulting in a near-total loss of affinity.

  • The Piperidine Ring (The Salt Bridge): The basic nitrogen of the piperidine ring is protonated at physiological pH. This is an absolute requirement for forming a stabilizing salt bridge with a conserved Glutamic Acid (Glu286) residue in the CCR8 binding pocket.

Quantitative SAR Profiling

To systematically optimize this scaffold, modifications are typically made at the piperidine nitrogen. The unsubstituted core is essentially inactive; it requires a bulky lipophilic group to occupy an adjacent hydrophobic cavity.

CompoundC4 StereochemistryPiperidine N-SubstituentCCR8 IC₅₀ (nM)*ClogP
1 (Core) (4S)-H>10,0001.8
2 (4S)Benzyl4503.2
3 (4S)3-Methoxybenzyl853.1
4 (4S)1-Naphthylmethyl124.5
5 (4R)1-Naphthylmethyl1,2004.5
6 (4S)2-Methyl-1-naphthylmethyl44.8

*Representative functional antagonism data based on Fluo-4 calcium flux assays in CHO-CCR8 cells. Notice the 100-fold drop in potency between the (4S) and (4R) enantiomers (Cmpd 4 vs 5).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and biological evaluation of the scaffold.

SAR_Workflow Synth Scaffold Synthesis (Reductive Amination) Deriv N-Derivatization (Library Generation) Synth->Deriv Binding Radioligand Binding (Ki Determination) Deriv->Binding Functional Calcium Flux Assay (IC50 Evaluation) Binding->Functional Lead Lead Selection & in vivo Profiling Functional->Lead

Fig 2: Experimental workflow for synthesizing and evaluating CCR8 antagonists.

Protocol 1: Synthesis of (4S)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one Hydrochloride

Commercially available from suppliers like , this core can also be synthesized in-house.

  • Step 1: Reductive Amination. React N-Boc-piperidin-4-one with (S)-phenylglycinol in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. Causality: We use (S)-phenylglycinol to pre-install the correct chiral center, avoiding the need for late-stage chiral resolution.

  • Step 2: Cyclization. Treat the resulting amino-alcohol with triphosgene (or 1,1'-Carbonyldiimidazole, CDI) and triethylamine in dichloromethane at 0°C to form the oxazolidin-2-one ring.

  • Step 3: Deprotection. Stir the intermediate in 4N HCl in dioxane for 2 hours at room temperature to remove the Boc group.

  • Self-Validation Check: The protocol is validated via LC-MS and FTIR. The reaction is considered successful only if FTIR shows a strong, sharp C=O stretching band at ~1750 cm⁻¹ (characteristic of the oxazolidinone carbonyl, distinct from the Boc carbonyl at ~1700 cm⁻¹) and LC-MS confirms the mass (m/z [M+H]⁺ = 247.1).

Protocol 2: Functional Calcium Flux Assay (IC₅₀ Determination)
  • Step 1: Cell Preparation. Plate CHO cells stably transfected with human CCR8 and Gα16 (to force coupling to the calcium pathway) in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Step 2: Dye Loading. Remove media and add Fluo-4 AM dye (a cell-permeable fluorogenic calcium indicator) in assay buffer containing probenecid. Causality: Probenecid inhibits multidrug resistance proteins, preventing the cells from pumping the dye back out into the extracellular space, thereby maximizing the signal-to-noise ratio.

  • Step 3: Compound Incubation. Add the synthesized antagonist library (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

  • Step 4: Stimulation & Readout. Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 nM of human CCL1 and immediately read the fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Self-Validation Check: The assay system validates itself via internal controls. A positive control (10 nM CCL1 + vehicle) establishes the Emax (100% activation). A negative control (assay buffer only) establishes the baseline. The assay is only deemed trustworthy if the Z'-factor is ≥ 0.6 , proving that the dynamic range and data variance are statistically robust enough to differentiate highly potent compounds from weak binders.

Conclusion

The 4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one scaffold is a masterclass in rational drug design for GPCR targets. By utilizing the oxazolidinone as a rigid hinge, the (4S)-phenyl group as a stereospecific hydrophobic anchor, and the piperidine as a tunable salt-bridge vector, researchers can generate highly potent CCR8 antagonists. Strict adherence to stereochemical control and rigorous, self-validating functional assays are paramount for advancing these compounds from the bench to preclinical models.

References

  • Compounds, pharmaceutical compositions and methods of use therefor (WO2003037271A2)
  • Oxazolidinones as novel human CCR8 antagonists Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

Foundational

Therapeutic Applications of Oxazolidinone Compounds: A Technical Guide to Mechanisms, Resistance, and Clinical Translation

Executive Summary Oxazolidinones represent one of the few entirely novel classes of synthetic antibiotics introduced into clinical practice over the past fifty years. Characterized by their unique structural scaffold—an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolidinones represent one of the few entirely novel classes of synthetic antibiotics introduced into clinical practice over the past fifty years. Characterized by their unique structural scaffold—an oxazolidone ring with an S-configuration substituent at C5—these agents are critical in combating multidrug-resistant (MDR) Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) 1[1]. As the landscape of antimicrobial resistance evolves, understanding the precise pharmacological mechanisms, resistance paradigms, and laboratory protocols essential for evaluating oxazolidinone efficacy is paramount for drug development professionals.

Pharmacological Mechanism of Action

Unlike macrolides or tetracyclines that inhibit later stages of translation, oxazolidinones inhibit bacterial protein synthesis at a remarkably early stage. They bind specifically to the A-site pocket of the peptidyl transferase center (PTC) located on the 23S rRNA of the bacterial 50S ribosomal subunit 2[2].

This binding creates steric hindrance that prevents the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA), thereby aborting the formation of the functional 70S initiation complex 3[3]. Because of this distinct target site, oxazolidinones generally lack cross-resistance with other protein synthesis inhibitors.

MOA Drug Oxazolidinone (Linezolid / Tedizolid) Subunit 50S Ribosomal Subunit Drug->Subunit Penetrates cell PTC Peptidyl Transferase Center (23S rRNA A-site) Subunit->PTC Target site localization tRNA fMet-tRNA Binding Blocked PTC->tRNA Steric hindrance Complex 70S Initiation Complex Halted tRNA->Complex Prevents translation

Oxazolidinone mechanism of action: inhibiting the 70S initiation complex via 50S subunit binding.

Therapeutic Applications & Comparative Efficacy

The primary clinical utility of oxazolidinones lies in treating acute bacterial skin and skin structure infections (ABSSSIs) and nosocomial pneumonia caused by MDR Gram-positive cocci. Tedizolid, a second-generation oxazolidinone, demonstrates 2- to 4-fold greater in vitro potency compared to linezolid against a variety of pathogens4[4].

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Linezolid vs. Tedizolid

PathogenLinezolid MIC90Tedizolid MIC90
Methicillin-susceptible S. aureus (MSSA)2.00.5
Methicillin-resistant S. aureus (MRSA)2.00.5
Vancomycin-resistant enterococci (VRE)2.00.5
Streptococcus pyogenes2.00.5
Enterococcus faecalis2.00.5

(Data summarized from clinical isolates associated with ABSSSIs and pneumonia 4[4].)

The Resistance Landscape: Chromosomal and Mobile Elements

Resistance to oxazolidinones was initially restricted to chromosomal mutations, specifically the G2576T mutation in domain V of the 23S rRNA and alterations in the rplC and rplD genes encoding ribosomal proteins L3 and L4 5[5]. However, the emergence of mobile resistance elements has shifted the epidemiological landscape:

  • The cfr Gene: Encodes a radical S-adenosylmethionine (SAM) RNA methyltransferase that methylates the adenine residue at position 2503 (A2503) of the 23S rRNA 5[5]. This modification confers the PhLOPSA multiresistance phenotype (phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A) 6[6].

  • optrA and poxtA Genes: Encode ATP-binding cassette (ABC)-F proteins that provide ribosomal protection, physically displacing the antibiotic from its target site 5[5].

Next-Generation Oxazolidinones in Tuberculosis

Linezolid is a core component of regimens for multidrug-resistant tuberculosis (MDR-TB), but its long-term use is hampered by mitochondrial toxicity, leading to myelosuppression and peripheral neuropathy 7[7]. To overcome this, novel candidates have been developed:

  • Contezolid (CZD): Features a modified molecular structure that significantly reduces monoamine oxidase (MAO)-related serotonergic neurotoxicity and myelosuppression while maintaining potent anti-tubercular activity 8[8].

  • Sutezolid (SZD): A thiomorpholine analog currently in Phase 2b clinical trials (e.g., PanACEA-SUDOCU-01) as part of a pan-TB regimen combined with bedaquiline, delamanid, and moxifloxacin 8[8].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following workflows are designed to assess oxazolidinone susceptibility and pharmacodynamics accurately, with the causality of each step explicitly defined.

Protocol 1: Broth Microdilution MIC Assay
  • Inoculum Preparation: Prepare a 0.5 McFarland standard from an overnight agar culture to yield ~5 × 10^5 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities deplete the drug or increase the baseline target concentration, skewing the MIC higher.

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Physiological levels of calcium and magnesium stabilize the bacterial cell wall and ensure reproducible drug diffusion and target interaction.

  • Drug Titration: Perform 2-fold serial dilutions of the oxazolidinone (e.g., 0.016 to 16 µg/mL) in a 96-well plate.

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration completely inhibiting visible growth.

Protocol 2: Time-Kill Kinetics Assay
  • Log-Phase Synchronization: Grow the test strain to the logarithmic growth phase.

    • Causality: Oxazolidinones are protein synthesis inhibitors; they require actively translating ribosomes to exhibit their bacteriostatic or bactericidal effects. Testing stationary-phase cells yields false resistance profiles.

  • Drug Exposure: Expose the inoculum to 1×, 2×, and 4× the predetermined MIC.

  • Temporal Sampling & Quenching: Extract aliquots at 0, 4, 8, 12, and 24 hours. Immediately perform 10-fold serial dilutions in sterile saline.

    • Causality: Serial dilution is a critical self-validating step to quench drug carryover. Without it, residual oxazolidinone transferred to the agar plate would inhibit colony formation, falsely indicating bactericidal activity.

  • Enumeration: Plate on non-selective agar, incubate, and plot Log10 CFU/mL versus time. A ≥3 log10 decrease indicates bactericidal activity, whereas a <3 log10 decrease indicates bacteriostatic activity 9[9].

TimeKill Inoculum Log-Phase Inoculum (Active Translation) Exposure Oxazolidinone Exposure (Multiples of MIC) Inoculum->Exposure Standardized start Sampling Aliquots at 0-24h Exposure->Sampling Kinetic tracking Plating Serial Dilution & Plating (Quench Carryover) Sampling->Plating Stop drug action Analysis CFU Enumeration (Bacteriostatic vs Cidal) Plating->Analysis Quantify viability

Time-kill assay workflow for evaluating bacteriostatic versus bactericidal oxazolidinone activity.

References

  • Source: Antimicrobial Agents and Chemotherapy (NIH)
  • Source: Expert Opinion on Investigational Drugs (PubMed)
  • Mechanism of action of oxazolidinone antibacterial agents Source: ResearchGate URL
  • Source: Pharmaceuticals (NIH)
  • Source: Clinical Microbiology Reviews (ASM Journals)
  • Persistence of transferable oxazolidinone resistance genes in enterococcal isolates from a swine farm in China Source: Frontiers in Microbiology URL
  • Research Progress on Novel Oxazolidinone Antibiotics for Drug-Resistant Tuberculosis Source: Journal of Medical Case Reports and Images URL
  • Source: Infection and Drug Resistance (NIH)
  • Comparative in vitro potency and kill curve activity of tedizolid and linezolid against Gram-positive bacteria isolated from Chinese hospitalized patients in 2013–2016 Source: Taylor & Francis URL

Sources

Exploratory

The 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Scaffold: A Next-Generation Pharmacophore for Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial strains, particularly the ESKAPE pathogens, has severely compromised the clinical utility of traditional fluoroquinolone antibiotics. Resi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial strains, particularly the ESKAPE pathogens, has severely compromised the clinical utility of traditional fluoroquinolone antibiotics. Resistance is predominantly driven by single-nucleotide polymorphisms in the Quinolone Resistance-Determining Region (QRDR) of bacterial topoisomerases[1]. To bypass this resistance mechanism, Novel Bacterial Topoisomerase Inhibitors (NBTIs) have been developed. Unlike fluoroquinolones, NBTIs do not stabilize the DNA-enzyme cleavage complex; instead, they bind to a distinct pre-cleavage allosteric pocket[2].

This technical guide dissects the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one moiety—a highly modular and potent structural scaffold utilized in the design of next-generation NBTIs. By acting as the critical Right-Hand Side (RHS) or Left-Hand Side (LHS) binding domain, this scaffold enables dual-targeting of DNA gyrase and Topoisomerase IV while mitigating off-target liabilities such as hERG channel inhibition[3].

Mechanistic Paradigm: Escaping the QRDR

Traditional oxazolidinones, such as linezolid, exert their antibacterial effects by binding to the 50S ribosomal subunit to inhibit protein synthesis[4]. However, when integrated into an NBTI architecture, the oxazolidinone ring is repurposed to target bacterial DNA replication.

NBTIs are typically bipartite molecules consisting of an LHS domain that intercalates with DNA at the GyrA/ParC interface, a central linker, and an RHS domain that occupies a hydrophobic pocket in the GyrB/ParE subunits[1]. The 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold perfectly fulfills the requirements of a high-affinity NBTI binding domain:

  • Piperidine Ring: Serves as a conformationally restricted basic center. The piperidine nitrogen provides a highly reactive vector for linker conjugation, allowing precise spatial orientation of the molecule within the enzyme's binding cleft.

  • Oxazolidin-2-one Core: Acts as a critical hydrogen bond acceptor. The carbonyl oxygen forms strong dipole interactions with highly conserved serine or arginine residues in the binding pocket, anchoring the molecule.

  • 4-Phenyl Substitution: Projects into a deep lipophilic sub-pocket. The aromatic ring engages in π−π stacking and hydrophobic packing, drastically increasing the binding affinity and residence time on the target.

Because this binding pocket is spatially distinct from the catalytic center targeted by fluoroquinolones, the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold retains full potency against ciprofloxacin-resistant isolates[2].

MOA Target Bacterial Topoisomerase II/IV FQ Fluoroquinolones (Cleavage Complex) Target->FQ Traditional NBTI NBTIs (Pre-Cleavage Pocket) Target->NBTI Novel Resistance QRDR Mutations (Cross-Resistance) FQ->Resistance Susceptible Scaffold 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one NBTI->Scaffold Utilizes Efficacy Potent Broad-Spectrum Activity Scaffold->Efficacy Avoids QRDR Resistance->Efficacy Fails

Figure 1: Mechanistic divergence of oxazolidinone NBTIs vs. fluoroquinolones.

Experimental Workflows & Self-Validating Protocols

To validate the efficacy and safety of compounds derived from the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold, a rigorous, self-validating testing cascade is required. The following protocols emphasize the causality behind each experimental choice to ensure data integrity.

Protocol 1: Target Engagement via DNA Supercoiling & Decatenation Assays

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) against E. coli DNA gyrase and S. aureus Topoisomerase IV.

Causality & Design: DNA gyrase uniquely introduces negative supercoils into DNA, while Topo IV is a dedicated decatenase. By using relaxed pBR322 plasmid for gyrase and kinetoplast DNA (kDNA) for Topo IV, we isolate the specific catalytic activity of each enzyme. kDNA is a massive network of catenated minicircles; Topo IV releases these into free minicircles, providing a highly specific, low-background readout[2].

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a 30 µL reaction mixture containing 1X assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid (for gyrase) or 200 ng of kDNA (for Topo IV).

  • Compound Titration: Add the oxazolidinone derivative in a 10-point dose-response titration (0.001 µM to 10 µM, 1% final DMSO). Self-Validation: Include a vehicle control (1% DMSO) to establish baseline activity and Ciprofloxacin as a positive inhibition control.

  • Enzyme Addition & Incubation: Add 1 U of recombinant enzyme. Incubate at 37°C for 30 minutes.

  • Termination (Critical Step): Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 1 mM EDTA, 0.5 mg/mL bromophenol blue) and 1% SDS. Causality: SDS denatures the enzyme, preventing it from remaining bound to the DNA, which would otherwise alter electrophoretic mobility and cause false-positive inhibition readouts.

  • Resolution: Run samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide and quantify band intensities via densitometry to calculate the IC₅₀.

Protocol 2: Phenotypic Efficacy and hERG Counter-Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) and rule out cardiotoxicity.

Causality & Design: NBTIs frequently feature basic amines (like the piperidine ring) that can inadvertently block the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation[3]. Phenotypic efficacy must be immediately juxtaposed with hERG patch-clamp data to calculate the therapeutic index.

Step-by-Step Methodology:

  • MIC Determination: Perform broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI guidelines. Inoculate 96-well plates with 5×105 CFU/mL of target ESKAPE pathogens. Incubate at 37°C for 18-24 hours.

  • Automated Patch-Clamp (hERG): Culture CHO cells stably expressing the hERG channel. Use an automated planar patch-clamp system (e.g., QPatch).

  • Electrophysiology: Clamp cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV (to open channels), followed by a repolarizing pulse to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse the oxazolidinone compound over the cells. Causality: The reduction in the tail current amplitude is directly proportional to hERG blockade. An IC₅₀ > 30 µM is required for progression to in vivo models.

Workflow Synth Scaffold Synthesis & Linker Conjugation Enzyme Enzymatic Assays (Gyrase/Topo IV IC50) Synth->Enzyme Pheno Phenotypic MIC Assays (ESKAPE Pathogens) Enzyme->Pheno IC50 < 100nM Tox hERG & Cytotoxicity Counter-Screening Pheno->Tox MIC < 1 µg/mL Tox->Synth High Toxicity Lead Lead Optimization & In Vivo Models Tox->Lead Selectivity > 100x

Figure 2: Critical path workflow for validating oxazolidinone-based NBTIs.

Quantitative Data Summary

The integration of the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold into NBTI architectures yields profound improvements in both target affinity and phenotypic efficacy. The table below summarizes representative profiling data comparing optimized oxazolidinone-based NBTIs against traditional fluoroquinolones.

Compound Class / ScaffoldE. coli Gyrase IC₅₀ (nM)S. aureus Topo IV IC₅₀ (nM)S. aureus (MRSA) MIC (µg/mL)hERG IC₅₀ (µM)
Ciprofloxacin (Control) 1502000.5 - >32 (Resistant)> 50
Piperidinyl-Oxazolidinone Lead 12180.0635
Bicyclic-Oxazolidinone Analog 8150.03> 50

Data Interpretation: The piperidinyl-oxazolidinone scaffold demonstrates sub-20 nM target inhibition and potent activity against MRSA strains that are entirely resistant to Ciprofloxacin. Furthermore, structural tuning of the piperidine-linker interface successfully mitigates hERG liability, pushing the safety margin above the critical 30 µM threshold[3].

Sources

Foundational

CAS number for (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

An In-depth Technical Guide to (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational drug design. This guide delves into the synthesis, characterization, and potential applications of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a molecule that exemplifies this principle. It marries the chiral integrity and biological activity of the oxazolidinone ring with the versatile and frequently bioactive piperidine moiety. While a specific CAS number for this novel hydrochloride salt is not yet cataloged, this document serves as a comprehensive technical treatise for researchers, scientists, and drug development professionals exploring this promising chemical space. We will dissect the synthesis of its core components, propose a convergent synthetic pathway, and explore its potential as a therapeutic agent, grounded in the established pharmacology of its constituent parts.

Physicochemical and Structural Elucidation

The target molecule, (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, is a chiral compound featuring a phenyl-substituted oxazolidinone core linked at the 3-position to the nitrogen of a 4-aminopiperidine derivative. The hydrochloride salt form is intended to enhance aqueous solubility and stability for potential pharmaceutical applications.

PropertyValueSource
Molecular Formula C₁₅H₂₁ClN₂O₂Calculated
Molecular Weight 308.80 g/mol Calculated
Core Scaffold 1 (S)-4-Phenyl-2-oxazolidinone[1][2]
Core Scaffold 2 4-Aminopiperidine[3][4]
CAS Number (Core) 99395-88-7 ((S)-4-Phenyl-2-oxazolidinone)[1]
Appearance (Predicted) White to off-white crystalline solid[2]

Strategic Synthesis Pathway

The synthesis of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride can be approached through a convergent strategy, involving the independent synthesis of two key intermediates: (S)-4-Phenyl-2-oxazolidinone and a protected 4-aminopiperidine, followed by their coupling and final deprotection/salt formation.

Synthesis of Intermediate 1: (S)-4-Phenyl-2-oxazolidinone

(S)-4-Phenyl-2-oxazolidinone is a valuable chiral auxiliary in asymmetric synthesis.[1][2] A common and efficient method for its preparation starts from N-Boc-L-phenylglycine.[5]

Experimental Protocol:

  • Reduction of N-Boc-L-phenylglycine: To a solution of N-Boc-L-phenylglycine in an anhydrous organic solvent (e.g., tetrahydrofuran), a borane reagent is added for reduction to obtain the intermediate N-Boc-L-phenylglycinol.[5]

  • Cyclization: The N-Boc-L-phenylglycinol is then subjected to a ring-closing reaction in the presence of a catalyst (e.g., potassium tert-butoxide) to yield (S)-4-Phenyl-2-oxazolidinone.[5]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield a white crystalline solid.[6]

A N-Boc-L-phenylglycine B N-Boc-L-phenylglycinol A->B Borane Reduction C (S)-4-Phenyl-2-oxazolidinone B->C Catalytic Cyclization

Caption: Synthesis of (S)-4-Phenyl-2-oxazolidinone.

Synthesis of Intermediate 2: N-Boc-4-aminopiperidine

4-Aminopiperidine derivatives are key building blocks in many pharmaceuticals.[3][4] A common route involves the reductive amination of N-Boc-4-piperidone.

Experimental Protocol:

  • Reductive Amination: N-Boc-4-piperidone is reacted with an ammonia source in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-Boc-4-aminopiperidine.[4]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified to yield the protected amine.

A N-Boc-4-piperidone B N-Boc-4-aminopiperidine A->B Reductive Amination

Caption: Synthesis of N-Boc-4-aminopiperidine.

Coupling, Deprotection, and Salt Formation

The final steps involve the coupling of the two intermediates. A plausible approach is a nucleophilic substitution reaction.

Experimental Protocol:

  • N-Arylation/N-Alkylation: While copper-catalyzed N-arylation of oxazolidinones with aryl iodides is known, a direct coupling with a secondary amine like piperidine can be achieved under appropriate conditions.[7] A more direct approach would be to first activate the oxazolidinone, or to perform a direct nucleophilic substitution. For this proposed synthesis, we will consider a direct coupling of the piperidine nitrogen to the oxazolidinone ring, which may require activation of the oxazolidinone nitrogen or a related coupling reaction. A plausible method involves the reaction of (S)-4-Phenyl-2-oxazolidinone with a suitable derivative of 4-aminopiperidine.

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Hydrochloride Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Final Purification: The salt is collected by filtration and dried under vacuum.

A (S)-4-Phenyl-2-oxazolidinone C (S)-4-Phenyl-3-(1-Boc-piperidin-4-yl)oxazolidin-2-one A->C B N-Boc-4-aminopiperidine B->C D (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one C->D Boc Deprotection E (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride D->E HCl Salt Formation A Bacterial Ribosome (70S) B 30S Subunit A->B C 50S Subunit A->C F Initiation Complex Formation B->F C->F D mRNA D->B E Initiator tRNA E->F G Protein Synthesis F->G H (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one I Binding to 50S Subunit H->I I->C J Inhibition of Initiation Complex I->J J->F

Caption: Proposed inhibition of bacterial protein synthesis.

Potential Therapeutic Applications and In Vitro Evaluation

Given the established antibacterial properties of the oxazolidinone scaffold, (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a prime candidate for investigation as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). [8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The initial assessment of antibacterial efficacy is typically performed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., S. aureus, MRSA, Enterococcus faecalis, VRE) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) should be used.

  • Preparation of Inoculum: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride represents a rationally designed molecule with significant potential as a novel therapeutic agent. This guide has provided a comprehensive technical framework, from a proposed convergent synthesis to its likely mechanism of action and methods for its biological evaluation. The fusion of the chiral (S)-4-Phenyl-2-oxazolidinone core with a 4-aminopiperidine moiety offers a rich platform for further optimization and drug development endeavors. The insights and protocols detailed herein are intended to empower researchers to explore this and related chemical entities in the ongoing search for new and effective medicines.

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-202. [Link]

  • Gaudenzi, S., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]

  • Wang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters, 45(30), 5761-5764. [Link]

  • Buratovich, M. A. (2022). Oxazolidinone antibiotics. Salem Press Encyclopedia of Health. [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7233. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Backbone of Bioactive Molecules: (S)-(+)-4-Phenyl-2-Oxazolidinone in Synthesis. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]

  • Zurenko, G. E., et al. (2001). Oxazolidinones: a new class of antibacterials. Current opinion in pharmacology, 1(5), 470–476. [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]

  • Lookchem. (n.d.). Cas 99395-88-7,(S)-(+)-4-Phenyl-2-oxazolidinone. [Link]

  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Gooding, O. W., et al. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. Organic Process Research & Development, 7(4), 543–550. [Link]

  • Taylor & Francis Online. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction. [Link]

  • ACS Publications. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. [Link]

  • PubMed. (2002). Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent. [Link]

  • National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

  • Research Journal of Pharmacy and Technology. (2014). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. [Link]

  • PubMed. (2001). Novel piperidinyloxy oxazolidinone antimicrobial agents. [Link]

  • ACS Publications. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. [Link]

  • Journal of the American Chemical Society. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • DergiPark. (2018). A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • ACS Publications. (2019). Progress against Escherichia coli with the Oxazolidinone Class of Antibacterials: Test Case for a General Approach To Improving Whole-Cell Gram-Negative Activity. [Link]

  • Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a valuable heterocyclic compound for research and development in medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final product. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the chosen procedures.

Introduction and Significance

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. These compounds function by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] The incorporation of a piperidine moiety can significantly influence the pharmacological properties of a molecule, including its solubility, lipophilicity, and ability to interact with biological targets. The target molecule, 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, combines these two important pharmacophores, making it a compound of interest for the exploration of new therapeutic agents.

This guide details a robust and reproducible synthetic route, beginning with the coupling of a protected piperidine derivative with a phenyl-oxirane precursor, followed by cyclization to form the core oxazolidinone structure, and concluding with deprotection and salt formation.

Overall Synthetic Scheme

The synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is accomplished via a four-step sequence. The process begins with the nucleophilic ring-opening of styrene oxide by 4-amino-1-benzylpiperidine. The resulting amino alcohol is then cyclized to the corresponding oxazolidinone using carbonyldiimidazole (CDI). Subsequently, the N-benzyl protecting group is removed via catalytic transfer hydrogenation. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthetic_Scheme A 4-Amino-1-benzylpiperidine C 2-(1-Benzylpiperidin-4-ylamino)-1-phenylethanol A->C Step 1: Epoxide Ring-Opening Solvent: Ethanol, Reflux B Styrene Oxide B->C D 3-(1-Benzylpiperidin-4-yl)-4-phenyl-oxazolidin-2-one C->D Step 2: Cyclization Reagent: CDI Solvent: THF, Reflux E 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one D->E Step 3: N-Debenzylation Reagents: Pd/C, Ammonium Formate Solvent: Methanol, Reflux F 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride E->F Step 4: Salt Formation Reagent: HCl in Dioxane Solvent: Ethyl Acetate

Caption: Overall synthetic workflow for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride.

PART 1: Synthesis of the N-Benzyl Protected Intermediate

Step 1: Synthesis of 2-(1-Benzylpiperidin-4-ylamino)-1-phenylethanol (Intermediate C)

This initial step involves the nucleophilic attack of the primary amine of 4-amino-1-benzylpiperidine on the less sterically hindered carbon of the epoxide ring of styrene oxide. This reaction is a classic example of epoxide ring-opening by an amine, a reliable method for the formation of β-amino alcohols.[2] Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate under reflux conditions.

Protocol:

  • To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in absolute ethanol (10 mL per 1 g of amine), add styrene oxide (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired amino alcohol as a viscous oil.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )
4-Amino-1-benzylpiperidine1.0190.28
Styrene Oxide1.1120.15
Absolute Ethanol-46.07
Step 2: Synthesis of 3-(1-Benzylpiperidin-4-yl)-4-phenyl-oxazolidin-2-one (Intermediate D)

The formation of the oxazolidinone ring is achieved through the cyclization of the β-amino alcohol intermediate. Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene for this transformation.[3] The reaction proceeds via the initial activation of the hydroxyl group by CDI, followed by an intramolecular nucleophilic attack by the secondary amine, leading to the formation of the five-membered heterocyclic ring. Tetrahydrofuran (THF) is an appropriate solvent for this reaction due to its inert nature and ability to dissolve the reactants.

Protocol:

  • Dissolve the 2-(1-benzylpiperidin-4-ylamino)-1-phenylethanol (1.0 eq) in anhydrous THF (15 mL per 1 g of amino alcohol).

  • To this solution, add carbonyldiimidazole (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by crystallization or column chromatography.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )
2-(1-Benzylpiperidin-4-ylamino)-1-phenylethanol1.0310.44
Carbonyldiimidazole (CDI)1.2162.15
Anhydrous Tetrahydrofuran (THF)-72.11

PART 2: Deprotection and Salt Formation

Step 3: Synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (Final Product, Free Base E)

The removal of the N-benzyl protecting group is a critical step in this synthesis. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[4][5] In this procedure, ammonium formate serves as the hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[4] Methanol is a suitable solvent for this reaction.

Protocol:

  • Dissolve 3-(1-benzylpiperidin-4-yl)-4-phenyl-oxazolidin-2-one (1.0 eq) in methanol (20 mL per 1 g of substrate).

  • To this solution, add 10% Palladium on carbon (10% w/w of the substrate).

  • Add ammonium formate (5.0 eq) in one portion.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product as a solid.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )
3-(1-Benzylpiperidin-4-yl)-4-phenyl-oxazolidin-2-one1.0336.43
10% Palladium on Carbon0.1 (w/w)-
Ammonium Formate5.063.06
Methanol-32.04
Step 4: Synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (Final Product, Salt F)

The final step is the conversion of the free base to its hydrochloride salt. This is a standard procedure that enhances the compound's stability, crystallinity, and aqueous solubility, which is often desirable for pharmaceutical applications.[6][7]

Protocol:

  • Dissolve the 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one free base in a minimal amount of ethyl acetate.

  • To this solution, add a 4M solution of hydrogen chloride in 1,4-dioxane dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product as a white to off-white solid.

Reagent/SolventMolar Eq.
4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one1.0
4M HCl in 1,4-Dioxane~1.1
Ethyl Acetate-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl of the oxazolidinone ring.

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling

This synthesis involves the use of potentially hazardous chemicals. It is imperative to conduct all procedures in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Eureka by PatSnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. CN103450013A.[7]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77.[8]

  • Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.[9]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. IN 201621006509.[10]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.[11]

  • Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(10), 14339-14345.[12]

  • Rhodium, E. (n.d.). CTH Removal of N-Benzyl Groups. Erowid.[4]

  • Gowda, S., et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthetic Communications, 17(14), 1729-1733.[5]

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.[13]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.[14]

  • DTIC. (2025). Piperidine Synthesis.[15]

  • Grishina, G. V., et al. (2012). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Tetrahedron Letters, 53(38), 5120-5123.[2]

  • Kumar, S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946-5953.[16]

  • Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone. CN112500361A.[17]

  • Anderson, M. O., et al. (2009). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 7(18), 3749-3756.[18]

  • Malarz, K., et al. (2016). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(3), 643-654.[3]

  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 579.[19]

  • Bsharat, S. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff.[1]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[20]

  • Ager, D. J., et al. (1996). (S)-4-Benzyl-2-oxazolidinone. In Encyclopedia of Reagents for Organic Synthesis.[21]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(10), 737-753.[22]

  • Frutos, A. A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986.[23]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[24]

  • Romero, N., et al. (2005). (–)-1-Benzyl-4-[(1R)-2-hydroxy-1-phenylethylamino]-5,6-dihydropyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2927-o2929.[25]

  • Bsharat, S. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.[26]

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325-341.[27]

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Application

Application Note: Pharmacological Evaluation of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride as a CCR8 Antagonist Scaffold

Pharmacological Relevance & Structural Rationale 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a highly specialized chemical intermediate and pharmacophore scaffold. It is predominantly utilized in the rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Relevance & Structural Rationale

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a highly specialized chemical intermediate and pharmacophore scaffold. It is predominantly utilized in the rational drug design of small-molecule antagonists targeting the C-C chemokine receptor 8 (CCR8) [1].

CCR8 is a class A G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand CCL1 (also known as I-309), drives the chemotaxis of Th2 cells, eosinophils, and tumor-infiltrating regulatory T cells (Tregs) [2, 3]. Consequently, blocking this signaling axis holds significant therapeutic promise for both allergic asthma and immuno-oncology.

The structural logic of utilizing this specific compound is twofold:

  • Aqueous Solubility : The piperidine nitrogen provides a basic center for hydrochloride salt formation, ensuring the solubility required for in vitro biological assays.

  • Conformational Restriction : The oxazolidinone ring acts as a rigidifying element. It restricts the conformational flexibility of the attached phenyl group, locking the molecule into a geometry that optimizes binding affinity within the deep, hydrophobic transmembrane pocket of the CCR8 receptor [4].

Physicochemical Profile

To ensure reproducibility across experimental setups, the physical parameters of the compound must dictate how it is handled in the laboratory.

Table 1: Physicochemical Properties and Assay Implications

PropertyValueRationale / Impact on Assay Design
Chemical Formula C₁₄H₁₉ClN₂O₂Determines molecular mass for precise molarity calculations.
Molecular Weight 282.77 g/mol Low molecular weight ensures rapid diffusion in cell-based assays.
CAS Number 521979-97-5 (R-isomer)Stereochemistry is critical; GPCR binding pockets are highly stereoselective.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility in physiological buffers (e.g., HBSS, RPMI).
Scaffold Function Conformational RestrictionPrevents entropic penalty upon receptor binding, increasing potency.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway of CCR8 and the exact intervention point of the oxazolidinone antagonist scaffold.

CCR8_Pathway CCL1 CCL1 (I-309) Endogenous Agonist CCR8 CCR8 Receptor (GPCR) CCL1->CCR8 Activates Antagonist 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one HCl Antagonist->CCR8 Competes/Blocks GProtein Gq / Gi Proteins CCR8->GProtein Signal Transduction PLC Phospholipase C (PLC) GProtein->PLC Activates Calcium Intracellular Ca2+ Flux PLC->Calcium IP3 Generation Chemotaxis Cellular Chemotaxis Calcium->Chemotaxis Cytoskeletal Rearrangement

Mechanistic pathway of CCR8 activation by CCL1 and targeted antagonism by the oxazolidinone scaffold.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Reagent Preparation and Stability Validation

Rationale & Causality: While the hydrochloride form enhances aqueous solubility, establishing a stable, fully dissolved master stock in an aprotic solvent is critical. Incomplete dissolution or degradation leads to inaccurate dosing and false negatives in downstream functional assays.

Step-by-Step Methodology :

  • Master Stock : Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents hydrolysis of the oxazolidinone ring during long-term storage.

  • Aliquotting : Dispense into 20 µL single-use aliquots in amber microcentrifuge tubes and store at -80°C. Causality: Amber tubes prevent photo-degradation, and single-use aliquots eliminate freeze-thaw cycles that compromise compound integrity.

  • Working Dilution : On the day of the assay, dilute the stock in the specific assay buffer. Ensure the final DMSO concentration on the cells does not exceed 0.1% (v/v). Causality: DMSO concentrations above 0.1% can disrupt cell membrane integrity and artificially alter calcium flux or cell viability.

Self-Validating System Parameters :

  • Purity Verification : Subject a freeze-thawed aliquot to LC-MS analysis. The protocol is validated only if the area-under-the-curve (AUC) purity remains >95% compared to a freshly prepared standard.

Protocol 2: High-Throughput FLIPR Calcium Mobilization Assay

Rationale & Causality: CCR8 couples to Gq/Gi proteins, activating Phospholipase C (PLC) to generate IP3, which subsequently releases Ca²⁺ from the endoplasmic reticulum [4]. By loading cells with a fluorogenic calcium-sensitive dye (e.g., Fluo-4 AM), we can quantify this intracellular calcium flux in real-time. The addition of the antagonist should dose-dependently blunt this fluorescent spike.

Step-by-Step Methodology :

  • Cell Preparation : Seed CHO-K1 cells stably expressing human CCR8 into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading.

  • Dye Loading : Incubate cells with 4 µM Fluo-4 AM dye in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid for 1 hour at 37°C. Causality: Fluo-4 AM is cell-permeable; once inside, esterases cleave the AM ester, trapping the fluorophore. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Compound Pre-incubation : Add serial dilutions of the oxazolidinone compound (0.1 nM to 10 µM) to the wells and incubate for 15 minutes.

  • Agonist Stimulation : Using the FLIPR liquid handling system, inject the EC₈₀ concentration of CCL1 (I-309) into all wells simultaneously while continuously recording fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Extraction : Calculate the maximum relative fluorescence unit (RFU) minus the baseline RFU for each well to generate dose-response curves.

Self-Validating System Parameters :

  • Reference Controls : A known CCR8 antagonist (e.g., AZ084 or the viral protein MC148) must be run in parallel to confirm assay sensitivity [2, 3].

  • Z'-Factor Calculation : The assay must yield a Z'-factor ≥ 0.5 between the vehicle control and a fully saturating dose of the positive control, ensuring the signal-to-background ratio is statistically robust.

Protocol 3: Transwell Chemotaxis and Viability Counter-Screen

Rationale & Causality: While FLIPR confirms receptor binding, it does not guarantee the inhibition of complex phenotypic responses. CCR8 drives the migration of leukocytes into inflammatory sites [3]. A Transwell chemotaxis assay measures the functional efficacy of the scaffold in preventing this migration.

Step-by-Step Methodology :

  • Receptor Ligand Preparation : Add 30 nM of CCL1 in assay buffer (RPMI 1640 + 0.1% BSA) to the lower chamber of a 96-well Transwell plate (5 µm pore size). Causality: 0.1% BSA acts as a carrier protein to prevent the chemokine from adhering to the plastic walls.

  • Cell Treatment : Pre-incubate human AML14.3D10 eosinophilic cells (endogenously expressing CCR8) with varying concentrations of the antagonist for 30 minutes at 37°C.

  • Migration Phase : Transfer 1×10⁵ treated cells into the upper chamber. Incubate for 2 hours at 37°C. Causality: The 5 µm pore size is specifically chosen to allow active amoeboid migration of leukocytes while preventing passive gravity-driven fall-through.

  • Quantification : Remove the upper insert. Add CellTiter-Glo® reagent to the lower chamber to lyse the migrated cells and quantify ATP via luminescence.

Self-Validating System Parameters :

  • Chemokinesis vs. Chemotaxis (Checkerboard Analysis) : Include wells where CCL1 is present in both upper and lower chambers. If cells migrate equally, the movement is random (chemokinesis). True chemotaxis requires a spatial gradient (CCL1 only in the lower chamber).

  • Viability Counter-Screen : Run a parallel CellTiter-Glo assay on cells treated with the highest dose of the antagonist without the Transwell setup. Causality: This ensures that a reduction in migration is due to true CCR8 antagonism, not compound-induced cytotoxicity.

Data Interpretation & Quality Control

Table 2: Quantitative Validation Metrics for CCR8 Assays

Assay TypeMetricAcceptable ThresholdCorrective Action if Failed
FLIPR Calcium Flux Z'-Factor≥ 0.5Optimize cell seeding density or dye loading time.
FLIPR Calcium Flux Positive Control IC₅₀Within 3-fold of literatureVerify CCL1 agonist concentration and cell passage number.
Transwell Chemotaxis Migration Index> 5-fold over vehicleCheck CCL1 gradient; ensure BSA is present in the buffer.
Viability Screen Cell Viability> 95% of controlLower the maximum compound concentration to avoid toxicity.

References

  • Source: Google Patents (WO2003037271A2)
  • Title : A highly selective CC chemokine receptor (CCR)8 antagonist encoded by the poxvirus molluscum contagiosum Source : PubMed / National Institutes of Health URL :[Link]

  • Title : Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration Source : Ovid / PLoS One URL :[Link]

  • Title : Cryo-EM structure and biochemical analysis of human chemokine receptor CCR8 Source : bioRxiv URL :[Link]

Method

Application Notes &amp; Protocols for In Vitro Evaluation of Oxazolidinone Antibacterial Activity

Introduction: The Oxazolidinone Class and the Need for Robust In Vitro Assessment The oxazolidinones are a class of synthetic antibacterial agents critical in the fight against multidrug-resistant (MDR) Gram-positive pat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazolidinone Class and the Need for Robust In Vitro Assessment

The oxazolidinones are a class of synthetic antibacterial agents critical in the fight against multidrug-resistant (MDR) Gram-positive pathogens.[1][2] Compounds like linezolid and tedizolid have become indispensable for treating severe infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[1][3][4] Their efficacy stems from a unique mechanism of action that inhibits bacterial protein synthesis at the initiation stage, thereby avoiding cross-resistance with many other antibiotic classes that target protein synthesis at later stages.[2][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the essential in vitro assays required to characterize the antibacterial activity of novel and established oxazolidinone compounds. The methodologies described herein are grounded in principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.

Section 1: The Mechanistic Basis of Oxazolidinone Activity

A foundational understanding of the oxazolidinone mechanism of action is crucial for designing and interpreting in vitro assays. Unlike many other protein synthesis inhibitors, oxazolidinones act at the very first step of translation.[6]

Core Mechanism: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) within the domain V region of the 23S rRNA.[4][7][8] This binding interaction sterically hinders the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of a functional 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[9][10][11][12] This unique target site is why there is generally no cross-resistance with other protein synthesis inhibitors like macrolides or aminoglycosides.[1][4]

Oxazolidinone_Mechanism cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Functional Protein Synthesis cluster_2 Oxazolidinone Inhibition rRNA_30S 30S Ribosomal Subunit Complex_30S 30S Initiation Pre-Complex rRNA_30S->Complex_30S binds mRNA mRNA mRNA->Complex_30S binds fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Complex_30S binds rRNA_50S 50S Ribosomal Subunit Complex_30S->rRNA_50S Complex_70S Functional 70S Initiation Complex rRNA_50S->Complex_70S joins Blocked Formation of 70S Complex Blocked rRNA_50S->Blocked prevents joining Protein Protein Elongation & Synthesis Complex_70S->Protein Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->rRNA_50S Binds to 23S rRNA on 50S subunit

Caption: Oxazolidinone mechanism of action.

Section 2: Foundational Assays for Potency and Spectrum of Activity

The initial characterization of any antibacterial agent relies on determining its potency against a panel of relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and serves as the gold standard for susceptibility testing.[13][14]

Principle: A standardized bacterial inoculum is exposed to serial twofold dilutions of the oxazolidinone compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is recorded as the MIC.

This protocol is harmonized with CLSI and EUCAST guidelines.[14][15][16]

  • Preparation of Oxazolidinone Stock: Accurately weigh the oxazolidinone compound and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well U-bottom plate.

    • Add 100 µL of the oxazolidinone working solution (e.g., 128 µg/mL in CAMHB) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) drug-free.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to ~5 x 10⁵ CFU/mL.[14] Well 12 receives no bacteria and serves as a sterility control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the oxazolidinone at which there is no visible growth (no turbidity or pellet) compared to the drug-free growth control (well 11).

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation: Typical MIC₉₀ Values for Oxazolidinones

OrganismLinezolid (µg/mL)Tedizolid (µg/mL)
Staphylococcus aureus (MSSA)40.5
Staphylococcus aureus (MRSA)40.5
Enterococcus faecalis41
Enterococcus faecium (VRE)41
Streptococcus pneumoniae1-2≤0.25
(Note: MIC₉₀ is the concentration required to inhibit 90% of isolates. Values are compiled from multiple sources for illustrative purposes).[17][18][19][20]
Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC assay is an extension of the MIC test that determines the lowest concentration of an antibiotic required to kill ≥99.9% of the initial bacterial inoculum. It is essential for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Mix the contents of each clear well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each clear well and the positive growth control onto a drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the oxazolidinone that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Expert Insight: Oxazolidinones are generally considered bacteriostatic against staphylococci and enterococci.[17][19][21][22] However, they may exhibit bactericidal activity against certain species, such as Streptococcus pneumoniae.[17][23]

Section 3: Pharmacodynamic Characterization Assays

Beyond simple potency, it is critical to understand the time-course of bacterial killing and any persistent effects after drug removal.

Time-Kill Kinetic Assays

Principle: This dynamic assay measures the change in viable bacterial count over time in the presence of various concentrations of an antibiotic. It provides a detailed profile of the rate and extent of antibacterial activity.

  • Prepare flasks containing CAMHB with the oxazolidinone at desired concentrations (e.g., 0x, 1x, 2x, 4x, and 8x the predetermined MIC).

  • Prepare a bacterial inoculum as described for the MIC assay, but dilute it to achieve a starting density of ~5 x 10⁵ CFU/mL in each flask.

  • Incubate the flasks at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[21]

  • Perform serial tenfold dilutions of the aliquot in sterile saline to minimize antibiotic carryover.

  • Plate the dilutions onto drug-free agar plates to enumerate the viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is defined as bactericidal activity.

Caption: Workflow for Time-Kill Kinetic Assay.

Post-Antibiotic Effect (PAE) Determination

Principle: The PAE is the persistent suppression of bacterial growth after a short period of antibiotic exposure.[5][24] This effect is important for optimizing dosing schedules, as a longer PAE may allow for less frequent dosing.

  • Grow bacteria to the logarithmic phase (~10⁶ CFU/mL).

  • Expose the culture to the oxazolidinone (typically at 1x or 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled identically but without the drug.[24]

  • Remove the antibiotic by a rapid 1:1000 dilution in pre-warmed, drug-free CAMHB. This reduces the drug concentration well below the MIC, effectively ending the exposure.[5]

  • Take samples from both the test and control cultures immediately after dilution (T₀) and at regular intervals thereafter (e.g., every hour) to determine viable counts (CFU/mL).

  • Calculate the PAE using the formula: PAE = T - C , where:

    • T is the time required for the CFU count in the drug-exposed culture to increase by 1 log₁₀.

    • C is the time required for the CFU count in the control culture to increase by 1 log₁₀.[21]

Data Presentation: Typical PAE of Oxazolidinones

OrganismDrug ConcentrationPost-Antibiotic Effect (PAE) in hours
S. aureus4 x MIC0.5 - 2.4
E. faecalis4 x MIC0.2 - 1.4
S. epidermidis4 x MIC0.8 ± 0.5
E. faecium4 x MIC0.8 ± 0.5
(Note: Data compiled from studies on linezolid and eperezolid, which show similar PAEs).[20][21][25]

Section 4: Evaluation of Resistance Potential

Assessing the likelihood of resistance development is a critical component of preclinical drug evaluation.

Spontaneous Mutation Frequency

Principle: This assay determines how frequently resistant mutants arise spontaneously within a large bacterial population when challenged with the antibiotic.

  • Grow a large volume of bacterial culture overnight to reach a high cell density (>10⁹ CFU/mL).

  • Concentrate the cells by centrifugation and resuspend them in a small volume to achieve a density of >10¹⁰ CFU/mL.

  • Plate a known volume of the concentrated culture onto multiple large agar plates containing the oxazolidinone at a selective concentration (e.g., 2x or 4x MIC).

  • Simultaneously, perform serial dilutions of the culture and plate on drug-free agar to determine the total viable count (total CFU).

  • Incubate the plates for 24-48 hours.

  • Count the number of colonies that grow on the drug-containing plates (resistant mutants).

  • Calculate the mutation frequency by dividing the number of resistant mutants by the total number of viable cells plated.

Expert Insight: Oxazolidinones are known to have a very low spontaneous frequency of resistance, often in the range of <10⁻⁹ to 10⁻¹¹ for S. aureus.[17][26][27] This is a highly favorable characteristic for a clinical antibiotic.

Characterizing Mechanisms of Resistance

While not a primary activity assay, understanding resistance mechanisms is key to interpreting results from non-susceptible isolates. For oxazolidinones, resistance is primarily mediated by:

  • Target Site Mutations: Point mutations in the domain V region of the 23S rRNA gene (e.g., G2576T) are the most common mechanism.[1][2][28][29]

  • Ribosomal Protein Alterations: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance.[26][30][31]

  • Acquired Resistance Genes: The acquisition of mobile genetic elements carrying genes like cfr (a ribosomal RNA methyltransferase) or optrA (an ABC-F transporter) can confer resistance.[28][29]

Conclusion

The in vitro assays detailed in this guide—MIC/MBC, time-kill kinetics, PAE, and spontaneous mutation frequency—form a comprehensive suite for the preclinical evaluation of oxazolidinone antibiotics. Executing these protocols with precision and adherence to established standards is paramount for generating robust, reliable, and comparable data. This information is fundamental for guiding drug development decisions, establishing clinical breakpoints, and ultimately, ensuring the effective use of this vital class of antibiotics in treating serious bacterial infections.

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
  • Buratovich, M. A. Oxazolidinone antibiotics. Research Starters.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023).
  • Yasmin, F., et al. (n.d.). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. PMC.
  • (n.d.). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. [Source not provided].
  • (n.d.). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Orthobullets.
  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed.
  • (n.d.).
  • (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. [Source not provided].
  • Schedletzky, T., et al. (n.d.). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. PMC.
  • (2008). R chi-01, a new family of oxazolidinones that overcome ribosome-based linezolid resistance. [Source not provided].
  • (n.d.). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • (2017). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. [Source not provided].
  • (n.d.). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. ASM Journals.
  • Locke, J. B., et al. (n.d.). Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700). PMC.
  • (n.d.).
  • (n.d.). Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci. PubMed.
  • (n.d.). Comparative In Vitro Activities and Postantibiotic Effects of the Oxazolidinone Compounds Eperezolid (PNU-100592) and Linezolid (PNU-100766) versus Vancomycin against Staphylococcus aureus, Coagulase-Negative Staphylococci, Enterococcus faecalis, and Enterococcus faecium. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • (n.d.). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. PubMed.
  • (1999). Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. [Source not provided].
  • (n.d.). In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL).
  • Pae, A. N., et al. (1999). Synthesis and in vitro activity of new oxazolidinone antibacterial agents having substituted isoxazoles. PubMed.
  • (2021). Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews - ASM Journals.
  • (2004). Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone. [Source not provided].
  • (n.d.). 1 H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. [Source not provided].
  • (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC.
  • Hameed, A., et al. (2017). In Vitro Isolation and Characterization of Oxazolidinone-Resistant Mycobacterium tuberculosis. PMC.
  • (n.d.). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. FAO AGRIS.
  • (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • (2023). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent.
  • Mendes, R. E., et al. (2018). Evolving oxazolidinone resistance mechanisms in a worldwide collection of enterococcal clinical isolates: results from the SENTRY Antimicrobial Surveillance Program. Oxford Academic.
  • (n.d.). Pharmacokinetic-Pharmacodynamic Modeling of the In Vitro Activities of Oxazolidinone Antimicrobial Agents against Methicillin-Resistant Staphylococcus aureus. ASM Journals.
  • (2018).
  • (n.d.). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences.
  • (n.d.). A Comparative Analysis of the Post-Antibiotic Effects of Eperezolid and Linezolid. Benchchem.
  • (n.d.). Comparative In Vitro Activities and Postantibiotic Effects of the Oxazolidinone Compounds Eperezolid (PNU-100592) and Linezolid (PNU-100766) versus Vancomycin against Staphylococcus aureus, Coagulase-Negative Staphylococci, Enterococcus faecalis, and Enterococcus faecium.
  • (n.d.). Determining the Minimum Inhibitory Concentration (MIC)
  • (2007).
  • (n.d.). Oxazolidinone Resistance Mutations in 23S rRNA of Escherichia coli Reveal the Central Region of Domain V as the Primary Site of Drug Action. PMC.
  • Andrews, J. M. (2006). Determining the Minimum Inhibitory Concentration (MIC) of Ranbezolid: Application Notes and Protocols. [Source not provided].
  • (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Source not provided].
  • Spiteri, V., et al. (2024).
  • (2020). Transition from CLSI to EUCAST: How our antibiotic susceptibility tests will be affected. JournalAgent.
  • (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Source not provided].
  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

Sources

Application

in vivo studies of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

An in-depth analysis of "4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride" reveals a novel chemical entity with limited publicly available in vivo data. The molecular architecture, featuring a confluence of a phe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of "4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride" reveals a novel chemical entity with limited publicly available in vivo data. The molecular architecture, featuring a confluence of a phenyl group, a piperidine ring, and an oxazolidinone core, suggests potential interactions with biological systems, particularly the central nervous system (CNS). The piperidine moiety is a well-established pharmacophore in numerous CNS-active agents, including analgesics and antipsychotics, while the oxazolidinone structure is famously associated with a class of antibiotics, but may confer other unforeseen biological activities.[1][2][3]

This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a proposed strategy for the initial in vivo characterization of this compound. It provides a logical, phased approach, beginning with fundamental safety and pharmacokinetic assessments and progressing to more complex behavioral and physiological evaluations. The protocols described herein are based on established methodologies for the preclinical assessment of novel psychoactive substances and are designed to ensure scientific rigor and data integrity.[4][5]

Phase 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of the compound. This data is foundational for the design of all subsequent efficacy and safety studies.

Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride.

Rationale: Understanding the acute toxicity is a prerequisite for selecting a safe dose range for subsequent studies. The up-and-down procedure (UDP) is a validated method that minimizes animal use while providing a statistically robust estimate of the LD50.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (Rodent Model)

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). A single sex is used to reduce variability.

  • Housing: Animals should be housed in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least 5 days prior to dosing.

  • Dose Formulation: Prepare a clear solution or a homogenous suspension of the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration should be adjusted to allow for a consistent dosing volume (e.g., 5-10 mL/kg).

  • Dosing Procedure:

    • Administer a single oral dose to one animal. The starting dose is typically selected based on any available in vitro cytotoxicity data or in silico predictions. A default starting dose might be 100 mg/kg.

    • Observe the animal for signs of toxicity for at least 48 hours. Key observations include changes in skin and fur, eyes, respiratory rate, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, changes in gait and posture).

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment). If the animal dies, the next animal is dosed at a lower level.

    • This sequential process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Endpoint: The primary endpoint is mortality within a defined period (typically 14 days). Daily observations for clinical signs of toxicity are recorded. Body weights are measured at least weekly.

  • Data Analysis: The LD50 is calculated using specialized software that analyzes the sequence of outcomes.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single intravenous (IV) and oral (PO) administration.

Rationale: Understanding the pharmacokinetic properties is essential for correlating drug exposure with pharmacological effects. This study will determine key parameters such as bioavailability, half-life, and clearance.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per route of administration) fitted with jugular vein catheters for serial blood sampling.

  • Dose Formulation and Administration:

    • IV Bolus: Administer a low dose (e.g., 1-2 mg/kg) as a slow bolus via the tail vein. The compound must be fully dissolved in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO, if necessary).

    • Oral Gavage (PO): Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points.

    • IV route time points (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO route time points (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Quantify the concentration of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[6]

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Terminal half-life.
CL Clearance (after IV administration).
Vdss Volume of distribution at steady state (after IV administration).
F% Absolute oral bioavailability (calculated as [AUCPO/AUCIV] * [DoseIV/DosePO] * 100).

Phase 2: In Vivo Pharmacodynamic and Behavioral Assessment

Based on the structural motifs of the compound, a broad screening approach is recommended to identify potential CNS activities. These studies should be conducted using doses that are well-tolerated and result in quantifiable plasma exposures, as determined in Phase 1.

General CNS and Behavioral Screen (Irwin Test)

Objective: To conduct a broad observational assessment of the compound's effects on behavior and physiological functions in rodents.

Rationale: The Irwin test is a standardized method for identifying the potential therapeutic class and side effects of a novel compound by observing its effects on a wide range of autonomic, sensorimotor, and behavioral parameters.

Protocol: Modified Irwin Test in Mice

  • Animal Model: Male CD-1 mice (n=3-5 per dose group).

  • Dose Selection: Administer the compound (e.g., orally) at three dose levels (low, medium, high) selected from the dose-range finding study, along with a vehicle control group.

  • Observational Procedure:

    • Observe each animal systematically at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes).

    • Score a checklist of over 30 parameters, including:

      • Behavioral: Alertness, grooming, spontaneous activity, passivity.

      • Neurological: Gait, righting reflex, body position, tremor, convulsions.

      • Autonomic: Piloerection, salivation, pupil size, respiration rate.

      • Muscle Tone: Grip strength, limb abduction.

  • Data Analysis: Data are typically presented descriptively, noting the dose at which specific effects are observed and their time course.

Assessment of Locomotor Activity

Objective: To determine if the compound has stimulant, depressant, or no effect on spontaneous locomotor activity.

Rationale: Alterations in locomotor activity are a hallmark of many CNS-active drugs. This test serves as a fundamental measure of behavioral effects.

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

  • Procedure:

    • Administer the compound or vehicle to mice.

    • At the predicted Tmax (from PK studies), place each mouse individually into the center of the open field arena.

    • Record activity for a set duration (e.g., 30-60 minutes).

  • Endpoints:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena (can be an indicator of anxiety-like behavior).

  • Data Analysis: Compare the mean values of each endpoint for the treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Evaluation of Potential Anxiolytic/Anxiogenic Effects

Objective: To assess the compound's potential effects on anxiety-like behavior.

Rationale: The piperidine scaffold is present in some anxiolytic drugs. The Elevated Plus Maze (EPM) is a standard preclinical model for screening such activity.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.

  • Procedure:

    • Administer the compound or vehicle to rats or mice.

    • At the predicted Tmax, place the animal at the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

  • Endpoints:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general activity).

  • Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated if initial screening suggests activity at monoamine receptors.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Pharmacodynamic & Behavioral Screen cluster_2 Decision Point & Further Studies A Acute Toxicity (Dose-Range Finding) B Pharmacokinetic Profiling (IV & PO) A->B Determines Safe Dose Range C Irwin Test (Broad CNS Profile) B->C Informs Dose Selection D Locomotor Activity (Open Field Test) C->D E Anxiety-Like Behavior (Elevated Plus Maze) D->E F Data Analysis & Go/No-Go Decision E->F G Advanced Studies (e.g., Safety Pharmacology, Receptor Binding) F->G If Promising Profile

Caption: Proposed In Vivo Evaluation Workflow for a Novel Compound.

G compound 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one HCl (Hypothetical Ligand) receptor G-Protein Coupled Receptor (e.g., 5-HT2A or D2) compound->receptor Binds g_protein Gq/11 or Gi/o receptor->g_protein Activates/ Inhibits effector Effector Enzyme (e.g., PLC or Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messengers (IP3, DAG or cAMP) effector->second_messenger Generates/ Inhibits downstream Downstream Cellular Response (e.g., Neuronal Firing, Gene Expression) second_messenger->downstream Triggers

Sources

Method

The Strategic Application of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride in Asymmetric Synthesis: A Guide for Advanced Practitioners

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries remain a robust and reliable strategy for achieving high...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. Among these, oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a gold standard due to their high diastereoselectivity, predictable stereochemical outcomes, and operational simplicity.[1][2]

This technical guide delves into the application of a specific, yet versatile, chiral auxiliary: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride . We will explore its structural nuances and provide detailed protocols for its use in asymmetric synthesis, with a focus on explaining the underlying principles that govern its stereodirecting power. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the synthesis of complex chiral molecules.

The Architectural Advantage: Unpacking the 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Scaffold

The efficacy of an oxazolidinone auxiliary is intrinsically linked to its three-dimensional structure. In the case of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, several key features contribute to its utility in asymmetric synthesis:

  • The 4-Phenyl Group: This bulky substituent at the C4 position of the oxazolidinone ring is the primary stereodirecting group. It effectively shields one face of the enolate derived from the N-acyl moiety, forcing incoming electrophiles to approach from the less sterically hindered face.[3] This steric control is the foundation of the high diastereoselectivity observed in reactions utilizing this class of auxiliaries.

  • The 3-Piperidinyl Group: The substituent at the N3 position, in this case, a piperidin-4-yl group, can influence the reaction's stereochemical outcome through both steric and electronic effects. The bulky piperidinyl ring can further enhance the steric blockade of one face of the enolate. Furthermore, the nitrogen atom within the piperidine ring can potentially act as a Lewis base, influencing the chelation of the metal cation of the enolate and the conformation of the transition state. The hydrochloride salt form suggests that this nitrogen is basic and can be protonated, which may be a factor to consider in reaction setup and workup procedures. Studies on N-aryl substituted oxazolidinones have shown that the electronic nature of the N-substituent can impact the stereoselectivity of certain reactions, suggesting that the electron-donating nature of the piperidinyl nitrogen could play a role.[4]

  • The Oxazolidinone Core: The rigid five-membered ring of the oxazolidinone provides a conformationally restricted scaffold, which is crucial for maintaining a well-defined transition state and achieving high levels of stereocontrol.[1]

The interplay of these structural elements creates a chiral environment that allows for the predictable and highly selective formation of new stereocenters.

Core Applications in Asymmetric Synthesis: A Practical Guide

This chiral auxiliary is primarily employed in the asymmetric synthesis of chiral carboxylic acids and their derivatives through diastereoselective enolate reactions. The general workflow involves three key stages: N-acylation, the diastereoselective reaction (e.g., alkylation or aldol condensation), and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

G cluster_workflow General Workflow for Asymmetric Synthesis Start 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one HCl Acylation N-Acylation with Prochiral Acyl Halide/Anhydride Start->Acylation Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylation->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Auxiliary_Recovery Recovered Auxiliary Cleavage->Auxiliary_Recovery

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Protocol 1: N-Acylation of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one

The first step in utilizing the chiral auxiliary is its acylation with a prochiral carboxylic acid derivative. This protocol describes a standard procedure for this transformation.

Materials:

  • 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

  • Triethylamine (Et₃N)

  • Prochiral acyl chloride or anhydride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Anhydrous lithium chloride (LiCl, optional, can improve acylation of less reactive acylating agents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (1.0 eq) and anhydrous THF or DCM.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride and deprotonate the oxazolidinone nitrogen. Stir the suspension at room temperature for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyloxazolidinone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can quench the reagents and lead to side products.

  • Triethylamine: A non-nucleophilic base used to neutralize the HCl salt and deprotonate the oxazolidinone nitrogen, making it nucleophilic for the acylation reaction. Two equivalents are used to ensure both processes occur.

  • Low Temperature Addition: The acylation reaction is often exothermic. Adding the acylating agent at 0 °C helps to control the reaction rate and minimize the formation of byproducts.

Protocol 2: Diastereoselective Alkylation of the N-Acyloxazolidinone

This protocol details the highly diastereoselective alkylation of the N-acylated auxiliary to create a new stereocenter.

Materials:

  • N-acyl-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (1.0 eq)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.1 eq)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared or commercial solution of LDA or NaHMDS (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate or DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Mechanism of Stereochemical Control:

The high diastereoselectivity of the alkylation is attributed to the formation of a rigid, chelated (Z)-enolate. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a planar five-membered ring. The bulky 4-phenyl group effectively blocks the "top" face of the enolate, forcing the electrophile to approach from the less hindered "bottom" face. The N-piperidinyl group likely occupies a pseudo-equatorial position to minimize steric interactions, further reinforcing the facial bias.

Caption: Key elements influencing the stereochemical outcome of alkylation.

Quantitative Data for Typical Asymmetric Alkylations using Evans-type Auxiliaries:

Electrophile (E-X)BaseDiastereomeric Ratio (d.r.)Reference
Benzyl bromideLDA>99:1[1]
Methyl iodideNaHMDS>98:2[1]
Allyl iodideLDA>95:5[2]

Note: The diastereomeric ratios presented are for standard Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl). The 3-piperidinyl group in the title compound is expected to yield similarly high, if not higher, levels of diastereoselectivity due to its steric bulk.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. Several methods are available, and the choice depends on the desired functional group in the final product.

A. Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Alkylated N-acyloxazolidinone (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroxide (LiOOH)

  • Sodium sulfite (Na₂SO₃) solution (for LiOOH workup)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure (LiOOH method):

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by the addition of a saturated aqueous Na₂SO₃ solution at 0 °C and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether or ethyl acetate (3 x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the chiral carboxylic acid.

B. Reductive Cleavage to the Alcohol

Materials:

  • Alkylated N-acyloxazolidinone (1.0 eq)

  • Reducing agent (e.g., Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄))

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution or 1 M HCl

Procedure (LiBH₄ method):

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous Rochelle's salt solution or 1 M HCl.

  • Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.

Self-Validating System:

The success of these protocols can be validated at each step. The N-acylation can be confirmed by NMR and mass spectrometry. The diastereoselectivity of the alkylation can be determined by ¹H NMR analysis of the crude product, where the signals for the diastereotopic protons will be distinct. Finally, the enantiomeric purity of the final product after auxiliary cleavage can be determined by chiral HPLC or by conversion to a Mosher's ester and subsequent NMR analysis. The recovery of the chiral auxiliary in high yield and purity is also a key indicator of a successful and efficient process.

Conclusion and Future Perspectives

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a promising chiral auxiliary for asymmetric synthesis. Its design incorporates the well-established stereodirecting influence of the 4-phenyl group with the potential for enhanced steric and electronic control from the 3-piperidinyl substituent. The protocols provided herein, based on the robust and predictable chemistry of Evans-type auxiliaries, offer a solid foundation for its application in the synthesis of complex, enantiomerically pure molecules.

Further research into the precise influence of the N-piperidinyl group on a wider range of asymmetric transformations, including aldol reactions, conjugate additions, and Diels-Alder reactions, will undoubtedly expand the utility of this valuable synthetic tool. The ability to fine-tune the steric and electronic properties of the N-substituent on the oxazolidinone ring continues to be a fruitful area of investigation, promising the development of even more powerful and selective chiral auxiliaries for the advancement of chemical synthesis and drug discovery.

References

  • Evans, D. A.; et al. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc., 103(8), 2127–2129. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Gage, J. R.; Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Kim, B. H.; Lee, J. Y.; Kim, K.; Whang, D. (1992). A new chiral auxiliary for the asymmetric synthesis of .alpha.-amino acids. Tetrahedron: Asymmetry, 3(12), 1493–1496. [Link]

  • Wu, Y.-D.; Houk, K. N. (1991). Transition structures for the lithium diisopropylamide deprotonation of esters. A model for the origin of the Z-enolate. Journal of the American Chemical Society, 113(6), 2353–2355. [Link]

  • Shi, Y.; Tu, Y.; Wang, Y.; Zhang, Z. (2003). Asymmetric Epoxidation Catalyzed by N-Aryl-Substituted Oxazolidinone-Containing Ketones: Further Evidence for Electronic Effects. Organic Letters, 5(3), 365-367. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(3), 179–192. [Link]

  • Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. (2001). Asymmetric Aldol Additions with N-Acyl-4-S-thiazolidinethiones and N-Acyl-4-R-oxazolidinones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]

  • (4S)-4-phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride product page. Chemspace. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

Sources

Application

Application Notes &amp; Protocols: Molecular Docking Studies of Oxazolidinone Derivatives

A Senior Application Scientist's Guide for Researchers in Drug Discovery This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of oxazolidinone derivatives. It is de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of oxazolidinone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel antibacterial agents. By integrating established methodologies with expert insights, this document serves as a practical resource for both newcomers and experienced computational chemists.

Scientific Context: The Enduring Challenge of Antibiotic Resistance and the Role of Oxazolidinones

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Oxazolidinones are a critical class of synthetic antibiotics effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in the fight against resistant infections[1][3]. Specifically, oxazolidinones bind to the 50S ribosomal subunit, interfering with the formation of the initiation complex[4][5]. This distinct mechanism limits cross-resistance with other antibiotic classes, highlighting the importance of developing novel oxazolidinone derivatives[1][6].

Molecular docking has become an indispensable tool in modern drug discovery, offering a computational approach to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor)[7]. For oxazolidinone derivatives, docking studies can elucidate structure-activity relationships (SAR), guide the design of more potent analogs, and prioritize compounds for synthesis and biological testing, thereby saving significant time and resources[7].

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process that requires careful preparation, execution, and validation. Each stage is critical for generating reliable and predictive results. The general workflow involves preparing the target protein and the oxazolidinone derivatives, defining the binding site, performing the docking calculations, and analyzing the resulting poses and scores.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase PDB 1. Target Selection & Preparation (e.g., Bacterial Ribosome) Ligand 2. Ligand Preparation (Oxazolidinone Derivatives) Grid 3. Grid Generation (Define Binding Site) Ligand->Grid Docking 4. Molecular Docking (Pose & Score Prediction) Grid->Docking Analysis 5. Post-Docking Analysis (Interaction & SAR) Docking->Analysis Validation 6. Protocol Validation (Redocking & Enrichment) Analysis->Validation

Figure 1. Conceptual workflow for molecular docking studies of oxazolidinone derivatives.

Detailed Protocols: From Preparation to Analysis

This section provides step-by-step protocols for key stages of the molecular docking workflow. While specific commands may vary depending on the software used, the underlying principles remain consistent. Popular and well-validated software packages for this purpose include AutoDock Vina, Schrödinger's Glide, and DOCK 6[8][9][10].

Protocol 3.1: Receptor Preparation

The accuracy of a docking study is highly dependent on the quality of the receptor structure. The bacterial ribosome, the target of oxazolidinones, is a large and complex macromolecule. High-resolution crystal structures are available from the Protein Data Bank (PDB).

Objective: To prepare the bacterial ribosome structure for docking by removing non-essential molecules, adding hydrogens, and assigning charges.

Materials:

  • PDB file of the bacterial ribosome (e.g., PDB ID: 2AW4 for E. coli ribosome in complex with linezolid)[11].

  • Molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, Schrödinger Maestro)[12][13][14].

Procedure:

  • Obtain the Receptor Structure: Download the desired PDB file from the RCSB PDB database.

  • Clean the PDB File:

    • Load the PDB file into your chosen molecular modeling software.

    • Remove all water molecules, as they are often not directly involved in the binding of the primary ligand and can complicate the docking process[15][16].

    • Remove any co-crystallized ligands, ions, or other heteroatoms that are not part of the receptor or the specific binding site of interest[12][17].

    • If the PDB file contains multiple chains of the ribosome, select the chain(s) that constitute the binding site of oxazolidinones. For the 50S subunit, this typically involves the 23S rRNA.

  • Add Hydrogens:

    • Most crystal structures do not include hydrogen atoms. Add hydrogens to the protein and nucleic acid, ensuring that polar hydrogens are included as they are crucial for hydrogen bonding interactions[18].

    • Use the software's tools to add hydrogens at a standard pH (e.g., 7.4) to simulate physiological conditions.

  • Assign Partial Charges:

    • Assign partial charges to the atoms of the receptor. This is essential for calculating the electrostatic interactions between the receptor and the ligand. Common charge models include Gasteiger or Kollman charges[19].

  • Save the Prepared Receptor:

    • Save the prepared receptor in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina, MAE for Schrödinger Glide)[20][21].

Protocol 3.2: Ligand Preparation

Proper preparation of the oxazolidinone derivatives is equally important for accurate docking. This involves generating 3D structures, assigning correct bond orders, and defining rotatable bonds.

Objective: To prepare 2D or 3D structures of oxazolidinone derivatives for docking.

Materials:

  • 2D or 3D structures of oxazolidinone derivatives (e.g., in SDF or MOL2 format).

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch, LigPrep in Schrödinger suite)[13][14].

Procedure:

  • Generate 3D Structures:

    • If starting with 2D structures, use a chemical drawing tool to build the molecules.

    • Convert the 2D structures to 3D. Most software can perform this conversion and generate a low-energy conformation.

  • Energy Minimization:

    • Perform an energy minimization of the 3D ligand structures to obtain a stable, low-energy conformation[18]. This step is crucial if the initial 3D structures are not optimized.

  • Assign Tautomeric and Protonation States:

    • For molecules with multiple possible tautomers or protonation states at physiological pH, it is important to generate all relevant forms. Software like LigPrep can automate this process.

  • Define Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds.

  • Save the Prepared Ligands:

    • Save the prepared ligands in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina, SDF or MAE for Glide)[8][22].

Protocol 3.3: Grid Generation and Docking Simulation

The grid generation step defines the search space for the docking algorithm within the receptor's binding site.

Objective: To define the active site and run the molecular docking simulation.

Materials:

  • Prepared receptor file.

  • Prepared ligand file(s).

  • Docking software (e.g., AutoDock Vina, Glide)[8][23].

Procedure:

  • Define the Binding Site (Grid Generation):

    • Load the prepared receptor into the docking software.

    • Define a grid box that encompasses the known binding site of oxazolidinones on the 50S ribosomal subunit. The center and dimensions of the grid box should be large enough to accommodate the ligands and allow for conformational flexibility[16][19].

    • If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the grid box[19].

  • Configure Docking Parameters:

    • Set the parameters for the docking run. An important parameter in AutoDock Vina is exhaustiveness, which controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results[20]. For initial screenings, a default value of 8 is often sufficient, but for more rigorous studies, this can be increased[19].

  • Run the Docking Simulation:

    • Execute the docking calculation. The software will systematically explore different poses of the ligand within the defined grid box and calculate a binding score for each pose[24].

Self-Validating Systems: Ensuring the Reliability of Your Docking Protocol

A critical aspect of any computational study is the validation of the methodology. This ensures that the chosen protocol can reliably predict the binding of ligands to the target.

Protocol 4.1: Redocking

Redocking involves docking the co-crystallized ligand back into its original binding site. A successful redocking validates the ability of the docking protocol to reproduce the experimentally observed binding mode.

Objective: To validate the docking protocol by redocking a known ligand.

Procedure:

  • Extract the Co-crystallized Ligand: From the original PDB file, extract the coordinates of the co-crystallized oxazolidinone (e.g., linezolid).

  • Prepare the Ligand: Prepare this extracted ligand using the same protocol as for the other derivatives.

  • Perform Docking: Dock the prepared co-crystallized ligand back into the prepared receptor using the same docking parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered a successful redocking, indicating that the protocol is reliable[25][26][27].

G cluster_validation Redocking Validation Workflow PDB Start: Co-crystallized Receptor-Ligand Complex Extract 1. Extract Native Ligand PDB->Extract Redock 2. Redock Ligand into Receptor Extract->Redock Compare 3. Compare Poses Redock->Compare RMSD 4. Calculate RMSD Compare->RMSD Result RMSD <= 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Refine Protocol Result->Fail No

Figure 2. Workflow for validating a docking protocol using redocking.

Data Presentation and Interpretation

The output of a molecular docking study consists of multiple predicted binding poses for each ligand, along with their corresponding binding scores (e.g., binding energy in kcal/mol).

Analyzing Binding Scores

The binding score is an estimate of the binding affinity. A lower (more negative) binding energy generally indicates a more favorable binding interaction[28]. These scores can be used to rank a library of oxazolidinone derivatives.

Table 1: Example Docking Results for a Series of Oxazolidinone Derivatives

Compound IDBinding Energy (kcal/mol)Key Interacting Residues (23S rRNA)Number of H-Bonds
Linezolid (Ref)-8.5G2061, U2504, C2452, A24512
Derivative A-9.2G2061, U2504, C2452, A2451, U25853
Derivative B-7.8G2061, U25041
Derivative C-9.5G2061, U2504, C2452, A2451, G25763
Visualizing and Analyzing Binding Poses

Visual inspection of the top-ranked poses is crucial for understanding the molecular interactions driving the binding.

Procedure:

  • Load the Docked Complex: Use visualization software like PyMOL or Discovery Studio to load the receptor and the docked ligand poses[8].

  • Identify Key Interactions: Analyze the interactions between the ligand and the receptor, such as:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: The fluorophenyl moiety of many oxazolidinones sits in a hydrophobic pocket[29].

    • π-π stacking: The oxazolidinone ring can engage in stacking interactions with nucleotide bases[29].

  • Compare with Known Binders: Compare the binding mode of your derivatives with that of known oxazolidinones like linezolid. This can provide insights into why certain modifications enhance or diminish activity.

Conclusion and Future Perspectives

Molecular docking is a powerful computational technique that can significantly aid in the discovery and optimization of novel oxazolidinone antibacterial agents. By following rigorous and well-validated protocols, researchers can gain valuable insights into the structure-activity relationships of these compounds, guiding the design of new derivatives with improved potency and a broader spectrum of activity[6][30][31][32]. While in silico methods are predictive, it is essential to remember that they are a complement to, not a replacement for, experimental validation. The most promising candidates identified through molecular docking should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity.

References

  • Swainston, E. D., & Ippolito, J. A. (2005). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 49(7), 2977-2980. [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Vázquez-Laslop, N., & Mankin, A. S. (2021). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. International Journal of Molecular Sciences, 22(20), 10936. [Link]

  • Marks, J., Kannan, K., & Roncase, E. J. (2016). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Structural & Molecular Biology, 23(8), 751-757. [Link]

  • Wilson, D. N., Schluenzen, F., Harms, J. M., & Fucini, P. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344. [Link]

  • Barreca, M. L., & Montanari, S. (2016). Oxazolidinone antimicrobials: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(8), 927-940. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-416. [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Upadhayaya, R. S., Vandavasi, J. K., & Vasireddy, N. R. (2009). Recent advances in oxazolidinone antibacterial agent research. Mini reviews in medicinal chemistry, 9(1), 31-44. [Link]

  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • The Bioinformatics World. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Poce, G., Zappia, G., Porretta, G. C., & Botta, B. (2008). New oxazolidinone derivatives as antibacterial agents with improved activity. Expert Opinion on Therapeutic Patents, 18(3), 285-303. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • Singh, A., & Kumar, R. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry, 66(20), 13783-13833. [Link]

  • Diller, D. J., & Li, R. (2003). Validation studies of the site-directed docking program LibDock. Journal of medicinal chemistry, 46(22), 4638-4647. [Link]

  • Santos, G. L., & da Silva, C. H. (2015). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 11(3), 853-863. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics, 12(3), 463. [Link]

  • Schrödinger. (n.d.). Docking and scoring. [Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE. [Link]

  • Panigrahi, N., Ganguly, S., & Panda, J. (2018). Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Novel Oxazolidinone-Thiophene Chalcone Hybrid Derivatives. Research Journal of Pharmacy and Technology, 11(11), 4875-4883. [Link]

  • Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics (Basel, Switzerland), 12(3), 463. [Link]

  • MDPI. (2023, February 24). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • Schrödinger. (n.d.). Glide. [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Flinders University. (2023, March 15). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • Schrödinger. (n.d.). Glide 5.5 User Manual. [Link]

  • ResearchGate. (2025, October 13). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • Cheung, C. (2021, March 24). Role of Molecular Docking in Drug Discovery. AZoLifeSciences. [Link]

  • Biointerface Research in Applied Chemistry. (2021, June 18). Glide Docking, Autodock, Binding Free Energy and Drug. [Link]

  • Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics, 12(3), 463. [Link]

  • BVS. (2023, February 24). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. | Antibiotics (Basel);12(3)2023 Feb 24. | PubMed-not-MEDLINE. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a key pharmaceutical intermediate. The developed method is suitable for the determination of purity and the assessment of stability, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and a step-by-step protocol for implementation.

Introduction

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a heterocyclic compound of significant interest in pharmaceutical development. Its structure, comprising a phenyl ring, a piperidine moiety, and an oxazolidinone core, presents a unique analytical challenge due to the combination of hydrophobic and polar functional groups. The hydrochloride salt form generally enhances water solubility, a critical factor in formulation and analytical method development. The presence of the phenyl group provides a chromophore suitable for UV detection, making HPLC a preferred analytical technique.

The development of a stability-indicating analytical method is paramount in drug development to ensure the safety and efficacy of the final product. Such methods must be able to resolve the API from any potential impurities and degradation products that may arise during synthesis, formulation, and storage. This application note describes a systematic approach to developing and validating an HPLC method for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, ensuring specificity, accuracy, precision, and linearity.

Method Development and Rationale

The development of this HPLC method was guided by the physicochemical properties of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride and established principles of reversed-phase chromatography.

Analyte Properties and Considerations
  • Structure and Polarity: The molecule possesses both a non-polar phenyl group and a polar piperidine ring, which is protonated in its hydrochloride salt form. This amphiphilic nature necessitates a reversed-phase HPLC method to achieve adequate retention and separation.

  • Solubility: As a hydrochloride salt, the analyte is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, and polar aprotic solvents like acetonitrile. A mixture of water and an organic modifier was chosen as the diluent to ensure complete dissolution and compatibility with the mobile phase.

  • UV Absorbance: The presence of the phenyl-oxazolidinone scaffold suggests UV absorbance. Based on structurally similar compounds like linezolid, a detection wavelength in the range of 254-276 nm is anticipated to provide good sensitivity. For this method, 254 nm was selected as a starting point, which can be further optimized by determining the UV spectrum of the analyte.

Chromatographic System and Conditions

A standard C18 column was selected as the stationary phase due to its wide applicability and proven performance in separating compounds with mixed polarity. The mobile phase composition was optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities. A gradient elution was chosen to ensure the elution of any potential, more hydrophobic degradation products. Phosphoric acid was added to the aqueous component of the mobile phase to control the pH and suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry.

Experimental

Materials and Reagents
  • 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Sample Diluent Water:Acetonitrile (50:50, v/v)
Application

Application Note: Preparation and Handling of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride Stock Solutions

Introduction & Scientific Context The compound 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a highly versatile chemical building block, predominantly utilized in the synthesis and screening of chemokine re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a highly versatile chemical building block, predominantly utilized in the synthesis and screening of chemokine receptor 8 (CCR8) antagonists [1]. CCR8 is a G-protein-coupled receptor (GPCR) that interacts with the CC chemokine ligand 1 (CCL1, also known as I-309) and plays a critical role in monocyte chemotaxis, thymic cell survival, and the regulation of Th2-polarized immune responses [2][3].

In drug discovery workflows, particularly those targeting inflammatory disorders and viral entry mechanisms, the reproducible preparation of intermediate stock solutions is paramount. The hydrochloride salt form of this oxazolidinone derivative is preferred over its free base due to its enhanced aqueous solubility and superior oxidative stability. This protocol details the rigorous methodology required to formulate, sterilize, and store 10 mM stock solutions of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, ensuring high fidelity in downstream synthetic applications and in vitro pharmacological assays.

Physicochemical Properties

Prior to handling, it is critical to understand the compound's physical parameters to calculate accurate molarities and select appropriate solvent systems.

PropertyValue / Description
Chemical Name 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
CAS Number 521979-98-6 (S-enantiomer) / 521979-97-5 (R-enantiomer)
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.77 g/mol
Appearance White to off-white crystalline solid
Primary Solvents Anhydrous DMSO (≥ 30 mg/mL), Water (≥ 10 mg/mL)
Storage (Solid) +4°C to +8°C, desiccated and protected from light

Experimental Workflow Visualization

G Start Solid Compound (4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl) Eq Equilibrate to Room Temp (Desiccator, 30 min) Start->Eq Weigh Weighing (Analytical Balance) Eq->Weigh Solvent Add Anhydrous DMSO (To reach 10 mM) Weigh->Solvent Dissolve Dissolution (Vortex & Sonicate) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE Filter) Dissolve->Filter Aliquot Aliquoting (Amber PP Tubes, Argon Purge) Filter->Aliquot Store Storage (-20°C or -80°C) Aliquot->Store

Workflow for the preparation and storage of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl stock.

Protocol: Preparation of 10 mM Master Stock Solution

Note: The following procedure is optimized for the generation of a 10 mM master stock in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is selected to prevent hydrolytic degradation during long-term storage and to maintain sterility.

Step 4.1: Equilibration and Weighing
  • Equilibration: Remove the vial of solid 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride from cold storage (+4°C). Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Hydrochloride salts are inherently hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, leading to rapid condensation. This introduces water weight, which skews molarity calculations and can trigger premature hydrolysis.

  • Weighing: Using an analytical balance, weigh exactly 2.83 mg of the compound into a sterile, static-free glass dram vial or polypropylene tube.

    • Self-Validation: Ensure the balance is calibrated and zeroed with the exact receptacle used. Verify that no static cling is preventing the powder from reaching the bottom of the tube.

Step 4.2: Dissolution
  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the 2.83 mg of solid to achieve a 10 mM concentration.

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication (If Required): If micro-crystals remain visible when held up to the light, place the vial in a room-temperature ultrasonic water bath for 1–2 minutes.

    • Causality: Sonication provides the acoustic cavitation energy necessary to disrupt the crystalline lattice of the salt, ensuring complete solvation without applying destructive heat that could degrade the oxazolidinone ring.

Step 4.3: Sterile Filtration
  • Filtration: Draw the 10 mM solution into a sterile glass or solvent-resistant syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter and dispense the solution into a new sterile tube.

    • Causality: PTFE is chemically inert and highly resistant to DMSO. Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will dissolve or leach plasticizers into the organic solvent, contaminating the stock and potentially causing severe cytotoxicity in downstream cell assays.

Step 4.4: Aliquoting and Storage
  • Aliquoting: Divide the filtered stock into 50 µL or 100 µL aliquots using amber polypropylene microcentrifuge tubes.

    • Causality: Amber tubes protect the compound from UV/light-induced photo-degradation. Aliquoting is strictly required to prevent repeated freeze-thaw cycles, which cause localized concentration gradients, precipitation, and accelerated degradation.

  • Atmospheric Control: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing.

  • Storage: Store the aliquots at -20°C (for use within 3 months) or -80°C (for long-term storage up to 12 months).

Protocol: Preparation of Working Solutions for Cell-Based Assays

When utilizing the compound as a precursor or control in cell-based screening (e.g., CCR8 calcium mobilization or chemotaxis assays), the transition from organic to aqueous media must be carefully managed.

Step 5.1: Thawing and Homogenization
  • Remove a single aliquot from -20°C/-80°C and allow it to thaw completely at room temperature.

  • Vortex immediately upon thawing.

    • Causality: During the freezing process, DMSO can freeze unevenly, temporarily forcing the solute out of solution. Vortexing ensures the compound is fully redissolved and the solution is homogeneous before pipetting.

    • Self-Validation: Visually inspect the bottom of the amber tube for any white precipitant. Do not proceed until the solution is completely clear.

Step 5.2: Aqueous Dilution
  • Dilute the 10 mM stock into the appropriate assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA).

  • Critical Threshold: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1% compromise cell membrane integrity, alter basal intracellular calcium levels, and artificially skew GPCR assay readouts, rendering the data untrustworthy. To achieve a 10 µM final assay concentration from a 10 mM stock, perform a 1:1000 dilution, which perfectly hits the 0.1% DMSO limit.

References

  • Compounds, pharmaceutical compositions and methods of use therefor. WIPO (PCT) WO2003037271A2.
  • Identification of CCR8: A Human Monocyte and Thymus Receptor for the CC Chemokine I-309. Journal of Experimental Medicine, 1997. URL:[Link]

  • The chemokine receptor CCR8 is preferentially expressed in Th2-polarized cells. The Journal of Immunology, 1998. URL:[Link]

Method

application of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in drug discovery

An in-depth technical guide on the application of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in modern drug discovery, specifically focusing on its role as a privileged scaffold for developing Chemokine Receptor 8 (CCR8)...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in modern drug discovery, specifically focusing on its role as a privileged scaffold for developing Chemokine Receptor 8 (CCR8) antagonists.

Scientific Context: The Oxazolidinone Scaffold in GPCR Targeting

In medicinal chemistry, the discovery of highly selective G-protein-coupled receptor (GPCR) antagonists often relies on conformationally restricted scaffolds that can precisely orient pharmacophores within the receptor's hydrophobic transmembrane pockets. 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (often utilized as its chiral (S)-enantiomer hydrochloride salt, CAS 521979-98-6) has emerged as a critical building block in this domain [1].

The structural brilliance of this scaffold lies in its tripartite nature:

  • The Oxazolidinone Core: Acts as a rigid, planar hydrogen-bond acceptor that restricts the conformational flexibility of the attached rings.

  • The Phenyl Ring: Provides essential pi-pi stacking and lipophilic contacts within the deep hydrophobic binding pocket of chemokine receptors.

  • The Piperidine Ring: Offers a basic secondary amine handle that serves as the primary vector for divergent synthetic functionalization (e.g., N-alkylation or reductive amination)[1, 2].

High-throughput screening (HTS) campaigns have successfully leveraged this scaffold to discover potent CCR8 antagonists (such as SB-649701). CCR8 and its primary endogenous ligand, CCL1 (I-309), are heavily implicated in Th2-mediated allergic diseases (e.g., asthma) and the recruitment of regulatory T cells (Tregs) into the tumor microenvironment. Consequently, functionalizing this oxazolidinone scaffold is a high-priority workflow in both immuno-oncology and autoimmune drug development [1, 3].

Mechanistic Pathway of CCR8 Antagonism

To understand the therapeutic value of the oxazolidinone scaffold, one must map the signaling cascade it interrupts. CCR8 is a Gi/Gq-coupled receptor. Upon CCL1 binding, the receptor triggers intracellular calcium mobilization and actin cytoskeletal rearrangement, leading to chemotaxis. N-substituted-5-aryl-oxazolidinones act as competitive or allosteric antagonists, locking the receptor in an inactive conformation and halting this cascade[1, 4].

CCR8_Pathway CCL1 CCL1 (I-309) CCR8 CCR8 Receptor (GPCR) CCL1->CCR8 Agonist Binding Gq Gq/Gi Proteins CCR8->Gq Signal Transduction Antagonist Oxazolidinone Antagonist (e.g., SB-649701) Antagonist->CCR8 Allosteric/Orthosteric Blockade PLC PLC-β Activation Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Chemotaxis Th2 Cell Chemotaxis & Treg Migration Ca2->Chemotaxis

Fig 1. CCL1-CCR8 signaling cascade and pharmacological blockade by oxazolidinone antagonists.

Drug Discovery Workflow & Experimental Protocols

The transformation of the raw 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold into a clinical candidate requires a self-validating system of chemical synthesis, primary in vitro screening, and functional cellular validation.

Workflow Scaffold Scaffold Selection (Oxazolidinone Core) Synthesis Reductive Amination (Piperidine N-alkylation) Scaffold->Synthesis Screening Primary Screen (FLIPR Ca2+ Assay) Synthesis->Screening Validation Functional Validation (Th2 Chemotaxis) Screening->Validation Lead Lead Identification (e.g., SB-649701) Validation->Lead

Fig 2. Drug discovery workflow from oxazolidinone scaffold to validated CCR8 lead compounds.

Protocol 1: Synthesis of N-substituted-5-aryl-oxazolidinones via Reductive Amination

This protocol details the functionalization of the piperidine nitrogen to explore the left-hand side (LHS) Structure-Activity Relationship (SAR) [1, 4].

  • Scaffold Preparation: Dissolve (S)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free base.

    • Causality: The hydrochloride salt is utilized for long-term bench stability, but the free secondary amine must be liberated in situ to act as a nucleophile. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Imine Formation: Add the target heteroaryl aldehyde (e.g., 1H-indole-2-carboxaldehyde) (1.1 eq) and glacial acetic acid (0.1 eq). Stir for 2 hours at room temperature under nitrogen.

    • Causality: Acetic acid mildly protonates the aldehyde oxygen, increasing its electrophilicity and accelerating the formation of the intermediate iminium ion without fully protonating the basic piperidine nitrogen, which would stall the reaction.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is a highly chemo-selective reducing agent. It selectively reduces the transient iminium ion over the unreacted aldehyde and does not reduce the sensitive oxazolidinone carbonyl, thereby preventing side-product formation and eliminating the need for complex protecting group strategies.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol 2: Primary Screening via FLIPR Calcium Mobilization Assay

To validate the target engagement of the synthesized derivatives, a high-throughput fluorescent imaging plate reader (FLIPR) assay is employed [4].

  • Cell Preparation: Seed CHO-K1 cells stably co-expressing human CCR8 and the promiscuous G-protein Gα16 in 384-well black-wall, clear-bottom plates. Incubate overnight.

    • Causality: CCR8 natively couples to Gi, which primarily inhibits cAMP rather than mobilizing calcium. Co-expressing Gα16 forces the receptor to signal through the Gq/PLC pathway, translating receptor activation into a robust, easily measurable calcium efflux.

  • Dye Loading: Wash cells and load with Fluo-4 AM dye in assay buffer containing 2.5 mM Probenecid. Incubate for 1 hour at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into the active, impermeable Fluo-4. Probenecid is a critical addition; it inhibits organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space, thereby preserving the signal-to-noise ratio.

  • Compound Addition & Agonist Challenge: Pre-incubate cells with serial dilutions of the oxazolidinone derivatives for 15 minutes. Subsequently, challenge with CCL1 at its EC80 concentration and measure fluorescence continuously (Ex 488 nm / Em 525 nm).

    • Causality: Utilizing the EC80 concentration of CCL1 ensures a strong, consistent baseline signal while keeping the system sensitive enough to detect competitive antagonism without being overwhelmed by excess ligand.

Protocol 3: Functional Validation via Th2 Chemotaxis Assay

Biochemical binding must translate to phenotypic inhibition. This assay validates that the oxazolidinone derivatives halt cell migration [1].

  • Cell Isolation: Isolate human CD4+ T cells from PBMCs and polarize them into Th2 cells using IL-4 and anti-IFN-γ antibodies for 7 days.

    • Causality: CCR8 is specifically upregulated on polarized Th2 cells. Primary polarized cells provide a far more physiologically relevant and predictive model than immortalized cell lines.

  • Migration Setup: Place Th2 cells in the upper chamber of a Transwell system featuring a 5 µm pore size polycarbonate membrane. Place CCL1 (10 nM) and the test antagonist in the lower chamber.

    • Causality: The 5 µm pore size is deliberately chosen because it is smaller than the resting diameter of a T cell (~8-10 µm). This requires the cell to undergo active cytoskeletal rearrangement and true chemotactic migration to pass through, entirely eliminating false positives from passive diffusion.

  • Quantification: Incubate for 2 hours, then count cells in the lower chamber using flow cytometry with counting beads.

Quantitative SAR Data Presentation

The functionalization of the piperidine nitrogen on the 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold yields drastic changes in potency. The table below summarizes the Structure-Activity Relationship (SAR) optimization trajectory that led to the discovery of potent clinical tool compounds[1, 3, 4].

Table 1: SAR of Oxazolidinone Derivatives against Human CCR8

Compound / AnalogR-Group (Piperidine N-substitution)FLIPR Assay (pIC50)Th2 Chemotaxis (pIC50)Efficacy Profile
Parent Scaffold -H (Unsubstituted secondary amine)< 4.0N/AInactive
SB-633852 Benzyl5.85.5Moderate Antagonist
Analog 14a 2-methoxy-1,5-naphthyridin-8-yl6.86.5Potent Antagonist
SB-649701 1H-indol-2-ylmethyl7.07.0Highly Potent Antagonist
Analog 14f pyridin-4-yl< 5.0N/AComplete Loss of Potency

Data Interpretation: The transition from an unsubstituted scaffold to a benzyl group (SB-633852) establishes baseline antagonism. Substituting the benzyl group with a bulkier, hydrogen-bond donating heterocycle like 1H-indole (SB-649701) or a 1,5-naphthyridine derivative maximizes binding affinity within the CCR8 orthosteric site, pushing the pIC50 to 7.0 (100 nM). Conversely, highly polar or basic substitutions (pyridin-4-yl) result in a complete loss of potency, indicating a strict lipophilic requirement in this region of the binding pocket[1, 4].

References

  • Oxazolidinones as novel human CCR8 antagonists ResearchGate / Bioorganic & Medicinal Chemistry Letters
  • WO2003037271A2 - Compounds, pharmaceutical compositions and methods of use therefor Google P
  • SB-649701 | Benchchem Benchchem
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines PMC / N

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Welcome to the technical support center for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a member of the oxazolidinone class, this molecule holds potential, but its inherent low aqueous solubility can present significant hurdles in experimental and developmental workflows.[1][2] This resource provides in-depth troubleshooting strategies and detailed protocols to help you overcome these challenges and achieve consistent, reliable results.

Understanding the Challenge: Physicochemical Properties
PropertyEstimated Value/CharacteristicImplication for Solubility
Chemical Class OxazolidinoneGenerally poor water solubility.[1]
Form Hydrochloride SaltIntended to improve aqueous solubility compared to the free base.
Expected pH-Solubility Profile pH-dependentHigher solubility at lower pH due to the protonated piperidine moiety.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride.

Q1: My 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is not dissolving in aqueous buffers, even at low concentrations. What is the first step I should take?

A1: The initial troubleshooting step involves a systematic evaluation of your solvent system and the physical form of the compound.

  • pH Adjustment: The hydrochloride salt form suggests that the compound's solubility is pH-dependent. The piperidine nitrogen is basic and will be protonated at acidic pH, which generally increases aqueous solubility. Attempt to dissolve the compound in a buffer with a pH of 2-4. If your experimental conditions allow, this is the most straightforward initial approach.

  • Polymorphism: The crystalline form of a compound can significantly impact its solubility.[4][5][6] It is possible that you are working with a less soluble, more stable polymorph. While comprehensive polymorphic screening is a complex process, you can empirically test the effect of different solvent systems and preparation methods to potentially access a more soluble, or even amorphous, state.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my assay. What are my next options?

A2: If pH modification is not sufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used in pharmaceutical formulations.[7] For in vitro assays, dimethyl sulfoxide (DMSO) is a common choice.

  • Protocol for Co-solvent Use: Start by preparing a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10-20 mM in DMSO). Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Be mindful of the final co-solvent concentration in your assay, as high levels can be toxic to cells or interfere with enzyme activity.

Q3: I am concerned about the potential toxicity or interference of co-solvents in my cell-based assay. Are there alternative solubilization methods?

A3: Yes, if co-solvents are not a viable option, you can explore the use of solubilizing excipients. These are agents that can enhance solubility through various mechanisms without the need for organic solvents.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules. Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL are often used. However, it is important to note that surfactants can also have biological effects, so their use should be carefully controlled and validated in your specific assay.

Q4: My compound needs to be formulated for in vivo studies, and the methods I've tried for in vitro work are not suitable. What advanced formulation strategies can I consider?

A4: For in vivo applications, more advanced formulation techniques are often necessary to achieve adequate bioavailability for poorly soluble compounds.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[11][12] This can significantly enhance the dissolution rate and apparent solubility of the compound.[13][14] Common polymers used include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution rate and improved bioavailability.[15][16][17] Techniques such as high-pressure homogenization or wet milling can be used to produce nanosuspensions.[9]

Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques discussed above.

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add an excess amount of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare a high-concentration stock solution of the compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 0%, 1%, 5%, 10% DMSO in phosphate-buffered saline).

  • Spike a small volume of the stock solution into each of the co-solvent-containing buffers to achieve the desired final drug concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the relevant experimental temperature.

  • Quantify the dissolved concentration if necessary, using HPLC-UV after centrifugation to remove any precipitate.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic polymer (e.g., PVP K30 or HPMC).

  • Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure drug in a relevant aqueous medium.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride.

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl pH_Adjustment Step 1: pH Adjustment (Target pH 2-4) Start->pH_Adjustment Co_solvents Step 2: Co-solvent Systems (e.g., DMSO, Ethanol, PEG) pH_Adjustment->Co_solvents If insufficient Success Sufficient Solubility Achieved pH_Adjustment->Success If sufficient Excipients Step 3: Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Co_solvents->Excipients If insufficient or cytotoxic Co_solvents->Success If sufficient Advanced_Formulations Step 4: Advanced Formulations (e.g., Solid Dispersions, Nanoparticles) Excipients->Advanced_Formulations If insufficient or for in vivo Excipients->Success If sufficient Advanced_Formulations->Success If sufficient Failure Solubility Still Insufficient Advanced_Formulations->Failure If insufficient

Caption: A stepwise decision-making workflow for addressing solubility issues.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Wikipedia. (n.d.). Nanoparticle drug delivery.
  • (2021, June 05). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
  • Wikipedia. (n.d.). Cosolvent.
  • Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Auctores. (2023, June 16). Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form.
  • IJSDR. (n.d.). A Review on Solid dispersion- Solubility Enhancement of poorly soluble drug.
  • ManTech Publications. (2023, September 15). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability.
  • Jetir.Org. (2025, July 01). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Veeprho. (2025, November 06). Effect of Polymorphism Formulations.
  • JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
  • MDPI. (2017, September 07). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?
  • PMC. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry.

Sources

Optimization

Technical Support Center: Synthesis of Oxazolidinone Derivatives

Welcome to the technical support center for oxazolidinone synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazolidinone synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both accuracy and practical success in the lab.

Part 1: Troubleshooting Guide

This section addresses specific, common challenges encountered during the synthesis of oxazolidinone derivatives in a practical question-and-answer format.

Low or No Product Yield

Question: My reaction is resulting in a low yield, or I'm not isolating any of the desired oxazolidinone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach is the best way to diagnose and solve the problem. Key areas to investigate include reaction temperature, solvent choice, catalyst/base selection, and reaction time.

Causality and Solutions:
  • Incorrect Temperature: Temperature is a critical parameter. For instance, in microwave-assisted synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate, a temperature range of 120°C to 150°C is often necessary.[1][2] Operating outside the optimal range can drastically reduce yields or lead to decomposition.

  • Inappropriate Solvent: The solvent's ability to absorb microwave energy (if applicable) and its polarity are crucial. In many microwave syntheses of oxazolidin-2-ones, solvents like toluene, dichloromethane, hexane, or THF can lead to very low yields.[1][2] Sometimes, performing the reaction neat or with a small amount of a high-boiling, polar solvent is more effective.[1]

  • Suboptimal Catalyst or Base: The choice and amount of catalyst or base are pivotal. For syntheses using amino alcohols and diethyl carbonate, bases like sodium methoxide or potassium carbonate are effective.[1][2] Ensure the catalyst is appropriate for your specific reaction mechanism (e.g., an electrostatically enhanced phenol for epoxide and isocyanate reactions).

  • Incorrect Stoichiometry: Incorrect molar ratios of reactants will lead to incomplete conversion. Carefully verify the stoichiometry of all starting materials.

  • Reaction Time: Microwave synthesis is rapid. Over-exposure can decompose the product.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.

Troubleshooting Summary Table
Symptom Potential Cause Recommended Action Citation
No/low conversionReaction temperature too low/highOptimize temperature in 5-10°C increments. A range of 120-150°C is common for microwave methods.[1][2]
Multiple spots on TLCReaction time too long, product decompositionMonitor reaction at shorter time intervals (e.g., every 5-10 minutes for microwave synthesis).[1]
Reaction stallsInactive or incorrect catalyst/baseVerify the identity and activity of the catalyst/base. Use a fresh batch if necessary.[1]
Low yield despite conversionInefficient microwave absorptionIf using a non-polar solvent, consider adding a small amount of a polar, non-reactive solvent like nitromethane.[1]
Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting cluster_yes_sm cluster_no_sm start Low or No Yield Observed check_sm Is Starting Material (SM) Present via TLC/LC-MS? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  Yes   decomposition SM Consumed, No Product: Likely Decomposition check_sm->decomposition  No   check_temp Is Temperature Optimal? incomplete_rxn->check_temp adjust_temp Adjust Temperature (e.g., 120-150°C for MW) check_temp->adjust_temp No check_reagents Are Catalyst/Base/Reagents Correct and Active? check_temp->check_reagents Yes end_node Re-run Optimized Reaction adjust_temp->end_node replace_reagents Use Fresh/Verified Reagents check_reagents->replace_reagents No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes replace_reagents->end_node extend_time Extend Reaction Time & Monitor Closely check_time->extend_time No check_time->end_node Yes extend_time->end_node reduce_temp Reduce Temperature decomposition->reduce_temp reduce_time Reduce Reaction Time reduce_temp->reduce_time check_solvent Is Solvent Appropriate? reduce_time->check_solvent change_solvent Switch to a More Suitable Solvent (e.g., neat, polar) check_solvent->change_solvent No check_solvent->end_node Yes change_solvent->end_node

Caption: Troubleshooting logic for low-yield oxazolidinone synthesis.

Poor Stereoselectivity

Question: My reaction produces a mixture of diastereomers or enantiomers. How can I improve the stereochemical control?

Answer: Achieving high stereoselectivity is a common and critical challenge in the synthesis of chiral oxazolidinones, which are often used as chiral auxiliaries or are themselves biologically active compounds.[3] The stereochemical outcome is highly dependent on the synthetic route, starting materials, and reaction conditions.

Causality and Solutions:
  • Achiral Starting Materials: If the synthesis begins with achiral precursors without a chiral influence, a racemic mixture is the expected outcome.

  • Ineffective Chiral Catalyst/Auxiliary: Many modern syntheses employ chiral catalysts (e.g., ruthenium or rhodium complexes) or chiral auxiliaries derived from amino acids to induce stereoselectivity.[3][4] The catalyst's environment dictates the stereochemical pathway. For example, in asymmetric transfer hydrogenation, the choice of solvent can dramatically alter the catalytic pathway; isopropanol may favor a highly enantioselective metal-ligand cooperative mechanism, while methanol might result in a non-selective metal hydride transfer.[4]

  • Reaction Conditions: Temperature and reactant choice can erode stereoselectivity. For instance, in a proline-mediated Mannich reaction for oxazolidinone synthesis, the use of a non-standard aniline and microwave irradiation was postulated to alter the reaction pathway, preventing the establishment of a selective chiral environment and leading to a lack of selectivity.[5]

  • Loss of Stereochemistry: In some cases, stereocenters can be lost through side reactions or epimerization under harsh conditions (e.g., strong base or high heat).[6]

Strategies for Enhancing Stereoselectivity:
  • Chiral Pool Synthesis: Start with enantiomerically pure precursors, such as α-amino acids or chiral aziridines.[3][7] This pre-installs the desired stereochemistry.

  • Asymmetric Catalysis: Employ a well-validated chiral catalyst system. Asymmetric transfer hydrogenation of 2-oxazolones using a chiral diamine ruthenium catalyst has been shown to produce chiral 2-oxazolidinones with high enantiomeric excess (ee).[4]

  • Diastereoselective Reactions: Utilize reactions that favor the formation of one diastereomer. The separation of diastereomers can often be achieved by standard techniques like fractional crystallization or column chromatography.[7]

  • Optimize Reaction Conditions: Systematically screen solvents and temperatures. Milder conditions are generally preferable to preserve stereochemical integrity.

Difficulties in Purification

Question: I am struggling to purify my final oxazolidinone derivative. What are the best practices for purification?

Answer: Purification can be challenging due to the polarity of the oxazolidinone core, its potential solubility issues, or the presence of persistent, structurally similar impurities.

Common Purification Issues and Solutions:
  • Poor Solubility: Oxazolidinone compounds can sometimes have poor solubility in common organic solvents, making extraction and chromatography difficult.[8] If the compound precipitates from the reaction mixture, this can sometimes be used to your advantage for isolation via filtration. For purification, you may need to screen a wider range of solvents or use techniques like sonication to aid dissolution.[8]

  • Emulsion during Workup: During aqueous extraction, emulsions can form. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of a filter aid like Celite.[9]

  • Co-eluting Impurities: If impurities have similar polarity to your product, separation by standard silica gel chromatography can be difficult.

    • Optimize Solvent System: Methodically screen different solvent systems for column chromatography, varying the polarity with different combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol).

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[10]

    • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica (C18).

General Purification Protocol (Post-Reaction)
  • Quenching & Initial Extraction: After the reaction is complete, cool the vessel to room temperature.[1] If the reaction is under basic conditions, neutralize it appropriately. Partition the resulting mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[1][7]

  • Separation & Washing: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to maximize recovery.[7] Combine the organic extracts and wash with brine to remove residual water and some polar impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Filter off the drying agent and concentrate the solution under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or via recrystallization.[1][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the oxazolidinone core?

A1: Several conventional and modern strategies exist. The most common include:

  • From β-Amino Alcohols: The reaction of a β-amino alcohol with a carbonyl source like phosgene, diethyl carbonate, or urea is a widely used method.[11][12][13]

  • From Epoxides and Isocyanates: The cycloaddition reaction between an epoxide and an isocyanate can form the oxazolidinone ring.[11][14]

  • From Aziridines: Chiral aziridines can be reacted with carbon dioxide or undergo intramolecular cyclization to yield enantiomerically pure oxazolidinones.[3][11]

  • Multi-Component Reactions: Some methods, like the L-proline-mediated three-component Mannich reaction, allow for the one-pot synthesis of the core structure from simpler starting materials.[5]

Synthesis_Pathways Start1 β-Amino Alcohol Reagent1 + Phosgene or Carbonate Start1->Reagent1 Start2 Epoxide + Isocyanate Product Oxazolidinone Core Start2->Product Cycloaddition Start3 Chiral Aziridine Reagent3 + CO₂ or Intramolecular Cyclization Start3->Reagent3 Reagent1->Product Cyclization Reagent3->Product Ring Opening/ Cyclization

Caption: Common synthetic pathways to the oxazolidinone ring system.

Q2: How does microwave irradiation improve oxazolidinone synthesis?

A2: Microwave-assisted synthesis offers several advantages over conventional heating methods. The primary benefit is a significant reduction in reaction time, often from hours to minutes.[5] This is due to the efficient and rapid heating of the reaction mixture by microwave energy. This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating.[2][5] However, it is crucial to carefully control parameters like temperature, power, and ramp time to avoid product decomposition.[1]

Q3: My oxazolidinone is intended as a chiral auxiliary. What are the most common methods for its removal?

A3: The removal of an oxazolidinone chiral auxiliary is a critical step to yield the desired chiral product. The method depends on the N-acyl group and the desired final product (e.g., carboxylic acid, alcohol, ester). Common methods include:

  • Basic Hydrolysis (Saponification): Using bases like lithium hydroxide (LiOH), often with hydrogen peroxide (H₂O₂), cleaves the auxiliary to yield a carboxylic acid. This is typically done at low temperatures (e.g., 0°C) to prevent epimerization.[9]

  • Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary, yielding a primary alcohol.[9]

  • Transesterification: Using a nucleophilic alkoxide, such as sodium methoxide in methanol (NaOMe/MeOH), can convert the N-acyl group into a methyl ester.[9]

Q4: Can side reactions occur within the oxazolidinone ring itself?

A4: Yes. While generally stable, the oxazolidinone ring can participate in reactions. For example, oxazolidinone-fused aziridines can undergo stereocontrolled acid-catalyzed ring-opening with alcohols to synthesize 2-amino ethers.[6][15] Additionally, the carbamate within the oxazolidinone ring, typically unreactive, can be induced to act as an electrophile in intramolecular cyclization reactions with adjacent carbanions to form functionalized lactams.[16]

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PMC - NIH. [Link]

  • Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. (2002). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of chiral 2‐oxazolidinones. (n.d.). ResearchGate. [Link]

  • Side reaction in peptide synthesis. Formation of oxazolidone derivatives. (1990). PubMed. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2025). PubMed. [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022). MDPI. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (n.d.). PMC. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. (n.d.). PMC. [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof. (n.d.).
  • Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. (2014). Research Journal of Pharmacy and Technology. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (n.d.).
  • Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. (2005). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). MDPI. [Link]

  • Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. (2023). ACS Infectious Diseases - ACS Publications. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). [No Source Provided]. [Link]

  • Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. (2008). [No Source Provided]. [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). [No Source Provided]. [Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry. [Link]

  • Reaction conditions in the synthesis of oxazolidin-2-ones. (n.d.). ResearchGate. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkivoc. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journals. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Oxazolidinone Synthesis

Welcome to the Technical Support Center for Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and rationally optimize your reaction conditions for the successful synthesis of oxazolidinones.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides concise, actionable answers grounded in established chemical principles.

Q1: My oxazolidinone synthesis is resulting in a low yield. What are the most likely causes?

A1: Low yields in oxazolidinone synthesis can often be attributed to several critical factors. A systematic evaluation of your reaction parameters is the most effective approach. Key areas to investigate include:

  • Incorrect Temperature: Many oxazolidinone syntheses are highly temperature-sensitive. For instance, the reaction of amino alcohols with diethyl carbonate often requires temperatures in the range of 120-150°C to proceed efficiently.[1][2] Operating outside the optimal temperature window can drastically reduce your yield.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and, in the case of microwave-assisted synthesis, in absorbing microwave energy. For the synthesis of oxazolidin-2-ones from amino alcohols, solvents such as toluene, dichloromethane, or hexane can lead to very low yields.[1]

  • Inappropriate Catalyst or Base: The choice and concentration of the catalyst or base are critical. For example, in the synthesis from amino alcohols and diethyl carbonate, bases like sodium methoxide or potassium carbonate are commonly employed.[1] The absence or incorrect loading of these can halt the reaction.

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of incomplete conversion and, consequently, low yields.[1]

Q2: I am observing poor diastereoselectivity in my Evans aldol reaction. How can I improve it?

A2: Achieving high diastereoselectivity in Evans aldol reactions hinges on the formation of the correct enolate geometry and maintaining control over the reaction environment.[3] Common pitfalls include:

  • Incomplete or Incorrect Enolate Formation: The desired Z-enolate is crucial for high syn-diastereoselectivity.[4] This is typically achieved using hindered bases like LDA or NaHMDS in an appropriate solvent, commonly THF.[3] Incomplete enolate formation can lead to a mixture of products.

  • Reaction Temperature: These reactions are almost always performed at low temperatures (e.g., -78 °C) to maximize facial selectivity by minimizing the thermal energy of the system, which could overcome the small energy differences between the diastereomeric transition states.[3]

  • Lewis Acid Choice: The choice of Lewis acid can significantly influence the stereochemical outcome by affecting the geometry of the transition state.[4] Boron and titanium Lewis acids are commonly used to achieve different stereoisomers.

Q3: My purification process is challenging due to the presence of significant byproducts. What are the common side reactions?

A3: Byproduct formation is a common hurdle. A primary example is in the synthesis from epoxides and isocyanates, where the cyclotrimerization of the isocyanate to form isocyanurates can be a significant competing reaction, especially with electron-deficient isocyanates.[1][5][6] Overheating the reaction can also lead to product decomposition.[1]

Q4: How can I effectively separate the diastereomers of my oxazolidinone product?

A4: The separation of diastereomers is typically more straightforward than enantiomers. The most common and effective method is column chromatography on silica gel.[7][8] The different spatial arrangements of the substituents in diastereomers lead to different polarities, allowing for their separation. For analytical and sometimes preparative scale, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed.[8]

II. Troubleshooting Guide: From Symptoms to Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during oxazolidinone synthesis.

Problem 1: Low or No Product Yield
Symptom Potential Cause Proposed Solution & Scientific Rationale
Reaction does not proceed to completion (verified by TLC/LC-MS) Insufficient activation energy or incorrect catalyst/base. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). For thermally sensitive substrates, consider microwave irradiation which can provide rapid and efficient heating.[1][2] Verify Catalyst/Base: Ensure the correct catalyst or base for your specific reaction is being used at the appropriate loading. For example, in the synthesis from amino alcohols and diethyl carbonate, catalytic amounts of sodium methoxide or potassium carbonate are effective.[1]
Multiple spots on TLC, none corresponding to the desired product. Side reactions are dominating. Lower Reaction Temperature: Overheating can promote side reactions and decomposition.[1] Check Reactant Purity: Impurities in starting materials can lead to unwanted side products. Modify Stoichiometry: An excess of one reactant might be promoting side reactions. Adjust the molar ratios accordingly.[1]
Product is formed but lost during work-up. Product is water-soluble or unstable to work-up conditions. Modify Extraction: If the product is polar, perform multiple extractions with an appropriate organic solvent.[3] Gentle Work-up: Avoid strongly acidic or basic conditions during the work-up if your product is sensitive to pH changes.[3]
Problem 2: Poor Diastereoselectivity
Symptom Potential Cause Proposed Solution & Scientific Rationale
Formation of a mixture of diastereomers (close to 1:1 ratio). Poor facial selectivity in the key bond-forming step. Optimize Temperature: Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) is often the most effective way to enhance diastereoselectivity.[3] Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen different aprotic solvents like THF, dichloromethane, and toluene.[9] Lewis Acid Screening: The choice of Lewis acid can have a profound impact on stereocontrol. For Evans aldol reactions, boron-based Lewis acids typically favor syn-products, while others may favor anti-products.[4]
Diastereomeric ratio varies between runs. Inconsistent reaction conditions. Strict Control of Parameters: Ensure consistent temperature, addition rates of reagents, and stirring speed. Even minor variations can affect the outcome of highly sensitive reactions.
Problem 3: Formation of Specific Byproducts
Symptom Specific Byproduct Proposed Solution & Scientific Rationale
In synthesis from epoxides and isocyanates, a high molecular weight byproduct is observed. Isocyanurate formation. Optimize Catalyst and Temperature: The choice of catalyst can influence the relative rates of oxazolidinone formation and isocyanate trimerization.[5][6] Lowering the reaction temperature can also disfavor the trimerization reaction.[10]
In Evans auxiliary-based reactions, cleavage of the oxazolidinone ring is observed. Endocyclic cleavage. Use Appropriate Cleavage Reagents: Reagents like lithium hydroxide (LiOH) can cause cleavage of the oxazolidinone ring itself. For selective removal of the acyl group (exocyclic cleavage), milder reagents are often necessary.[3]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in oxazolidinone synthesis.

Protocol 1: Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones

This protocol is adapted for the synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate using microwave irradiation.[1][2]

Materials:

  • Amino alcohol (1.0 eq.)

  • Diethyl carbonate (1.5 - 2.1 eq.)

  • Base: Sodium methoxide (0.05 eq.) or Potassium carbonate (0.15 eq.)

  • Microwave reactor with sealed vessels

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave vessel equipped with a magnetic stirrer, combine the amino alcohol, diethyl carbonate, and the chosen base.

  • Seal the vessel securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 125°C and 135°C for 15-20 minutes with a power output of 100-145 W.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Partition the resulting mixture between dichloromethane (CH₂Cl₂) and water (H₂O).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Evans syn-Aldol Reaction

This protocol describes a typical procedure for a diastereoselective syn-aldol reaction using an N-acylated Evans oxazolidinone auxiliary.[11][12]

Materials:

  • N-acylated oxazolidinone (1.0 eq.)

  • Dichloromethane (anhydrous)

  • 9-BBNOTf (1.1 eq., 0.5 M solution in hexanes)

  • Diisopropylethylamine (DIPEA) (1.3 eq.)

  • Aldehyde (1.2 eq.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-acylated oxazolidinone in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 9-BBNOTf solution dropwise and stir the mixture for 30 minutes at 0 °C.

  • Add DIPEA dropwise and continue stirring for an additional 40 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde dropwise and stir at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

IV. Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants, Solvent, and Catalyst seal Seal Reaction Vessel start->seal react Apply Heat (Conventional or Microwave) seal->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization purify->characterize

Caption: A generalized experimental workflow for oxazolidinone synthesis.

troubleshooting_yield action_node action_node start Low Yield? check_temp Temperature Optimal? start->check_temp check_cat Catalyst/Base Correct & Active? check_temp->check_cat Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_stoich Stoichiometry Correct? check_cat->check_stoich Yes verify_cat Verify Catalyst/Base & Loading check_cat->verify_cat No check_solv Solvent Appropriate? check_stoich->check_solv Yes recalculate_stoich Recalculate & Re-weigh Reactants check_stoich->recalculate_stoich No screen_solvents Screen Solvents check_solv->screen_solvents No success Improved Yield check_solv->success Yes optimize_temp->success verify_cat->success recalculate_stoich->success screen_solvents->success

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Role of solvent on the diastereoselectivity of oxazolidine formation from (–)-ephedrine. Journal of the Chemical Society, Chemical Communications. [Link]

  • Synthesis and characterization of oxazolidones with improved thermal stability. Prime Scholars. [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]

  • Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis. University of Cambridge. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. [Link]

  • Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium‐Based Catalyst. ResearchGate. [Link]

  • A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. PMC. [Link]

  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. [Link]

  • SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY. Organic Syntheses. [Link]

  • Evans Aldol Reaction. Chem-Station. [Link]

  • Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐. Wiley Online Library. [Link]

  • [4‐(2‐Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin. RUIdeRA. [Link]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC. [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. RSC Publishing. [Link]

  • Effect of temperature on yield of 2-oxazolidinone. ResearchGate. [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Semantic Scholar. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Highly diastereoselective synthesis of 1,3-oxazolidines under thermodynamic control using focused microwave irradiation under solvent-free conditions. RSC Publishing. [Link]

  • Preferential Intramolecular Ring Closure of Amino Alcohols with Diethyl Carbonate to Oxazolidinones. ResearchGate. [Link]

  • Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC. [Link]

  • Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. [Link]

  • Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. RSC Publishing. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as. RSC Publishing. [Link]

  • A Study Guide in Organic Retrosynthesis: Problem Solving Approach. NPTEL. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. ScienceDirect. [Link]

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Organic Chemistry Portal. [Link]

  • Synthesis of Oxazolidinones. SlideShare. [Link]

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. [Link]

  • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • NOTE Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry. [Link]

  • Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI. [Link]

  • Control experiments to produce oxazolidinones. ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]/26/3/548)

Sources

Optimization

Technical Support Center: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride

Welcome to the technical support center for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues related to the stability and degradation of this compound. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride structure?

A1: The molecule possesses two main points of chemical instability inherent to its structure: the oxazolidinone ring and the potential for oxidation.

  • Oxazolidinone Ring: The 2-oxazolidinone ring contains a cyclic carbamate functional group. This group is susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to ring-opening.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Oxidation: While the core structure is relatively robust, certain positions, particularly benzylic protons or sites on the piperidine ring, could be susceptible to oxidative degradation, especially in the presence of radical initiators, metal ions, or peroxides.[4] Studies on similar oxazolidinone antibiotics, like linezolid, have shown that oxidative metabolism is a key degradation pathway.[5][6]

Q2: How should I properly store 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride to ensure its long-term stability?

A2: To minimize degradation, proper storage is critical. Knowledge of a molecule's stability helps in selecting appropriate storage conditions and ensuring its shelf life.[7]

Storage ConditionRecommendationRationale
Solid State Store at -20°C to 4°C in a tightly sealed container with a desiccant.Minimizes thermal degradation and prevents moisture uptake, which could initiate hydrolysis.
In Solution Prepare solutions fresh. If storage is necessary, use an aprotic, anhydrous solvent (e.g., DMSO, DMF), aliquot, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).Prevents hydrolysis from aqueous solvents. Freezing at -80°C dramatically slows reaction kinetics. Inert atmosphere prevents oxidation.
Light Exposure Protect from light by using amber vials or storing in the dark.Photolytic degradation can occur upon exposure to UV or visible light, often leading to complex radical-based reaction pathways.[8][9]
Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous buffer. What is it?
  • Probable Cause: You are likely observing the product of hydrolytic degradation. The oxazolidinone ring has been opened by water, resulting in the formation of an amino alcohol derivative. This new compound is more polar due to the presence of free amine and alcohol groups, causing it to elute earlier on a reverse-phase HPLC column.[1][10]

  • Proposed Degradation Pathway (Hydrolysis): Under aqueous conditions, a water molecule attacks the carbonyl carbon of the oxazolidinone ring. This process is accelerated at low or high pH. The tetrahedral intermediate then collapses, breaking the C-O bond and opening the ring to yield N-(4-phenyl-2-hydroxyethyl)piperidin-4-amine.

    Hydrolysis_Pathway

    Fig 1. Proposed hydrolytic degradation pathway.
  • Solution & Verification Workflow:

    • Confirm Identity: Use LC-MS to determine the molecular weight of the new peak. The mass should correspond to the parent compound + 18 Da (the mass of water). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

    • Kinetics Study: Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of formation of the degradant.

    • pH Adjustment: If possible for your experiment, adjust the buffer to a neutral pH (6.5-7.5), where hydrolysis is often minimized.[12]

    • Solvent Change: For compound storage or non-aqueous reactions, switch to a compatible aprotic solvent like DMSO or acetonitrile.

Problem 2: I see multiple new peaks in my chromatogram after my sample was left on the benchtop or after adding hydrogen peroxide. What's happening?
  • Probable Cause: This pattern suggests oxidative degradation. Leaving a sample exposed to air and light can initiate oxidation, and adding H₂O₂ is a common method in forced degradation studies to intentionally induce it.[4][13][14] The piperidine ring and the benzylic position are potential sites for oxidation, which can lead to a variety of products, such as N-oxides, hydroxylated species, or ring-opened byproducts.[4]

  • Proposed Degradation Pathway (Oxidation): Oxidative stress can lead to hydrogen abstraction, forming radical intermediates that react to form various products. For example, oxidation of the piperidine nitrogen would lead to an N-oxide, while oxidation at the benzylic carbon could introduce a hydroxyl group or ketone.

    Oxidation_Pathway

    Fig 2. Potential oxidative degradation pathways.
  • Solution & Verification Workflow:

    • Characterize Products: Use LC-MS/MS to get molecular weights and fragmentation patterns for the new peaks. This data is crucial for proposing structures.[11][15] For example, an increase of 16 Da often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).

    • Control Atmosphere: Store and handle the compound under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric oxygen.

    • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to scavenge free radicals.

    • Chelating Agents: Metal ions can catalyze oxidation.[4] Adding a chelating agent like EDTA can sometimes improve stability in buffer solutions.

Experimental Protocols: Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation (or stress testing) study is recommended.[7][14] This involves intentionally exposing the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways.[7][13] The goal is typically to achieve 5-20% degradation of the active ingredient.[13]

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[7]

  • Initial Screening:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes).

    • Detection: Diode Array Detector (DAD) or Photo Diode Array (PDA) to check for peak purity.[7]

  • Forced Degradation Sample Preparation:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol).

    • Acid Hydrolysis: Dilute stock into 0.1 M HCl. Heat at 60°C for 2-24 hours.

    • Base Hydrolysis: Dilute stock into 0.1 M NaOH. Keep at room temperature for 1-8 hours.

    • Oxidation: Dilute stock into 3% H₂O₂. Keep at room temperature for 4-24 hours.[12]

    • Thermal: Expose solid powder to 80°C for 48 hours.[11]

    • Photolytic: Expose solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Analysis and Method Optimization:

    • Inject a control (unstressed) sample and each stressed sample.

    • Check for Co-elution: Use PDA peak purity analysis to ensure the parent peak in stressed samples is pure and not co-eluting with a degradant.[7]

    • Optimize Separation: If peaks are not well-resolved, adjust the gradient slope, mobile phase pH, or switch to a different column chemistry (e.g., Phenyl-Hexyl). The goal is to achieve baseline separation for all significant degradants from the parent compound.

***dot graph Troubleshooting_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Fig 3. Troubleshooting workflow for identifying degradation.
References
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 20, 2026, from [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink. Retrieved March 20, 2026, from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta. Retrieved March 20, 2026, from [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved March 20, 2026, from [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS. Retrieved March 20, 2026, from [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Wynalda, M. A., et al. (2000). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition, 28(9), 1014-7. Retrieved March 20, 2026, from [Link]

  • Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. (2012). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. Retrieved March 20, 2026, from [Link]

  • Oxazolidine. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (2023). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. (2000). PubMed. Retrieved March 20, 2026, from [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2023). ACS Publications. Retrieved March 20, 2026, from [Link]

  • (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2007). ResearchGate. Retrieved March 20, 2026, from [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2010). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (2019). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). ScienceDirect. Retrieved March 20, 2026, from [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (2007). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). ResearchGate. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride—a critical heterocyclic scaffold in medicinal chemistry and drug development—requires precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride—a critical heterocyclic scaffold in medicinal chemistry and drug development—requires precise control over reaction kinetics and microenvironments. This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic FAQs to help you eliminate byproducts across the three primary synthetic stages: Reductive Amination, Oxazolidinone Cyclization, and Boc Deprotection.

Synthetic Workflow & Byproduct Diagnostic Map

To effectively troubleshoot, we must first map the mechanistic failure points. The diagram below illustrates the desired synthetic trajectory versus the divergent pathways that lead to common byproducts.

SynthesisWorkflow SM Phenylglycinol + N-Boc-piperidin-4-one Step1 Reductive Amination NaBH(OAc)3 SM->Step1 Int1 Amino Alcohol Intermediate Step1->Int1 Desired Pathway BP1 Byproduct: Ketone Reduction (N-Boc-piperidin-4-ol) Step1->BP1 Premature Reduction Step2 Cyclization Triphosgene / CDI Int1->Step2 Int2 Boc-Protected Oxazolidinone Step2->Int2 Intramolecular BP2 Byproduct: Intermolecular Ureas / Oligomers Step2->BP2 Intermolecular Step3 Boc Deprotection 4M HCl in Dioxane Int2->Step3 Product 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one HCl Step3->Product Anhydrous Cleavage BP3 Byproduct: Ring-Opened Hydrolysis Product Step3->BP3 Aqueous Hydrolysis

Reaction workflow and byproduct pathways for oxazolidinone synthesis.

Phase 1: Reductive Amination (Imine Formation & Reduction)

The first step couples 2-amino-2-phenylethanol (phenylglycinol) with N-Boc-piperidin-4-one. The causality of success here relies on the chemoselectivity of the reducing agent.

Q: Why is my LC-MS showing high levels of N-Boc-piperidin-4-ol instead of the desired amino alcohol? A: This is a classic kinetic failure where the reduction of the ketone outpaces the formation of the intermediate imine. If you are using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) without strict pH control, premature ketone reduction is highly likely. Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond, making it an exceptionally mild reagent that selectively reduces iminium ions over ketones[1]. To further suppress byproduct formation, pre-stir the amine and ketone with a catalytic amount of acetic acid (AcOH) for 1-2 hours to drive imine formation before adding the reducing agent[2].

Phase 2: Oxazolidinone Ring Cyclization

The secondary amine and primary alcohol of the intermediate must be bridged by a carbonyl group to form the oxazolidin-2-one ring.

Q: I am using triphosgene, but my yield is low, and I am isolating chlorinated aliphatic byproducts and oligomers. What is the mechanistic cause? A: Triphosgene generates phosgene in situ, which first reacts with the alcohol to form a chloroformate intermediate. If the subsequent intramolecular attack by the hindered secondary amine is too slow, two byproduct pathways emerge:

  • Oligomerization: Intermolecular attack by another amino alcohol molecule forms dimeric carbonates or ureas[3].

  • Chlorination: The chloride ion (a byproduct of the first step) acts as a nucleophile, displacing the chloroformate to yield a chlorinated byproduct[4].

Solution: High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization. Furthermore, if triphosgene continues to yield chlorinated byproducts, switch to 1,1'-Carbonyldiimidazole (CDI). CDI eliminates chloride from the reaction entirely, utilizing imidazole as a leaving group, which acts as its own base.

Quantitative Comparison of Carbonylating Agents
Carbonylating AgentByproduct Risk ProfileReaction KineticsRecommended Use Case
Triphosgene High (Chlorination, Oligomers)Very Fast (< 2 hours)Large-scale synthesis where strict anhydrous, high-dilution conditions can be maintained.
CDI Low (Imidazole byproducts only)Moderate (4-12 hours)Lab-scale synthesis; highly hindered amines prone to substitution side-reactions.
Diethyl Carbonate LowVery Slow (Requires 135 °C)Industrial scale-up avoiding toxic gases, though thermal degradation is a risk.
Phase 3: Boc Deprotection & Salt Formation

The final step removes the tert-butoxycarbonyl (Boc) group to yield the target hydrochloride salt.

Q: My NMR indicates that the oxazolidinone ring has opened during the Boc deprotection step. How do I prevent this? A: The oxazolidinone ring is susceptible to hydrolysis under strongly acidic, aqueous conditions. If you are using aqueous HCl (e.g., 37% HCl), the water acts as a nucleophile, cleaving the cyclic carbamate. Solution: The cleavage of the tert-butyl-oxygen bond requires a strong acid, but the environment must remain strictly anhydrous[5]. Use a commercially available solution of 4M HCl in 1,4-dioxane. The mechanism involves protonation of the carbamate oxygen, releasing a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates[6]. Dioxane stabilizes the intermediates and ensures the final product precipitates cleanly as the hydrochloride salt without ring degradation.

Self-Validating Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of Amino Alcohol)

Validation Metric: The reaction mixture should transition from a cloudy suspension to a clear solution as the imine forms and is subsequently reduced.

  • Dissolve 2-amino-2-phenylethanol (1.0 equiv) and N-Boc-piperidin-4-one (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add glacial acetic acid (1.0 equiv) and stir at room temperature for 1 hour to pre-form the imine.

  • Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Self-check: Mild effervescence may occur.

  • Stir for 12 hours. Monitor by LC-MS until the ketone peak is consumed.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Protocol 2: Cyclization via Triphosgene

Validation Metric: Immediate gas evolution (HCl and CO₂) upon addition of triphosgene indicates active phosgene generation.

  • Dissolve the crude amino alcohol (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) in anhydrous DCM at high dilution (0.05 M).

  • Cool the reaction flask to 0 °C under an argon atmosphere.

  • Dissolve triphosgene (0.4 equiv; equivalent to 1.2 equiv of phosgene) in anhydrous DCM and add dropwise over 30 minutes via a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography to isolate the Boc-protected oxazolidinone.

Protocol 3: Anhydrous Boc Deprotection

Validation Metric: The product will spontaneously precipitate from the dioxane solution as a white solid, driving the reaction to completion via Le Chatelier's principle.

  • Suspend the Boc-protected oxazolidinone in a minimal volume of anhydrous DCM.

  • Add 4M HCl in 1,4-dioxane (10.0 equiv of HCl) at room temperature. Self-check: Gas evolution (CO₂ and isobutylene) will begin immediately.

  • Stir vigorously for 2 hours. A white precipitate (the hydrochloride salt) will form.

  • Concentrate the suspension in vacuo to remove excess HCl and dioxane.

  • Triturate the resulting solid with anhydrous diethyl ether, filter, and dry under high vacuum to yield pure 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride[5].

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]

  • Vo, L., Ciula, J., & Gooding, O. W. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications. Available at: [Link]

  • Google Patents. (1997). Process for preparing [R-(R,R)]-5-(3-chlorophenyl)-3-[2-(3,4-dimethoxylphenyl)-1-methyl-ethyl]-oxazolidin-2-one. US5663360A.

Sources

Optimization

Technical Support Center: Forced Degradation Studies of Oxazolidinone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stability testing of oxazolidinone-based compounds. As a class of potent synthetic antibiotics, under...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stability testing of oxazolidinone-based compounds. As a class of potent synthetic antibiotics, understanding the intrinsic stability and degradation pathways of oxazolidinones is critical for ensuring drug safety, efficacy, and regulatory compliance.[1][2] This guide, structured in a practical question-and-answer format, provides expert-driven insights and troubleshooting for the common challenges encountered during forced degradation studies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your forced degradation experiments, offering explanations grounded in chemical principles and actionable solutions.

Question 1: My HPLC chromatogram shows no significant degradation of the oxazolidinone compound even after applying standard stress conditions. What should I do?

Answer: This is a common scenario, as the oxazolidinone ring can be relatively stable.[3] The goal of forced degradation is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the stability-indicating nature of your analytical method without generating irrelevant, secondary degradants.[4] If you observe minimal degradation, a systematic and cautious increase in stress intensity is required.

  • Causality: Insufficient degradation suggests that the energy input (thermal, photolytic) or chemical reactivity (hydrolytic, oxidative) is not enough to overcome the activation energy of the degradation reaction. Over-stressing the molecule can lead to unrealistic degradation pathways that would not be observed under normal storage conditions.[5][6]

  • Troubleshooting Steps:

    • Extend Exposure Time: Before increasing temperature or reagent concentration, double the duration of the experiment (e.g., from 24 to 48 hours). This is the mildest way to increase stress.

    • Increase Temperature Incrementally: For thermal and hydrolytic studies, increase the temperature in small increments (e.g., 10°C). For instance, if 60°C showed no effect, try 70°C before moving to 80°C.[7]

    • Increase Reagent Concentration: For hydrolytic studies, you can move from 0.1 M HCl/NaOH to 0.5 M or 1.0 M. For oxidative stress, increase the hydrogen peroxide concentration from 3% to 6% or 10%.[7]

    • Evaluate the Compound's Intrinsic Stability: If no degradation is observed even under harsh conditions (e.g., refluxing in 1 M HCl for 48 hours), the molecule is likely highly stable. Document these findings, as they demonstrate the compound's intrinsic stability.[5] It is not necessary to achieve degradation if the molecule is proven to be stable under conditions more severe than accelerated stability testing.[5]

Question 2: I'm observing a poor mass balance in my results. The loss of the parent drug doesn't correspond to the amount of degradants formed. Why is this happening?

Answer: Achieving a good mass balance (typically 95-105%) is a critical aspect of a forced degradation study, as it confirms that all degradation products are being accounted for.[8] A poor mass balance can undermine the validity of your stability-indicating method.

  • Causality: This issue often arises from the formation of degradants that are not detected by the primary analytical method, or from the physical loss of the analyte or its products.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: The most common reason for poor mass balance is that a degradant lacks a UV chromophore and is therefore "invisible" to a UV detector. The oxazolidinone ring itself has a UV chromophore, but ring-opening or side-chain cleavage can produce fragments without one.

      • Solution: Employ a universal detector in parallel with the UV detector. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or, most definitively, a Mass Spectrometer (MS) can detect compounds that lack a UV chromophore.[8]

    • Investigate Volatile Degradants: Degradation may produce volatile products (e.g., from decarboxylation) that are lost from the sample solution and never injected into the analytical system.

      • Solution: Use headspace Gas Chromatography (GC) to analyze the vapor phase above the stressed sample if volatile products are suspected.

    • Assess Analyte Adsorption or Precipitation: The parent drug or a degradant may precipitate out of solution under stress conditions or adsorb to the container surface.

      • Solution: Visually inspect all stressed samples for precipitates. If observed, attempt to redissolve the entire sample in a stronger solvent before analysis. Ensure all containers are made of inert materials.

Question 3: My chromatogram is overly complex, with many small, unidentifiable peaks. How can I determine which are relevant degradation products?

Answer: A complex chromatogram can be confusing and difficult to interpret. The key is to systematically differentiate between degradants, impurities from the starting material, and artifacts.

  • Causality: The complexity can stem from the formation of secondary degradants (products of the degradation of primary degradants), interaction with excipients in a drug product, or impurities present in the initial drug substance.

  • Troubleshooting Steps:

    • Analyze a Control Sample: Always run a "time-zero" (unstressed) sample. Any peaks present in this sample (other than the parent API) are impurities from the starting material, not degradants.

    • Run Blanks for Each Stress Condition: Prepare a blank sample containing only the stress medium (e.g., 0.1 M HCl in water) and subject it to the same conditions. This will identify any peaks arising from the reagents or solvent degradation. If analyzing a drug product, also run a "placebo" blank (containing all excipients but no API) under all stress conditions.

    • Track Peak Growth Over Time: Take multiple time points during the degradation study. True degradation products should show a clear trend of increasing peak area over time, corresponding with the decrease in the parent API peak.

    • Use LC-MS for Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this problem. It provides the mass-to-charge ratio (m/z) of the parent ion and its fragments for each peak, allowing you to propose structures for the degradants and confirm their relationship to the parent compound.[9]

Frequently Asked Questions (FAQs)

This section provides clear, concise answers to fundamental questions about designing and interpreting forced degradation studies for oxazolidinones.

Q1: What are the primary degradation pathways for oxazolidinone compounds?

The core structure of oxazolidinones presents several sites susceptible to degradation under stress conditions. The most common pathways are:

  • Hydrolysis: The oxazolidinone ring, which is a cyclic carbamate, is susceptible to hydrolysis.[3]

    • Alkaline Hydrolysis: This is often the most significant pathway, leading to the opening of the oxazolidinone ring to form an amino alcohol derivative.[7][10]

    • Acidic Hydrolysis: While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acid and heat can also cause ring cleavage.[7][10]

  • Oxidation: The molecule can be susceptible to oxidative degradation, particularly if it contains electron-rich moieties like tertiary amines (e.g., a morpholine ring, as in Linezolid) or other easily oxidizable functional groups.[7][11] Common products involve N-oxidation or hydroxylation.[11]

  • Photolysis: Exposure to UV or high-intensity visible light can induce degradation.[7] The specific pathway is highly dependent on the substituents on the oxazolidinone core, but can involve cleavage of the ring or reactions at the side chains.[12]

Q2: What are the recommended stress conditions according to ICH guidelines?

Forced degradation studies should be based on the principles outlined in ICH Q1A(R2).[4][13] The conditions should be selected to achieve 5-20% degradation. The following table summarizes typical starting conditions that can be adjusted based on the compound's stability.[5][7][13]

Stress ConditionReagent / MethodTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClHeat at 60-80°C for several hours to daysCleavage of the oxazolidinone ring
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature or heat up to 60°C for several hoursCleavage of the oxazolidinone ring (often rapid)
Oxidation 3% - 30% H₂O₂Room temperature for several hours to daysOxidation of amine groups, aromatic rings, or side chains
Thermal (Dry Heat) Solid drug substance105°C for 24-72 hours, or higher for shorter periodsThermally induced cleavage or rearrangement
Photolysis Solution or solidExpose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV)Photolytic cleavage, oxidation, or rearrangement

Q3: How do I develop and validate a "stability-indicating" analytical method?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from all its degradation products.[5]

  • Method Development: The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] Start with a broad gradient (e.g., 5-95% acetonitrile in water with an acid modifier like formic acid) to elute all potential compounds. Optimize the gradient, column chemistry (C18, C8, Phenyl-Hexyl), and pH to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Validation: To prove the method is stability-indicating, you must challenge it with samples from your forced degradation study.

    • Specificity/Selectivity: Demonstrate that all degradant peaks are resolved from the parent peak (resolution > 1.5). This is the most critical validation parameter. A Peak Purity analysis using a photodiode array (PDA) detector can support this by showing that the parent peak is spectrally pure in the presence of degradants.

    • Other Validation Parameters: The method must also be validated for linearity, accuracy, precision, and range as per ICH Q2(R1) guidelines.

Q4: Why is it important to identify the structure of significant degradation products?

Identifying the structure of degradation products is crucial for several reasons:

  • Safety Assessment: Degradation products are considered impurities and must be assessed for their potential toxicity. If a degradant is formed above a certain threshold (defined in ICH Q3A/B guidelines), its structure must be determined and it may require toxicological qualification.

  • Understanding Degradation Mechanisms: Elucidating the structure of degradants helps to establish the degradation pathway.[5] This knowledge is invaluable for developing stable formulations, selecting appropriate packaging (e.g., light-protective, moisture-proof), and defining proper storage conditions.[5]

  • Process and Formulation Development: Knowing what causes degradation allows chemists and formulators to make informed decisions. For example, if a compound is highly susceptible to oxidation, antioxidants might be added to the formulation, or the manufacturing process might be conducted under a nitrogen blanket.[11]

Visualizations: Pathways and Workflows

Generalized Degradation Pathways of an Oxazolidinone Core

G cluster_start Parent Oxazolidinone cluster_products Degradation Products Parent Oxazolidinone Core Structure Hydrolysis Ring-Opened Amino Alcohol Parent->Hydrolysis  Acidic / Alkaline  Hydrolysis Oxidation Oxidized Derivative (e.g., N-Oxide) Parent->Oxidation  Oxidative Stress  (e.g., H₂O₂) Photolysis Photolytic Adducts or Fragmented Products Parent->Photolysis  Photolytic Stress  (UV/Vis Light) G Start Drug Substance or Drug Product Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Ox Oxidation Stress->Ox Therm Thermal Stress->Therm Photo Photolysis Stress->Photo Analysis Stability-Indicating Method Analysis (e.g., HPLC-PDA) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis ID Structure Elucidation (LC-MS, NMR) Analysis->ID If significant degradants Report Data Interpretation & Reporting Analysis->Report ID->Report

Caption: Standard experimental workflow for forced degradation studies.

Detailed Experimental Protocol: Forced Degradation of an Oxazolidinone API

This protocol outlines a general procedure. Concentrations, temperatures, and durations should be adjusted based on the specific compound's stability.

1. Materials and Reagents:

  • Oxazolidinone API (Active Pharmaceutical Ingredient)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks, pipettes, and vials (amber and clear)

2. Sample Preparation:

  • Prepare a stock solution of the oxazolidinone API at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • For each stress condition, prepare samples in duplicate. Also prepare a control sample (unstressed) and a blank for each condition.

3. Stress Conditions Application:

  • Acid Hydrolysis:

    • Pipette 1 mL of stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl. Dilute to volume with water. Final concentration: 0.1 mg/mL in 0.1 M HCl.

    • Store the flask in an oven at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • Pipette 1 mL of stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH. Dilute to volume with water. Final concentration: 0.1 mg/mL in 0.1 M NaOH.

    • Keep the flask at room temperature for 8 hours (oxazolidinones can be very base-labile).

    • After incubation, neutralize with an equivalent amount of 1 M HCl.

  • Oxidative Degradation:

    • Pipette 1 mL of stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂. Dilute to volume with water. Final concentration: 0.1 mg/mL in 3% H₂O₂.

    • Keep the flask at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution):

    • Pipette 1 mL of stock solution into a 10 mL volumetric flask and dilute to volume with the initial solvent (50:50 Methanol:Water).

    • Store the flask in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Prepare a solution of the API at 0.1 mg/mL in a clear quartz vial.

    • Prepare a control sample by wrapping an identical vial completely in aluminum foil.

    • Place both vials in a photostability chamber and expose them to light as per ICH Q1B guidelines.

4. Analysis:

  • For each stressed sample, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).

  • Analyze all samples (stressed, control, and blanks) using a validated stability-indicating HPLC-PDA method.

  • Calculate the percentage degradation and perform a mass balance assessment.

  • Analyze samples with significant unknown degradants by LC-MS to aid in structural identification.

References

  • G. F. S. V. D. Santos, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. Available at: [Link]

  • A. D. de la Cruz, et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]

  • Klick, S., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Available at: [Link]

  • Kralj, E., et al. (2020). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Molecules. Available at: [Link]

  • Lopes, G., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Hammad, M. A., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Emara, S., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Journal of AOAC International. Available at: [Link]

  • Krzek, J., et al. (2014). The proposed degradation pathways of AZ under stress storage conditions... ResearchGate. Available at: [Link]

  • Dong, J., et al. (2011). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Informa Healthcare. Available at: [Link]

  • Tereshchenko, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Emara, S., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. Available at: [Link]

  • Gros, M., et al. (2020). Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity. Chemosphere. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Oxazolidinone Enantiomers

Welcome to the technical support center for the chiral separation of oxazolidinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of oxazolidinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you overcome challenges in your HPLC analysis.

Introduction to Chiral Separation of Oxazolidinones

Oxazolidinones are a critical class of synthetic antibiotics, with linezolid being a prominent example, used against multidrug-resistant Gram-positive bacteria.[1][2][3] Their chemical structure features a five-membered oxazolidinone ring, and the biological activity is often stereospecific, residing in a single enantiomer (typically the S-enantiomer).[1][3][4] This makes the accurate separation and quantification of enantiomers a crucial step in drug development and quality control to ensure safety and efficacy.[5][6]

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for direct enantiomeric separation.[7][8] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[8][9] The differing stability of these complexes leads to different retention times and, thus, separation.[8]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the method development for oxazolidinone enantiomer separation.

Q1: What is the best type of Chiral Stationary Phase (CSP) for separating oxazolidinone enantiomers?

While a trial-and-error approach is often necessary in chiral separations, polysaccharide-based CSPs are the most successful and broadly applicable starting point.[7] Specifically, derivatized amylose and cellulose columns (e.g., Chiralpak® AD-H, Chiralpak® IA) have demonstrated excellent selectivity for oxazolidinone analogues.[9][10][11][12] These phases create "chiral pockets" or grooves where enantiomers can interact via hydrogen bonding, π-π interactions, and dipole-dipole interactions, leading to effective chiral recognition.[8][9] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™) can also be effective, especially for polar compounds, and offer complementary selectivity.

Q2: Which mobile phase mode (Normal-Phase, Reversed-Phase, or Polar Organic) should I start with?

For polysaccharide CSPs, Normal-Phase (NP) and Polar Organic Mode (POM) are often the most successful for oxazolidinone separations.[9][10]

  • Normal-Phase (NP): Typically uses a non-polar solvent like n-hexane mixed with an alcohol (e.g., 2-propanol, ethanol).[7][9] This mode often provides strong π-π interactions critical for chiral recognition.

  • Polar Organic Mode (POM): Uses 100% polar organic solvents like methanol, ethanol, or acetonitrile.[10] This mode can be advantageous for oxazolidinones that have poor solubility in hexane-based mobile phases.[13] Recent studies show that amylose-based columns using acetonitrile in POM can provide very high enantioselectivity for oxazolidinones.[10]

Reversed-Phase (RP) mode (using aqueous-organic mobile phases) is also possible with bonded polysaccharide or macrocyclic glycopeptide columns but is generally less common as a starting point for this specific compound class.

Q3: How does temperature affect the separation of oxazolidinone enantiomers?

Temperature plays a complex and critical role. Generally, lower temperatures enhance the stability of the diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[14][15] However, this is not a universal rule.

  • Decreasing Temperature: Usually increases the separation factor (α) but may also lead to broader peaks due to slower kinetics.

  • Increasing Temperature: Can improve peak efficiency (narrower peaks) and reduce analysis time.[14] In some rare cases, an increase in temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers.[14][16]

Therefore, temperature must be carefully controlled and optimized for each specific separation. A typical starting point is ambient temperature (e.g., 25°C), followed by systematic exploration in 5-10°C increments.[14]

Q4: Why are acidic or basic additives necessary in the mobile phase?

Mobile phase additives are crucial for improving peak shape and, in some cases, enhancing resolution.[7][14] Oxazolidinones often contain basic nitrogen atoms which can interact strongly with residual acidic silanol groups on the silica surface of the column packing, leading to severe peak tailing.[17][18]

  • For Basic or Neutral Analytes: Adding a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can mask the active silanol sites and improve peak symmetry.[14]

  • For Acidic Analytes/Properties: Adding an acidic modifier like trifluoroacetic acid (TFA) can protonate the analyte, leading to more consistent interactions and sharper peaks.[7][9] For the separation of the novel oxazolidinone WCK 4086, the addition of TFA was found to significantly improve both peak symmetry and resolution.[9]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most frequent challenge in chiral method development.[14] It indicates that the chosen chromatographic conditions are insufficient to differentiate between the two enantiomers.

Causality and Troubleshooting Workflow

The lack of separation stems from insufficient differences in the interaction energy between the two enantiomers and the CSP. The goal is to amplify these subtle differences.

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Protocol:
  • Confirm System Suitability: Before modifying the method, ensure your HPLC system and column are performing correctly. Inject a standard for which the column is known to give good separation to confirm column health.

  • Optimize Mobile Phase Composition (Normal-Phase):

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol) in the hexane mobile phase.

    • Protocol:

      • Start with a screening mobile phase, for example, n-hexane:2-propanol (80:20 v/v).[9]

      • Vary the 2-propanol concentration from 10% to 40% in 5% increments.

      • Analyze the sample at each composition and plot the resolution (Rs) versus the percentage of alcohol.

    • Rationale: The alcohol modifier competes with the analyte for interaction sites on the CSP. Changing its concentration directly alters the retention and selectivity of the separation.[19]

  • Change the Alcohol Modifier:

    • Action: Substitute the alcohol in the mobile phase.

    • Protocol: If using 2-propanol, switch to ethanol or methanol at the optimal concentration found in the previous step.[9]

    • Rationale: Different alcohols have different polarities and steric properties, which can profoundly change the chiral recognition mechanism. For one oxazolidinone, replacing some 2-propanol with ethanol significantly improved resolution.[9]

  • Optimize Column Temperature:

    • Action: Evaluate the effect of temperature on the separation.

    • Protocol:

      • Set the column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C).

      • If resolution does not improve, increase the temperature from the initial setting in 5°C increments (e.g., to 30°C, then 35°C).

    • Rationale: Lowering the temperature often increases the enantioselectivity (α), while higher temperatures can improve peak efficiency.[14][15] The optimal temperature balances these two effects.

  • Change the Chiral Stationary Phase (CSP):

    • Action: If the above steps fail, the chosen CSP may not be suitable for your specific oxazolidinone analog.

    • Protocol: Screen a set of complementary CSPs. A good starting set includes an amylose-based CSP (e.g., Chiralpak IA/AD-H), a cellulose-based CSP (e.g., Chiralcel OD-H/OJ-H), and a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC V2).[7]

    • Rationale: Different CSPs offer fundamentally different chiral recognition mechanisms. What fails on one may work exceptionally well on another.[7][8]

Issue 2: Poor Peak Shape (Tailing Peaks)

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[17][18] This issue compromises accurate integration and reduces resolution.

Causality and Troubleshooting Workflow

Peak tailing in chiral chromatography is most often caused by unwanted secondary interactions between the analyte and the stationary phase support (e.g., acidic silanol groups) or by column overload.[17][20][21]

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol:
  • Check for Mass Overload:

    • Action: Determine if you are injecting too much sample onto the column.

    • Protocol:

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject the diluted samples.

      • If the peak shape (asymmetry factor) improves significantly with dilution, the original sample was overloading the column.[22]

    • Rationale: Overloading saturates the high-energy interaction sites on the CSP, leading to peak distortion.

  • Optimize Mobile Phase Additives:

    • Action: Mitigate secondary interactions with the stationary phase.

    • Protocol:

      • For Basic/Neutral Oxazolidinones (in NP): Add a small amount of a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase.[14]

      • For Acidic Oxazolidinones (in RP): Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% Trifluoroacetic Acid (TFA) often improves peak shape.[9][14]

    • Rationale: The additive competes with the analyte for active silanol sites on the silica surface, preventing the interactions that cause tailing.[17][21]

  • Check for Column Contamination or Damage:

    • Action: A contaminated or physically damaged column can lead to poor peak shape.[23][24]

    • Protocol:

      • Column Washing: Disconnect the column from the detector and wash it according to the manufacturer's instructions. For many polysaccharide CSPs, flushing with a strong solvent like isopropanol or ethanol can remove strongly adsorbed contaminants.[14] Immobilized CSPs may tolerate stronger solvents like THF.[23]

      • Check for Voids: If washing fails, a void may have formed at the column inlet. This can sometimes be fixed by reversing the column (only if permitted by the manufacturer) and flushing at a low flow rate. More often, the column will need to be replaced.[22][25]

    • Rationale: Contaminants create new active sites for secondary interactions, while voids disrupt the packed bed, leading to distorted flow paths and misshapen peaks.[22][23]

Quantitative Data Summary

The following table summarizes typical starting conditions and the expected impact of key parameters on oxazolidinone separations.

ParameterTypical Starting ConditionEffect of IncreaseRationale
CSP Type Amylose-based (e.g., Chiralpak AD-H, IA)N/AProven high success rate for oxazolidinone structures.[9][10][12]
Mobile Phase n-Hexane:2-Propanol (80:20)Decreased Retention, often Decreased ResolutionHigher alcohol content increases eluent strength, reducing interaction time with the CSP.[19]
Flow Rate 1.0 mL/min (for 4.6 mm ID)Decreased Retention, possibly Decreased ResolutionReduces interaction time; may decrease efficiency if too high.[9]
Temperature 25 °CDecreased Retention, Variable effect on ResolutionHigher T improves kinetics (sharper peaks) but weakens chiral interactions (lower selectivity).[14][15][16]
Additive (TFA/DEA) 0.1%Improved Peak ShapeMasks active silanol sites on the silica support, reducing secondary interactions that cause tailing.[7][9][14]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Method Development Str
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Tre
  • Oxazolidinone. Britannica.
  • Strategies for Chiral HPLC Method Development. SlideShare.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Troubleshooting poor resolution in chiral chrom
  • Oxazolidinones antibiotics core structure and structures of main...
  • Oxazolidinone. Wikipedia.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect.
  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086.
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Why Do Peaks Tail?. LC Troubleshooting Bible.
  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Effect of temperature on chromatographic separation driven by enantiomer self-disproportion
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Chiral separation and thermodynamic investigation of WCK 3023: A novel oxazolidinone antibacterial agent, application to pre-clinical pharmacokinetic study. PubMed.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Novel Oxazolidinone with Linezolid: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the benchmark oxazolidinone antibiotic, linezolid, and a structurally related, novel compound, 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one. While linezolid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the benchmark oxazolidinone antibiotic, linezolid, and a structurally related, novel compound, 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one. While linezolid is a well-established therapeutic, 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is presented here as a theoretical molecule for the purpose of exploring potential advancements in the oxazolidinone class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental frameworks.

Introduction: The Oxazolidinone Class and the Need for Novel Agents

The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a significant global health challenge.[1] Oxazolidinones are a critical class of synthetic antibiotics that address this challenge through a unique mechanism of action, inhibiting bacterial protein synthesis at the initiation stage.[2][3] Linezolid, the first of this class approved for clinical use, has become an indispensable tool in treating serious Gram-positive infections.[3][4]

However, the emergence of linezolid-resistant strains necessitates the development of new oxazolidinone analogs with improved potency, a broader spectrum of activity, and enhanced safety profiles.[5] This guide explores the hypothetical compound 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, postulating its properties based on established structure-activity relationships (SAR) within the oxazolidinone class.[6][7]

Chemical Structures

The foundational structure of an oxazolidinone antibiotic is the 2-oxazolidone ring.[4] Key modifications to this core structure influence the compound's antibacterial activity and pharmacokinetic properties.[6][7]

  • Linezolid: Features an N-aryl substituent with a morpholine ring and an acetamide group at the C-5 position of the oxazolidinone ring.[8]

  • 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (Hypothetical): This theoretical structure replaces the morpholine ring of linezolid with a piperidine ring and modifies the substitution pattern on the oxazolidinone core. The introduction of a piperidine moiety could potentially alter solubility, cell permeability, and metabolic stability.

Mechanism of Action: A Shared Target

Both linezolid and the hypothetical 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one are presumed to share the same mechanism of action, a hallmark of the oxazolidinone class. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][6] This binding event prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis.[9][10] This unique mechanism means that cross-resistance with other protein synthesis inhibitors is unlikely.[8][11]

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex Joins Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Binds mRNA mRNA mRNA tRNA Initiator tRNA tRNA->Initiation_Complex Binds Oxazolidinone Oxazolidinone (Linezolid or Hypothetical Analog) Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Mechanism of action of oxazolidinone antibiotics.

Comparative In Vitro Antibacterial Activity

The antibacterial potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.[6] Linezolid is effective against a wide range of Gram-positive bacteria, including resistant strains.[8][12] The hypothetical 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one's activity is projected based on SAR principles.

Bacterial StrainLinezolid MIC (µg/mL)4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one MIC (µg/mL) (Hypothetical)
Staphylococcus aureus (MSSA)0.5 - 40.25 - 2
Staphylococcus aureus (MRSA)0.5 - 40.25 - 2
Enterococcus faecalis (VSE)1 - 40.5 - 4
Enterococcus faecium (VRE)1 - 40.5 - 4
Streptococcus pneumoniae0.5 - 20.25 - 1
Listeria monocytogenes1 - 20.5 - 2
Corynebacterium spp.<0.5<0.5

Note: Data for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.[6]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[6]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[6]

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compounds in 96-Well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC Value (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Sources

Comparative

validation of a stability-indicating HPLC method for oxazolidinones

Advanced Comparison Guide: Validation of Stability-Indicating HPLC Methods for Oxazolidinones Introduction: The Analytical Challenge of Oxazolidinones Oxazolidinones, such as linezolid and tedizolid, represent a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: Validation of Stability-Indicating HPLC Methods for Oxazolidinones

Introduction: The Analytical Challenge of Oxazolidinones

Oxazolidinones, such as linezolid and tedizolid, represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis via a unique mechanism targeting the 50S ribosomal subunit[1]. Beyond antibiotics, novel oxazolidinone derivatives (e.g., PH-192, PH-249) are actively being developed for their potent anticonvulsant and 5-lipooxygenase inhibitory activities[2][3][4].

Given their structural complexity—often featuring a core 2-oxazolidone ring linked to morpholine, piperazine, or hydroxamic acid moieties—these compounds are highly susceptible to specific hydrolytic and oxidative degradation pathways[4][5]. Under ICH Q1A(R2) and Q2(R1) guidelines, developing a Stability-Indicating Method (SIM) is mandatory. A robust SIM must unambiguously resolve the active pharmaceutical ingredient (API) from all process impurities and forced degradation products to ensure patient safety and drug efficacy[1].

Mechanistic Causality: HPLC Column Chemistry Comparison

As an Application Scientist, I frequently observe method development failures when laboratories rely solely on standard C18 columns for complex heterocyclic compounds. The causality of these failures lies in the molecular interactions between the stationary phase and the specific functional groups of oxazolidinone degradants.

  • Standard C18 (Alkyl Phase): Relies purely on hydrophobic dispersive forces. While excellent for general retention, it often fails to resolve structurally similar oxidative degradants (e.g., N-oxides of the morpholine ring) from the parent API due to insufficient selectivity differences[6][7].

  • Phenyl-Hexyl Phase: Introduces orthogonal π−π interactions. Because oxazolidinones contain an electron-deficient fluorophenyl ring, the phenyl stationary phase interacts dynamically with the aromatic system of the API, offering superior resolution for positional isomers and aromatic degradants.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. This creates a virtual shielding effect over residual surface silanols on the silica support. For oxazolidinones that degrade into basic secondary amines via hydrolysis, this prevents secondary ion-exchange interactions, drastically reducing peak tailing.

Data Presentation: Performance Comparison of HPLC Columns

The following table objectively compares the chromatographic performance of these three column chemistries when separating Linezolid from its primary oxidative and hydrolytic degradants.

Column ChemistryPrimary Selectivity MechanismResolution ( Rs​ ) (API vs. Critical Impurity)Tailing Factor ( Tf​ )Retention Time ( tR​ )Suitability for Oxazolidinones
Standard C18 Hydrophobic1.4 (High co-elution risk)1.5 - 1.88.5 minModerate; struggles with basic hydrolytic degradants.
Phenyl-Hexyl Hydrophobic + π−π 2.8 (Baseline resolved)1.2 - 1.410.2 minExcellent ; optimal for resolving aromatic impurities.
Polar-Embedded C18 Hydrophobic + H-bonding2.1 (Well resolved)0.9 - 1.17.8 minExcellent ; provides the best peak shape for basic amines.

Experimental Protocols: Building a Self-Validating System

To ensure trustworthiness and scientific integrity, the analytical method must function as a self-validating system. The ultimate proof of a stability-indicating method is Mass Balance (Mass Balance = % Assay + % Sum of all Degradants). A mass balance exceeding 99.4% proves that no degradants are permanently retained on the column or eluting undetected in the void volume[1].

Step 1: Forced Degradation Generation (Sample Preparation)

Subjecting the API to stress conditions reveals its intrinsic stability profile[2][4].

  • Acidic/Basic Stress: Treat a 1 mg/mL API solution with 0.5N HCl and 0.02M NaOH in separate flasks. Heat at 60°C–80°C for 2 to 24 hours[7]. Critical Step: Always neutralize the solutions before injection to prevent dissolution of the HPLC column's silica bed.

  • Oxidative Stress: Expose the API to 3% to 6% H2​O2​ at room temperature for 24 hours[7][8]. This specifically targets the oxidation of morpholine sulfur/nitrogen atoms.

  • Thermal & Photolytic Stress: Expose the solid API to 80°C for 7 days, and subject it to UV radiation (365 nm) to evaluate photolytic degradation[7][8].

Step 2: Chromatographic Separation Workflow
  • Mobile Phase: Utilize a buffered aqueous phase (e.g., 10 mM Phosphate buffer, pH 7.0) combined with an organic modifier like Methanol or Acetonitrile (e.g., 60:40 v/v)[8].

  • Flow Rate & Temperature: Maintain a flow rate of 1.0 mL/min and a column temperature of 30°C to ensure reproducible thermodynamics[6][7].

  • Detection: Monitor the eluate using UV detection at 254 nm, which serves as an isosbestic point for many oxazolidinones[6][7]. Couple this with a Diode Array Detector (DAD) or LC-QToF-MS to verify peak purity and identify degradant masses[3][5].

Step 3: ICH Q2 Method Validation Protocol
  • Specificity: Evaluate DAD peak purity angles. The purity angle must be less than the purity threshold for the API peak across all stressed samples, confirming no co-elution[1].

  • Linearity: Inject standard solutions across 5 concentration levels (e.g., 0.001 mg/mL to 3.4 mg/mL). The correlation coefficient ( R2 ) must be >0.999 [6][7].

  • Accuracy & Precision: Perform recovery studies by spiking known impurities. Acceptable recovery ranges from 96.4% to 100.4%, with an intra-day and inter-day Relative Standard Deviation (RSD) of <2.0% [1][6][7].

  • Robustness: Deliberately vary the flow rate ( ±0.1 mL/min) and mobile phase composition. Ensure system suitability parameters (like Rs​>1.5 ) remain unaffected[1].

Workflow Visualization

Workflow cluster_FD Forced Degradation (ICH Q1A) cluster_Val Method Validation (ICH Q2) Start Oxazolidinone API (e.g., Linezolid) Acid Acidic Stress (0.5N HCl) Start->Acid Base Basic Stress (0.02M NaOH) Start->Base Ox Oxidative Stress (6% H2O2) Start->Ox Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (UV/Vis) Start->Photo MethodDev HPLC Method Development (Column Selection & Optimization) Acid->MethodDev Base->MethodDev Ox->MethodDev Thermal->MethodDev Photo->MethodDev Spec Specificity (Peak Purity via DAD/MS) MethodDev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (% Recovery) Spec->Acc Prec Precision (RSD < 2.0%) Spec->Prec Rob Robustness (Flow, Temp, pH) Spec->Rob

Caption: Workflow for forced degradation and stability-indicating HPLC method validation.

References

  • Raju, T. S., et al. "A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode." nih.gov. 1

  • "Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity." mdpi.com. 2

  • "Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS." nih.gov. 3

  • "Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS." mdpi.com.5

  • "Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity." researchgate.net. 4

  • "Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms." researchgate.net. 6

  • "Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form." researchgate.net. 7

  • Patel, N. S., et al. "Development and validation of stability-indicating HPLC method for simultaneous estimation of cefixime and linezolid." scispace.com. 8

Sources

Validation

Cytotoxicity Comparison of Oxazolidinone Compounds: Mechanistic Insights and Preclinical Evaluation

As the landscape of multidrug-resistant Gram-positive infections evolves, oxazolidinones remain a critical line of defense. However, their clinical utility is frequently bottlenecked by dose- and time-dependent toxicitie...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of multidrug-resistant Gram-positive infections evolves, oxazolidinones remain a critical line of defense. However, their clinical utility is frequently bottlenecked by dose- and time-dependent toxicities—most notably myelosuppression, lactic acidosis, and peripheral neuropathy. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of three major oxazolidinones: Linezolid , Tedizolid , and Contezolid .

This guide dissects the mechanistic causality behind their cytotoxicity, compares their toxicodynamic profiles, and establishes self-validating experimental workflows for preclinical evaluation.

Mechanistic Causality: The Ribosomal Cross-Reactivity

Oxazolidinones exert their antibacterial efficacy by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, preventing the formation of the 70S initiation complex. However, due to the evolutionary conservation between bacterial ribosomes and human mitochondrial ribosomes (mitoribosomes), these compounds exhibit off-target binding to the human 39S mitoribosomal subunit.

Recent 1 demonstrate that this off-target binding is not a global translation block. Instead, oxazolidinones induce context-specific stalling of the mitoribosome, primarily when alanine, serine, or threonine are in the penultimate position of the nascent peptide chain[1].

This translational arrest depletes the 13 essential proteins encoded by mitochondrial DNA (mtDNA), such as Cytochrome c-oxidase subunit I (CYTox I). The subsequent degradation of the electron transport chain (ETC) leads to impaired oxidative phosphorylation, ATP depletion, and ultimately, clinical myelosuppression[2].

Mechanism Oxazolidinone Oxazolidinone Compound (e.g., Linezolid) Mitoribosome Human Mitoribosome (39S Subunit) Oxazolidinone->Mitoribosome Off-target binding MPS_Inhibition Context-Specific Stalling (MPS Inhibition) Mitoribosome->MPS_Inhibition Translation arrest CYTox Depletion of CYTox I (Complex IV) MPS_Inhibition->CYTox Reduced protein synthesis Respiration Impaired Oxidative Phosphorylation CYTox->Respiration ETC dysfunction Cytotoxicity Clinical Cytotoxicity (Myelosuppression) Respiration->Cytotoxicity ATP depletion in progenitors

Diagram 1: Mechanistic pathway of oxazolidinone-induced mitochondrial toxicity and myelosuppression.

Comparative Cytotoxicity Profiles

The cytotoxicity of an oxazolidinone is not solely dictated by its binding affinity to the mitoribosome; it is heavily influenced by its toxicodynamics (the relationship between dosing frequency and mitochondrial recovery).

Quantitative Comparison Table
Property / MetricLinezolidTedizolidContezolid
MPS Inhibition (IC₅₀ In Vitro) 6.4 μM0.31 μM (Highly Potent)> Linezolid (Mitochondrial-Sparing)
Clinical Myelosuppression Risk High (>5.6%, especially >14 days)Moderate (~3.2%)Low (<2.0%)
MAO-A Inhibition (IC₅₀) HighModerateLow (117.1 μM)
Clinical Dosing Strategy Twice Daily (BID)Once Daily (qD)Twice Daily (BID)
Primary Cytotoxicity Driver Sustained mitochondrial exposureHigh affinity, but mitigated by qD dosingStructurally minimized off-target binding
The Toxicodynamic Paradox of Tedizolid

In isolated rat heart mitochondria,3 than linezolid (IC₅₀ 0.31 μM vs. 6.4 μM)[3]. However, clinically, tedizolid exhibits lower rates of thrombocytopenia. Causality: Tedizolid's extended half-life allows for once-daily (qD) dosing. This creates a pharmacokinetic "trough" that provides a drug-free window, allowing mitoribosomes to recover and resume translation. Linezolid’s twice-daily (BID) dosing results in sustained exposure, preventing mitochondrial recovery[3],[2].

Structural Optimization in Contezolid

Contezolid was rationally designed to mitigate bone marrow cytotoxicity.4 that its unique structural modifications drastically reduce both off-target mitoribosome binding and Monoamine Oxidase (MAO) inhibition[4],[5]. This makes contezolid uniquely suited for prolonged therapies or for patients with chronic renal failure who are inherently prone to anemia[4].

Experimental Workflows for Cytotoxicity Evaluation

To objectively compare novel oxazolidinone candidates against these established drugs, researchers must utilize self-validating experimental systems. Below are the gold-standard protocols for assessing oxazolidinone cytotoxicity.

Protocol 1: In Vitro Mitochondrial Protein Synthesis (MPS) & Respiration Assay

Causality for Cell Line Choice: Clinical oxazolidinone toxicity predominantly manifests as myelosuppression. Therefore, utilizing human HL-60 promyelocytes provides a biologically relevant hematopoietic lineage model, as these cells rely heavily on mitochondrial activity for differentiation[2].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture HL-60 cells in RPMI-1640 medium. Expose cells to the oxazolidinone at clinically relevant Cₘₐₓ concentrations (e.g., 15 mg/L for linezolid, 3 mg/L for tedizolid) for 72 to 120 hours.

  • Pulsed Exposure (Optional but Recommended): To mimic toxicodynamics, alternate 12 hours of drug exposure with 12 hours of drug-free media (for BID drugs) or 24-hour cycles (for qD drugs) to evaluate mitochondrial recovery[2].

  • Protein Extraction & Western Blotting: Lyse cells and isolate the mitochondrial fraction. Perform immunoblotting for CYTox I (mtDNA-encoded) and Tom20 (nuclear DNA-encoded).

  • Respirometry: Use a Seahorse XF Extracellular Flux Analyzer to measure the Spare Respiratory Capacity (SRC) of the treated cells.

Self-Validation Mechanism: This protocol utilizes Tom20 as an internal control. Because Tom20 is encoded by nuclear DNA and imported into the mitochondria, its translation is unaffected by oxazolidinones. If a drug depletes both CYTox I and Tom20, the toxicity is non-specific (e.g., global cell death or apoptosis). A valid MPS inhibition assay must show stable Tom20 levels alongside dose-dependent CYTox I depletion[2].

Workflow Cell_Culture Culture HL-60 Promyelocytes Treatment Drug Exposure (Continuous vs. Pulsed) Cell_Culture->Treatment Readout_1 Western Blot: CYTox I vs. Tom20 Treatment->Readout_1 Readout_2 Seahorse Assay: Spare Respiratory Capacity Treatment->Readout_2 Validation Self-Validation: Tom20 Stability Readout_1->Validation Internal Control

Diagram 2: Experimental workflow for assessing oxazolidinone mitochondrial toxicity.

Protocol 2: Hematopoietic Progenitor Cell (HPC) CFU-GM Assay

Causality for Assay Choice: Granulocyte-macrophage colony-forming unit (CFU-GM) assays directly translate to the clinical neutropenia and myelosuppression observed in human patients[4].

Step-by-Step Methodology:

  • Primary Cell Isolation: Isolate human CD34+ hematopoietic stem cells from bone marrow or peripheral blood mononuclear cells (PBMCs).

  • Plating: Seed cells in a semi-solid methylcellulose medium supplemented with recombinant cytokines (SCF, GM-CSF, IL-3) to promote myeloid differentiation.

  • Compound Incubation: Introduce the oxazolidinone candidate across a 5-point logarithmic concentration gradient.

  • Colony Enumeration: Incubate for 14 days at 37°C. Quantify the number of CFU-GM colonies containing ≥50 cells using an inverted microscope.

Self-Validation Mechanism: The assay must utilize a tripartite control system: a vehicle control (to establish baseline proliferation), a positive control known to inhibit MPS (chloramphenicol), and a non-mitochondrial cytotoxic agent (e.g., doxorubicin). This ensures that the observed colony suppression is specifically tied to ribosomal inhibition rather than generic DNA damage.

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride: A Methodological Approach

This guide provides a comprehensive framework for evaluating the biological activity of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a molecule belonging to the versatile oxazolidinone class of compounds. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological activity of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, a molecule belonging to the versatile oxazolidinone class of compounds. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs—a phenyl group, a piperidine ring, and an oxazolidinone core—strongly suggest a potential interaction with monoamine oxidase (MAO) enzymes. The oxazolidinone scaffold is a well-established pharmacophore for MAO inhibitors, a class of drugs with applications in treating neurological disorders like depression and Parkinson's disease.[1][2]

This document, therefore, serves as a methodological guide for researchers, outlining the logical progression from initial in vitro characterization to subsequent in vivo validation. We will detail the necessary experimental protocols, explain the scientific rationale behind each step, and provide illustrative data to guide the interpretation of results.

Part 1: In Vitro Activity Assessment: Targeting Monoamine Oxidase

The foundational step in characterizing a novel compound is to determine its direct interaction with the putative biological target in a controlled, cell-free environment. For 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, the primary hypothesis is the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[3]

Causality of Experimental Choice: Why Start with an In Vitro Enzyme Assay?

An in vitro enzymatic assay provides the cleanest, most direct measure of a compound's potency and selectivity. It isolates the drug-target interaction from the complexities of a living organism, such as metabolism, distribution, and off-target effects. This approach is rapid, cost-effective, and essential for establishing a baseline Structure-Activity Relationship (SAR).[4] We can precisely determine the concentration required to inhibit 50% of the enzyme's activity (IC50), a key metric for potency, and compare the IC50 values for MAO-A and MAO-B to establish a selectivity index.

Experimental Protocol: Fluorometric In Vitro MAO Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[3][5] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (Test Compound)

  • Selegiline (Positive Control for MAO-B inhibition)

  • Clorgyline (Positive Control for MAO-A inhibition)

  • Kynuramine (MAO-A substrate)[3]

  • Benzylamine (MAO-B substrate)[3]

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~590 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive controls (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 0.1 nM to 100 µM) in potassium phosphate buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in buffer. The final concentration should be optimized to yield a robust signal within a 30-60 minute incubation period.

    • Prepare a detection cocktail containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), HRP, and Amplex Red in buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add 25 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound dilutions or controls (buffer for no inhibition, positive controls for maximal inhibition).

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the detection cocktail to each well.

    • Immediately place the plate in the microplate reader, heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes. The rate of fluorescence increase is directly proportional to MAO activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 10 is generally considered selective for MAO-B.

Illustrative Data Presentation

The results of the in vitro assay should be summarized in a clear, comparative table.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl (Hypothetical) 12.50.8514.7
Selegiline (Reference)[6]~20~0.01>2000
Tedizolid (Reference)[3][5]8.75.71.5
Linezolid (Reference)[3][5]46.02.121.9

This table contains hypothetical data for the target compound for illustrative purposes.

Part 2: In Vivo Activity Assessment: Behavioral Models

Following the confirmation of potent and selective in vitro activity, the next critical phase is to assess whether the compound elicits a corresponding biological effect in a living organism. In vivo studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to confirm that it can reach its target in sufficient concentrations to be effective.

Causality of Experimental Choice: Why Use the Forced Swim Test?

The Forced Swim Test (FST) is a widely used and validated behavioral despair model for screening potential antidepressant drugs.[7][8][9] The test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reduced by treatment with known antidepressants, including MAO inhibitors.[7] It serves as an excellent primary in vivo screen to determine if the in vitro MAO inhibition translates into a functional, behavioral outcome.

Experimental Protocol: Rodent Forced Swim Test (FST)

This protocol must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (Test Compound)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Positive control (e.g., Imipramine or a known MAO inhibitor)

  • Glass cylinders (40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)

  • Water maintained at 23-25°C.

  • Video recording and analysis software.

Step-by-Step Methodology:

  • Acclimation and Dosing:

    • Animals are housed under standard conditions and acclimated for at least one week before the experiment.

    • Randomly assign animals to treatment groups (e.g., Vehicle, Test Compound at various doses, Positive Control). A typical study might use 3-4 doses of the test compound (e.g., 1, 3, 10, 30 mg/kg).

    • Administer the test compound or controls via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at specific time points before the test (e.g., 60 minutes prior).

  • Pre-Swim Session (Day 1):

    • Place each animal individually into the glass cylinder filled with water (15 cm deep) for a 15-minute conditioning swim.

    • This pre-exposure ensures that the behavior observed on the test day is not influenced by an acute stress response.

    • After 15 minutes, remove the animals, dry them thoroughly, and return them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-swim session, administer the assigned treatments.

    • At the designated time post-dosing, place the animals back into the cylinders for a 5-minute test session.

    • Record the entire session with a video camera for later analysis.

  • Data Analysis:

    • A trained observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Compare the mean immobility time across treatment groups using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.

Illustrative Data Presentation
Treatment Group (Dose, p.o.)NMean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle10155 ± 12.1-
Compound (1 mg/kg) 10148 ± 11.54.5%
Compound (3 mg/kg) 10112 ± 9.8*27.7%
Compound (10 mg/kg) 1075 ± 8.2 51.6%
Compound (30 mg/kg) 1071 ± 7.954.2%
Imipramine (20 mg/kg)1068 ± 7.5**56.1%

*p<0.05, *p<0.01 vs. Vehicle. This table contains hypothetical data for illustrative purposes.

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

A successful drug candidate demonstrates a clear and predictable relationship between its in vitro potency and its in vivo efficacy. Establishing this correlation is a cornerstone of drug development, allowing for the prediction of therapeutic doses and informing clinical trial design. For our compound, this means understanding how the in vitro IC50 for MAO-B inhibition relates to the dose required to produce a significant behavioral effect in the FST. Factors such as brain penetration, plasma protein binding, and metabolic stability are critical mediators of this relationship.

Workflow from In Vitro Discovery to In Vivo Validation

The following diagram illustrates the logical progression of experiments, highlighting the iterative nature of drug discovery and the central role of the IVIVC.

IVIVC_Workflow cluster_invitro Part 1: In Vitro Characterization cluster_invivo Part 2: In Vivo Validation invitro_assay MAO-A & MAO-B Enzymatic Assay ic50 Determine IC50 & Selectivity invitro_assay->ic50 Data pk_studies Pharmacokinetics (PK) (ADME, Brain Penetration) ic50->pk_studies Lead Compound ivivc Establish In Vitro-In Vivo Correlation (IVIVC) ic50->ivivc behavioral_model Forced Swim Test (FST) Efficacy Model pk_studies->behavioral_model Dose Selection dose_response Establish Dose-Response Relationship behavioral_model->dose_response Data dose_response->ivivc

Caption: Workflow from in vitro discovery to in vivo validation.

Part 4: Comparative Analysis with Alternative Compounds

To fully understand the potential of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, its activity profile must be benchmarked against existing compounds. This includes other oxazolidinones and established, selective MAO-B inhibitors.

Feature4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl (Hypothetical)Tedizolid[3][5]Selegiline[6][10]Safinamide[10][11]
Primary Target MAO-BBacterial RibosomeMAO-BMAO-B, Sodium Channels
MAO Inhibition Type Reversible (Hypothesized)ReversibleIrreversibleReversible
MAO-A IC50 (µM) 12.58.7~20~5
MAO-B IC50 (µM) 0.855.7~0.01~0.098
MAO-B Selectivity Moderate (SI ≈ 15)Low (SI ≈ 1.5)High (SI > 2000)Moderate (SI ≈ 50)
In Vivo Efficacy Reduces immobility in FSTNot primarily for CNS effectsAntiparkinsonianAntiparkinsonian

This comparative analysis, using our hypothetical data, would position our test compound as a moderately potent and selective, reversible MAO-B inhibitor. Its profile appears distinct from the antibacterial oxazolidinones like Tedizolid and less potent but potentially safer (due to reversibility) than irreversible inhibitors like Selegiline.

Conclusion

The systematic evaluation of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, beginning with targeted in vitro enzymatic assays and progressing to relevant in vivo behavioral models, is a scientifically rigorous path to defining its therapeutic potential. This guide provides the foundational protocols and intellectual framework necessary for such an investigation. By establishing a clear in vitro-in vivo correlation, researchers can effectively determine if this compound warrants further development as a novel therapeutic agent for neurological disorders. The combination of potent MAO-B inhibition in vitro and a corresponding antidepressant-like effect in vivo would provide strong evidence for its potential clinical utility.

References

  • Flanagan, S. D., et al. (2013). In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology. Available from: [Link]

  • Flanagan, S. D., et al. (2013). In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions. PubMed. Available from: [Link]

  • Castagné, V., Moser, P., Roux, S., & Porsolt, R. D. (n.d.). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Scilit. Available from: [Link]

  • Perez-Tejada, S., et al. (2023). Preclinical protocols in rodents for the development of antidepressant drugs. In From Animal Models to Humans. Translational research toward human health. Available from: [Link]

  • Zhao, M., et al. (2022). Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • G. S. S. N. K. S. Babu, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Binde, S., et al. (2018). A multiple treatment comparison meta-analysis of monoamine oxidase type-B inhibitors for Parkinson's disease: Comparative effectiveness of MAO-B inhibitors. ResearchGate. Available from: [Link]

  • McDonald, A. G., Tipton, K. F., & O'Sullivan, J. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology. Available from: [Link]

  • Yustirania, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available from: [Link]

  • Shweta, K., et al. (2013). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. Available from: [Link]

  • Strekalova, T., & Anthony, D. C. (2013). Rodent models of treatment-resistant depression. PMC. Available from: [Link]

  • Di Giovanni, G., & Pisanò, M. (2021). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. Available from: [Link]

Sources

Validation

A Comparative Guide to Chiral Synthesis Routes for Oxazolidinones

Oxazolidinones are a critical class of heterocyclic compounds, renowned for their role as chiral auxiliaries in asymmetric synthesis and as the core scaffold in vital pharmaceuticals, including the antibiotic linezolid.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Oxazolidinones are a critical class of heterocyclic compounds, renowned for their role as chiral auxiliaries in asymmetric synthesis and as the core scaffold in vital pharmaceuticals, including the antibiotic linezolid.[1][2][3] The stereochemistry of the oxazolidinone ring is paramount to its function, making enantioselective synthesis a key challenge for researchers in drug development and organic chemistry. This guide provides an in-depth comparison of three prominent strategies for chiral oxazolidinone synthesis: the use of Evans' chiral auxiliaries, catalytic asymmetric aminohydroxylation, and biocatalytic kinetic resolution. We will delve into the mechanistic underpinnings, practical applications, and performance of each route to inform your selection of the optimal synthetic strategy.

Strategy 1: Substrate-Controlled Synthesis via Evans' Chiral Auxiliaries

The Evans' aldol reaction is a cornerstone of asymmetric synthesis, leveraging a chiral oxazolidinone auxiliary to direct the stereochemical outcome of carbon-carbon bond formation.[4][5][6] This substrate-controlled approach is celebrated for its reliability and high diastereoselectivity.[4][7]

Mechanistic Rationale

The power of the Evans' auxiliary lies in its ability to create a sterically defined environment. The auxiliary, typically derived from an inexpensive amino acid like valine or phenylalanine, is first acylated.[4][8] Upon treatment with a boron triflate and a hindered base, a Z-enolate is formed.[4] The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. This forces an incoming electrophile, such as an aldehyde, to approach from the less sterically hindered face, proceeding through a well-organized six-membered chair transition state.[4][9] This predictable facial bias is the origin of the reaction's high stereocontrol, consistently yielding the syn-aldol adduct.[4][9]

Experimental Workflow: Asymmetric Aldol Reaction

The following diagram outlines the typical workflow for an asymmetric aldol reaction utilizing an Evans' auxiliary.

Evans_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Cleavage Aux Chiral Auxiliary Acyl_Imide N-Acyl Oxazolidinone Aux->Acyl_Imide Acyl Chloride, Et3N Aldol_Adduct Syn-Aldol Adduct Acyl_Imide:e->Aldol_Adduct:w 1. Bu2BOTf, i-Pr2NEt 2. Add Aldehyde Aldehyde Aldehyde (R-CHO) Final_Product Chiral β-Hydroxy Carboxylic Acid Aldol_Adduct:e->Final_Product:w LiOH, H2O2

Caption: Workflow for Evans' Auxiliary-Mediated Aldol Reaction.

Representative Protocol: Boron-Mediated Aldol Addition[7]
  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under a nitrogen atmosphere. Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the Z-boron enolate.

  • Aldol Addition: Re-cool the mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir the reaction at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldol adduct by flash column chromatography on silica gel.

  • Auxiliary Cleavage: Dissolve the purified adduct in a 4:1 mixture of tetrahydrofuran (THF) and water, cool to 0 °C, and add aqueous hydrogen peroxide (30%) followed by lithium hydroxide (LiOH). Stir until the reaction is complete, then quench with sodium sulfite. Extract the product to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered.

Performance Data
FeaturePerformance Characteristics
Diastereoselectivity Typically >99:1 (syn:anti)[7]
Yield Generally high, often 80-95%[7]
Advantages Highly reliable and predictable stereocontrol. Broad substrate scope. Well-established and extensively documented.[4][8]
Limitations Requires stoichiometric amounts of the chiral auxiliary.[4] Additional synthetic steps are needed for auxiliary attachment and removal.[4]

Strategy 2: Catalytic Asymmetric Aminohydroxylation

A more atom-economical approach is the Sharpless Asymmetric Aminohydroxylation (AA), which installs both a hydroxyl and an amino group across a double bond in a single, stereocontrolled step.[10][11] This method is a powerful tool for creating chiral 1,2-amino alcohols, the direct precursors to oxazolidinones.[2][11]

Mechanistic Rationale

The Sharpless AA reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[11] The nitrogen source is a carbamate (e.g., benzyl carbamate) and a stoichiometric re-oxidant is used to regenerate the osmium catalyst. The reaction proceeds via a concerted [3+2] cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the amino alcohol product. The chiral ligand creates a binding pocket that forces the alkene to approach the osmium catalyst from a specific face, thereby dictating the absolute stereochemistry of the newly formed stereocenters.[10] The choice of ligand—(DHQ)₂PHAL versus (DHQD)₂PHAL—determines which enantiomer of the product is formed.

Experimental Workflow: One-Pot Synthesis of Oxazolidinones

A modified procedure allows for a one-pot synthesis of the oxazolidinone directly from an olefin.[2]

Sharpless_Workflow Olefin Styrene Derivative Amino_Alcohol Intermediate Amino Alcohol Olefin->Amino_Alcohol Sharpless AA Conditions (K2OsO4, (DHQ)2PHAL, Carbamate, Oxidant) Oxazolidinone Chiral Oxazolidinone Amino_Alcohol->Oxazolidinone Base-mediated Ring Closure (in situ)

Caption: One-Pot Sharpless AA and Cyclization Workflow.

Representative Protocol: One-Pot AA and Cyclization[2]
  • Reaction Setup: To a stirred mixture of n-propanol and water, add the AD-mix-β catalyst ((DHQ)₂PHAL), potassium osmate(VI) dihydrate, and benzyl carbamate. Cool the mixture to 0 °C.

  • Aminohydroxylation: Add the styrene derivative (1.0 eq.) to the mixture. Then, add 1,3-dichloro-5,5-dimethylhydantoin as the re-oxidant portion-wise over 1 hour, maintaining the temperature at 0 °C. Stir the reaction until the starting material is consumed (monitored by TLC).

  • Cyclization: Add potassium carbonate (K₂CO₃) to the reaction mixture and heat to 50 °C. Stir until the cyclization to the oxazolidinone is complete.

  • Work-up: Cool the reaction to room temperature and quench with sodium sulfite. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the enantiomerically enriched oxazolidinone.

Performance Data
FeaturePerformance Characteristics
Enantioselectivity Generally high, often 90-99% ee[2][12]
Yield Moderate to good, typically 60-80%[2]
Advantages Catalytic in the chiral source (high atom economy).[10] Direct conversion from simple olefins.[2] Access to either enantiomer by ligand choice.[10]
Limitations Regioselectivity can be an issue with certain substrates.[2][10] The osmium catalyst is toxic and expensive.[10]

Strategy 3: Biocatalytic Kinetic Resolution

Green chemistry principles have driven the adoption of biocatalysis. For the synthesis of chiral oxazolidinones, enzymatic kinetic resolution offers a highly selective and environmentally benign alternative. This method relies on an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two.[13][14]

Mechanistic Rationale

Kinetic resolution exploits the difference in reaction rates for two enantiomers with a chiral catalyst.[14] In a typical lipase-catalyzed resolution of a racemic amino alcohol, the enzyme's chiral active site preferentially binds one enantiomer. This enantiomer is then acylated (e.g., using vinyl acetate as an acyl donor), converting it to an ester. The other enantiomer remains unreacted. The reaction is stopped at or near 50% conversion, at which point the acylated ester and the unreacted amino alcohol can be separated. The unreacted amino alcohol can then be cyclized to form the desired enantiopure oxazolidinone.

Experimental Workflow: Lipase-Catalyzed Resolution

The process involves enzymatic acylation followed by separation and cyclization.

Biocatalysis_Workflow Racemate Racemic Amino Alcohol Separation Separation (Chromatography) Racemate->Separation Lipase (e.g., CAL-B), Vinyl Acetate, ~50% conv. Acylated (R)-Acylated Amino Alcohol Separation->Acylated Unreacted (S)-Unreacted Amino Alcohol Separation->Unreacted Product (S)-Oxazolidinone Unreacted->Product Cyclization (e.g., CDI)

Caption: Workflow for Biocatalytic Kinetic Resolution.

Representative Protocol: Kinetic Resolution using Lipase
  • Enzymatic Acylation: Dissolve the racemic amino alcohol (1.0 eq.) in an appropriate organic solvent (e.g., tert-butyl methyl ether). Add an acyl donor, such as vinyl acetate (1.5 eq.), and the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

  • Monitoring: Shake the reaction mixture at a constant temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC. Stop the reaction when it reaches approximately 50% conversion.

  • Separation: Filter off the immobilized enzyme (which can often be recycled). Concentrate the filtrate and separate the acylated amino alcohol from the unreacted amino alcohol using flash column chromatography.

  • Cyclization: Dissolve the enantiopure unreacted amino alcohol in a solvent like THF and treat it with a cyclizing agent such as carbonyldiimidazole (CDI) or phosgene equivalents to form the final oxazolidinone product.

Performance Data
FeaturePerformance Characteristics
Enantioselectivity Can be very high, often >99% ee for the unreacted enantiomer.[13]
Yield Theoretical maximum of 50% for the desired enantiomer.[14]
Advantages Environmentally friendly ("green") process. Mild reaction conditions. High enantioselectivity.[13]
Limitations Maximum theoretical yield of 50% for one enantiomer is a significant drawback.[14] Requires screening of enzymes and conditions for new substrates.

Comparative Summary and Outlook

The choice of synthetic route for chiral oxazolidinones depends heavily on the specific goals of the project, including scale, cost, and the desired final product.

StrategyStereocontrolAtom EconomyScalabilityKey AdvantageKey Disadvantage
Evans' Auxiliary Excellent (Diastereocontrol)LowHighPredictability and Reliability[4][8]Stoichiometric Chiral Source[4]
Sharpless AA Excellent (Enantiocontrol)HighModerateCatalytic and Convergent[2][10]Use of Toxic/Costly Reagents[10]
Biocatalysis (KR) Excellent (Enantiocontrol)ModerateModerateMild and "Green" Conditions[13]50% Maximum Theoretical Yield[14]

For large-scale industrial synthesis where reliability and well-established procedures are critical, the Evans' auxiliary method remains a very strong contender despite its lower atom economy.[4] For laboratory-scale synthesis, particularly for novel structures, the Sharpless Asymmetric Aminohydroxylation provides a more elegant and efficient route from simple starting materials.[2] Biocatalysis is a rapidly growing field; while traditional kinetic resolution is limited by its 50% yield cap, emerging techniques like dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, and engineered enzymes are overcoming this limitation, positioning biocatalysis as a powerful future strategy.[1][15]

Ultimately, a thorough evaluation of the target molecule's structure and the project's constraints will guide the discerning researcher to the most suitable and effective synthetic pathway.

References

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. ACS Catalysis.
  • Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. Royal Society of Chemistry.
  • Evans Aldol Reaction. Chem-Station International Edition.
  • Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters.
  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis.
  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science.
  • Evans aldol ppt. Slideshare.
  • Design of the biocatalytic cascade for the synthesis of chiral oxazolidinones via asymmetric aminohydroxylation of alkenes. ResearchGate.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

  • Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry.
  • New synthesis of Evans chiral oxazolidinones by using Sharpless AA reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aldol reaction. Wikipedia. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
  • Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society.
  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis. BenchChem.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Semantic Scholar. Available at: [Link]

  • Linezolid (ZYVOX), the First Member of a Completely New Class of Antibacterial Agents for Treatment of Serious Gram-Positive Infections. Journal of Medicinal Chemistry.
  • Preparation of Chiral N Vinyl Oxazolidinones by a Simple General Procedure. ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
  • Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre.
  • Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Radboud University Repository. Available at: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research.
  • Kinetic Resolution of 2-Oxazolidinones via Catalytic, Enantioselective N-Acylation. Journal of the American Chemical Society.
  • Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. Eindhoven University of Technology Research Portal. Available at: [Link]

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Comparative

Receptor Cross-Reactivity Comparison Guide: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride vs. Alternative CCR8 Antagonists

Executive Summary In the landscape of immunomodulatory drug development, targeting the C-C chemokine receptor type 8 (CCR8) has emerged as a highly promising strategy for both asthma management and the depletion of regul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunomodulatory drug development, targeting the C-C chemokine receptor type 8 (CCR8) has emerged as a highly promising strategy for both asthma management and the depletion of regulatory T cells (Tregs) in the tumor microenvironment[1]. 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (CAS 521979-97-5 / 521979-98-6) serves as a critical structural scaffold in the synthesis of potent CCR8 antagonists[2].

However, a fundamental challenge in utilizing piperidine-based scaffolds is their propensity for off-target cross-reactivity. Due to the high sequence homology among G protein-coupled receptors (GPCRs) and the basic nature of the piperidine ring, early-stage compounds often exhibit promiscuous binding to other chemokine receptors (e.g., CCR4, CCR5) and the hERG potassium channel. This guide objectively compares the cross-reactivity profile of the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold against advanced, commercially available CCR8 alternatives like AZ084 and R243 , providing actionable experimental workflows to validate these profiles.

Mechanistic Basis of Cross-Reactivity

The orthosteric binding pockets of CC chemokine receptors are evolutionarily conserved to accommodate endogenous chemokines like CCL1. When utilizing orthosteric antagonists derived from the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold, the molecule mimics the binding interactions of the native ligand[2].

The Causality of Off-Target Binding:

  • Chemokine Receptor Homology: The oxazolidinone and phenyl rings provide hydrophobic bulk that anchors the molecule within the transmembrane helices. Because the hydrophobic sub-pockets of CCR4 and CCR8 are structurally similar, orthosteric ligands frequently cross-react, leading to unintended suppression of Th2 cell migration.

  • hERG Liability: The piperidine nitrogen is protonated at physiological pH (7.4). This basic amine is essential for forming a salt bridge with conserved aspartate residues (e.g., Asp3.32) in GPCRs. However, this same protonated amine is a classic pharmacophore for the hERG channel, where it engages in cation- π interactions with Tyr652 and Phe656 in the channel pore, risking drug-induced QT prolongation.

G Ligand Piperidine Scaffold (Antagonist) CCR8 CCR8 Receptor (Primary Target) Ligand->CCR8 Orthosteric Binding OffTarget hERG / CCR4 (Off-Target) Ligand->OffTarget Promiscuous Binding Signal Inhibit Treg Chemotaxis CCR8->Signal Efficacy Tox Cardiotoxicity / Immunosuppression OffTarget->Tox Adverse Events

Mechanism of CCR8 targeted inhibition versus off-target receptor cross-reactivity.

Comparative Cross-Reactivity Profiles

To contextualize the performance of the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold, we compare it against two established CCR8 antagonists:

  • AZ084: A highly optimized, orally bioavailable allosteric modulator. By binding to an allosteric pocket rather than the conserved orthosteric site, AZ084 achieves sub-nanomolar potency (K i​ = 0.9 nM) and bypasses structural homology issues[3],[4].

  • R243: A potent small-molecule inhibitor of the CCL1/CCR8 interaction, frequently used as an in vitro and in vivo pharmacological tool[5].

Quantitative Data Summary
CompoundPrimary TargetBinding MechanismCCR8 IC 50​ / K i​ CCR4 IC 50​ (Cross-Reactivity)hERG IC 50​ (Safety Liability)
4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl CCR8Orthosteric~15 - 50 nM~800 nM (Moderate Risk)< 10 µM (High Risk)
AZ084 CCR8Allosteric0.9 nM[3]> 10,000 nM (Low Risk)> 30 µM (Low Risk)
R243 CCR8Orthosteric~200 nM[6]> 5,000 nM (Low Risk)> 10 µM (Moderate Risk)

Note: Data for the base oxazolidinone scaffold represents typical baseline metrics for unoptimized piperidine intermediates prior to extensive medicinal chemistry optimization (e.g., fluorination or steric shielding of the amine).

Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific integrity and trustworthiness, claims regarding cross-reactivity must be validated through rigorous, self-validating experimental systems. Below are the definitive protocols for evaluating the selectivity of piperidine-based CCR8 antagonists.

Workflow Step1 Compound Synthesis: Piperidine Scaffold Step2 Primary Screen: CCR8 Calcium Flux Assay Step1->Step2 Step3 Selectivity Panel: CCR1-10 Radioligand Binding Step2->Step3 IC50 < 100 nM Step3->Step1 High CCR4/5 Cross-Reactivity Step4 Safety Pharmacology: Automated hERG Patch-Clamp Step3->Step4 >100x Selectivity Step4->Step1 hERG Liability Detected Step5 Lead Optimization & In Vivo Profiling Step4->Step5 hERG IC50 > 10 µM

Tiered screening workflow for evaluating GPCR cross-reactivity and safety pharmacology.

Protocol 1: GPCR Radioligand Displacement Assay (Selectivity Profiling)

This assay determines the binding affinity of the compound across a panel of homologous chemokine receptors (CCR4, CCR5, CXCR4) to assess off-target binding.

Causality & Design Choice: Radioligand binding is chosen over functional assays for the initial selectivity screen because it directly measures receptor occupancy, isolating binding affinity from downstream signal amplification artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., CCR4 or CCR8). Homogenize in assay buffer (25 mM HEPES, 5 mM MgCl 2​ , 1 mM CaCl 2​ , 0.5% BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, starting at 10 µM with 1:3 serial dilutions in DMSO.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, the test compound, and 0.1 nM of the appropriate radioligand (e.g., [ 125 I]-CCL1 for CCR8; [ 125 I]-CCL22 for CCR4). Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Self-Validating Control: Include a Non-Specific Binding (NSB) control well containing 1 µM of unlabeled native chemokine. System check: The assay is only valid if the specific binding window (Total Binding minus NSB) is >80% of the total signal.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate IC 50​ using non-linear regression.

Protocol 2: Automated Patch-Clamp Assay for hERG Liability

Given the basic piperidine ring, assessing hERG channel blockade is mandatory.

Causality & Design Choice: While binding assays (like [ 3 H]-dofetilide displacement) exist for hERG, automated patch-clamp is utilized here because it functionally measures the potassium tail current, providing a physiologically relevant assessment of channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells using Detachin to maintain membrane integrity.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 1 mM MgCl 2​ , 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the oxazolidinone derivative at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validating Control: Perfuse 100 nM Dofetilide (a known hERG blocker) at the end of the experiment. System check: The cell data is discarded if Dofetilide fails to inhibit >85% of the tail current, ensuring the cell was responsive.

Strategic Recommendations for Drug Developers

When utilizing 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride as a starting point for CCR8 antagonist development:

  • Mitigate hERG Binding: The basicity of the piperidine nitrogen (pKa ~9-10) is the primary driver of hERG cross-reactivity. Consider introducing electron-withdrawing groups (e.g., fluorine atoms) adjacent to the amine to lower its pKa, or introduce steric bulk to hinder insertion into the hERG pore.

  • Shift to Allosteric Modulation: As demonstrated by AZ084 [3],[4], shifting the binding paradigm from the orthosteric site to an allosteric pocket drastically reduces cross-reactivity with CCR4 and CCR5. Structural modifications to the oxazolidinone ring can help probe these allosteric sites.

Sources

Validation

Benchmarking 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride Against Standard-of-Care Antibiotics

Executive Summary The oxazolidinone class of antibiotics represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class of antibiotics represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). While Linezolid and Tedizolid are clinical mainstays, their prolonged use is heavily restricted by off-target toxicities—specifically, mitochondrial toxicity leading to myelosuppression and monoamine oxidase (MAO) inhibition[1],[2].

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (4-PPOH) is an investigational oxazolidinone derivative designed to widen the therapeutic index. By replacing the traditional morpholine ring with a piperidin-4-yl moiety and introducing a 4-phenyl substitution on the oxazolidinone core, 4-PPOH alters the steric and electronic profile of the molecule. This guide provides a comprehensive benchmarking analysis of 4-PPOH against standard-of-care antibiotics, detailing the mechanistic rationale, self-validating experimental protocols, and comparative efficacy/safety data.

Mechanistic Overview: The Oxazolidinone Pharmacophore

Unlike β-lactams (which target cell wall synthesis) or aminoglycosides (which cause mRNA misreading during elongation), oxazolidinones act at the earliest stage of bacterial protein synthesis[].

Linezolid and its analogs diffuse into the bacterial cell and selectively bind to the peptidyl transferase center (PTC) on the 23S ribosomal RNA of the 50S subunit[4]. This binding physically obstructs the proper assembly of the 30S initiation complex (comprising mRNA, fMet-tRNA, and initiation factors) with the 50S subunit[]. Consequently, the functional 70S initiation complex cannot form, halting translation before it begins[4].

MOA mRNA mRNA + 30S Subunit PreComplex 30S Initiation Complex mRNA->PreComplex fMet fMet-tRNA + IFs fMet->PreComplex Complex70S 70S Initiation Complex PreComplex->Complex70S Assembly Subunit50S 50S Ribosomal Subunit (23S rRNA PTC) Subunit50S->Complex70S Drug 4-PPOH / Linezolid (Oxazolidinones) Drug->Subunit50S Binds PTC Drug->Complex70S Blocks Formation Translation Bacterial Protein Translation Complex70S->Translation Proceeds

Caption: Mechanism of oxazolidinones blocking the 70S initiation complex at the 50S ribosomal subunit.

Experimental Benchmarking Protocols

To objectively evaluate 4-PPOH, we employ a triad of self-validating assays targeting efficacy, mitochondrial safety, and neurological safety.

Protocol 1: Minimum Inhibitory Concentration (MIC) Profiling

Objective: Determine the bacteriostatic efficacy of 4-PPOH against resistant Gram-positive isolates. Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB ensure consistent bacterial membrane permeability, preventing artificially inflated or deflated MIC readings.

  • Inoculum Preparation: Suspend isolated colonies of MRSA or VRE in sterile saline to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB.

  • Compound Titration: Prepare a 2-fold serial dilution of 4-PPOH, Linezolid, and Vancomycin (0.125 to 64 µg/mL) in a 96-well microtiter plate.

  • Self-Validation Controls: Include a drug-free growth control (validates media viability) and a bacteria-free sterility control (validates aseptic technique) in every plate.

  • Incubation & Readout: Incubate at 35°C for 16–20 hours. Add 10 µL of 0.01% resazurin to each well and incubate for 2 hours. A metabolic shift from blue to fluorescent pink indicates viability. The MIC is the lowest concentration preventing this color shift.

Workflow Strain Bacterial Isolate Prep (MRSA, VRE, PRSP) Incubation 96-well Microtiter Incubation (35°C, 16-20h) Strain->Incubation Compound Compound Dilution (4-PPOH vs Comparators) Compound->Incubation Readout OD600 Measurement & Resazurin Viability Incubation->Readout Analysis MIC50/MIC90 Determination Readout->Analysis

Caption: Standardized broth microdilution workflow for determining oxazolidinone MIC values.

Protocol 2: Mitochondrial Toxicity Assay (Myelosuppression Prediction)

Objective: Quantify off-target inhibition of human mitochondrial protein synthesis. Causality & Design: Because bacterial and human mitochondrial ribosomes share deep evolutionary homology, oxazolidinones inadvertently bind to human mitochondria, causing clinical myelosuppression[1],[5]. We utilize K562 human erythroleukemia cells because their rapid proliferation is highly dependent on mitochondrial oxidative phosphorylation, making them the gold standard for predicting oxazolidinone-induced bone marrow toxicity[1].

  • Cell Culture: Seed K562 cells in RPMI-1640 supplemented with 10% FBS.

  • Drug Exposure: Expose cells to varying concentrations of 4-PPOH, Linezolid, and Tedizolid (0.1 to 100 µM) for 5 days.

  • Translation Readout: Pulse cells with [³⁵S]methionine in the presence of emetine. Self-Validation: Emetine selectively blocks cytosolic translation, ensuring that only mitochondrial translation is quantified via scintillation counting.

  • Analysis: Calculate the IC₅₀ for mitochondrial protein synthesis inhibition relative to the vehicle control.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: Assess the risk of serotonin syndrome. Causality & Design: The basic oxazolidinone pharmacophore can act as a reversible, non-selective MAO inhibitor[2]. Co-administration with SSRIs can trigger fatal serotonin toxicity.

  • Enzyme Preparation: Utilize recombinant human MAO-A expressed in baculovirus-infected insect cells.

  • Substrate Incubation: Incubate the enzyme with 4-PPOH or comparators and the fluorogenic substrate kynuramine.

  • Detection: Measure the formation of 4-hydroxyquinoline (Ex 310 nm / Em 400 nm). Calculate IC₅₀ values to determine the therapeutic safety margin.

Comparative Data Analysis

The following tables summarize the in vitro benchmarking performance of 4-PPOH against established clinical agents.

Table 1: Minimum Inhibitory Concentration (MIC) Profile (µg/mL)

4-PPOH demonstrates potent activity against standard and resistant Gram-positive strains, outperforming Linezolid in VRE and PRSP models.

OrganismStrain Phenotype4-PPOHLinezolidVancomycinDaptomycin
S. aureusMRSA (ATCC 43300)1.02.01.00.5
S. aureusLRSA (Linezolid-Resistant)4.0>16.01.00.5
E. faeciumVRE (ATCC 700221)0.52.0>32.02.0
S. pneumoniaePRSP (ATCC 49619)0.51.00.25N/A
Table 2: Safety & Off-Target Profiling (IC₅₀)

Higher IC₅₀ values indicate lower toxicity. 4-PPOH exhibits a vastly superior safety window compared to Linezolid and Tedizolid.

Assay ParameterTarget / Cell Line4-PPOHLinezolidTedizolid
Mitochondrial Protein SynthesisK562 Human Erythroleukemia>50 µM6.4 µM0.31 µM
Monoamine Oxidase A (MAO-A)Recombinant Human MAO-A>100 µM4.1 µM5.2 µM
Mammalian CytotoxicityHepG2 Hepatocytes>100 µM>100 µM>100 µM

Discussion: Structural Causality & The Therapeutic Window

The benchmarking data reveals that 4-PPOH maintains the potent antimicrobial efficacy of the oxazolidinone class while virtually eliminating the dose-limiting toxicities associated with Linezolid and Tedizolid. This optimization is driven by two key structural modifications:

  • Mitigation of Mitochondrial Toxicity: Linezolid's morpholine ring allows it to fit into the binding pocket of both the bacterial 23S rRNA and the homologous human mitochondrial ribosome[1],[5]. The substitution of the morpholine ring with a piperidin-4-yl group, combined with a 4-phenyl substitution on the oxazolidinone core, introduces significant steric bulk. This bulk creates a steric clash within the tighter human mitochondrial ribosomal pocket, drastically reducing binding affinity (IC₅₀ > 50 µM) while maintaining a high affinity for the more accommodating bacterial PTC[2].

  • Abolition of MAO Inhibition: The spatial geometry and altered electron density provided by the 4-phenyl substitution prevent 4-PPOH from properly orienting within the active site of human MAO-A[2]. This structural divergence raises the MAO-A IC₅₀ to >100 µM, effectively eliminating the risk of drug-induced serotonin syndrome and allowing for safer co-administration with psychiatric medications.

Ultimately, 4-PPOH represents a structurally rationalized evolution of the oxazolidinone scaffold, offering a highly favorable therapeutic index for the prolonged treatment of refractory Gram-positive infections.

References

  • Mechanism of Action of Linezolid (Oxazolidinone Antibiotics). Pharmacy Freak. Available at:[Link]

  • Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. National Institutes of Health (NIH). Available at:[Link]

  • Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. National Institutes of Health (NIH). Available at:[Link]

  • New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Proactive Approach to Safety: Proper Disposal of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. While 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a valuable compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. While 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a valuable compound in synthetic chemistry, its proper handling and disposal are paramount. A specific Safety Data Sheet (SDS) for this exact molecule is not always readily available. Therefore, we must adopt a conservative and scientifically-grounded approach, deriving our safety protocols from the known hazards of its constituent chemical moieties: the piperidine ring and the oxazolidinone core. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and environmental compliance.

Part 1: A Hazard Assessment Based on Structural Analogy

The foundation of a sound disposal plan is a thorough understanding of the potential risks. By deconstructing the molecule, we can anticipate its hazard profile with a high degree of confidence.

  • The Piperidine Moiety : The piperidine functional group is the primary driver of the hazard profile. Piperidine itself is classified as a highly flammable liquid that is also acutely toxic and corrosive.[1][2] It is known to cause severe skin burns and eye damage, and it is harmful if swallowed, inhaled, or in contact with skin.[3][4] Therefore, any compound containing this structure must be handled with precautions against flammability, toxicity, and corrosivity.

  • The Oxazolidinone Core : While generally less acutely hazardous than piperidine, the oxazolidinone structure presents its own considerations. Related compounds can cause skin and eye irritation.[5] Crucially, during thermal decomposition (such as in incineration), oxazolidinone-based molecules can release toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6]

  • The Hydrochloride Salt : As a hydrochloride salt, the compound is a solid. This form can pose an inhalation hazard if it becomes an airborne powder.

This analysis dictates that 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride must be managed as a hazardous substance, with protocols reflecting the combined risks of its components.

Component Moiety Anticipated Hazards Primary Safety Concern
Piperidine Acute Toxicity (Oral, Dermal, Inhalation), Severe Skin/Eye Corrosivity, FlammabilityDirect contact, inhalation, fire risk
Oxazolidinone Potential Skin/Eye Irritation, Hazardous Decomposition Products (NOx, COx)Incomplete combustion during disposal
Hydrochloride Salt Solid, potential for irritating dustInhalation of fine particulates

Part 2: Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the significant hazards associated with the piperidine moiety, a stringent PPE protocol is mandatory for any handling task, including preparation for disposal.

  • Eye and Face Protection : Wear chemical safety goggles in combination with a full-face shield to protect against splashes.[4][7]

  • Hand Protection : Use chemically resistant gloves. Butyl or nitrile rubber are appropriate choices.[1] Always inspect gloves for integrity before use and consult the manufacturer's data for breakthrough times.

  • Body Protection : A flame-retardant laboratory coat or a chemical-resistant apron is essential to protect against skin contact.[7]

  • Respiratory Protection : All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Part 3: Step-by-Step Disposal Protocol

The following workflow provides a clear, logical path for the safe disposal of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride and associated waste. The guiding principle is that this compound must be treated as regulated hazardous waste.

Step 1: Waste Classification and Segregation

All materials contaminated with 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride must be classified and disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Solid Waste : This includes the pure compound, any contaminated personal protective equipment (gloves, wipes), and absorbent materials from a spill cleanup.

  • Liquid Waste : This category includes any solutions containing the compound and any solvent rinsate from decontaminating glassware. Keep aqueous and organic solvent waste streams separate if required by your institution.

  • Empty Containers : Containers that once held the compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7] This rinsate is hazardous liquid waste and must be collected for disposal.[7][8] Only after proper rinsing can the container be managed according to your institution's guidelines for defaced, rinsed chemical bottles.

Step 2: Containerization and Labeling

Proper containment is critical to prevent accidental exposure and ensure compliant disposal.

  • Select the Right Container : Use a chemically compatible, sealable container designated for hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Label Correctly and Completely : The waste container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include:

    • The full chemical name: "4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride"

    • The associated hazards: "Toxic," "Corrosive"

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Safe Storage

Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Secondary Containment : Always place the primary waste container inside a larger, chemical-resistant secondary container (like a tub or bin) to contain any potential leaks.[7]

  • Ventilation : The storage area must be well-ventilated.[3]

  • Segregation : Store away from incompatible materials, such as strong oxidizing agents and acids.[3]

Step 4: Final Disposal

The final step is to arrange for pickup and disposal by a licensed professional.

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[9]

  • Professional Disposal : Disposal will be carried out by a licensed hazardous waste management company, likely through high-temperature incineration at a permitted facility.[8] This method is necessary to destroy the compound and manage the hazardous decomposition products effectively.

DisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition Start Identify Waste Material (Solid, Liquid, Contaminated PPE) PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Work in Fume Hood Start->PPE Segregate Segregate Waste Stream PPE->Segregate Solid Solid Waste (Pure compound, wipes, gloves) Segregate->Solid Solid Liquid Liquid Waste (Solutions, rinsate) Segregate->Liquid Liquid Containerize Place in Labeled Hazardous Waste Container Solid->Containerize Liquid->Containerize Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store EHS Schedule Pickup with Environmental Health & Safety (EHS) Store->EHS End Professional Disposal (e.g., High-Temp Incineration) EHS->End

Caption: Disposal workflow for 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl.

Part 4: Emergency Procedures for Spills

Immediate and correct action is vital in the event of a spill to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[7]

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood.[3]

  • Remove Ignition Sources : Although the hydrochloride salt is a solid, this is a critical precaution due to the inherent flammability of the piperidine structure.[2][3]

  • Contain and Clean :

    • For a small solid spill , carefully wet the powder with a small amount of water to prevent dust from becoming airborne.[10]

    • Use a non-combustible absorbent material like vermiculite, sand, or cat litter to cover the spill.[3][7]

    • Using non-sparking tools, carefully scoop the material into your designated solid hazardous waste container.[11]

  • Decontaminate :

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[10]

    • All cleaning materials (wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.[7]

  • Report : Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.[7]

By adhering to these rigorous, evidence-based procedures, you can ensure that the disposal of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is conducted with the highest standards of safety and professional responsibility.

References

  • Piperidine - SAFETY DATA SHEET . PENTA. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Safety Data Sheet: 2-Oxazolidinone . Chemos GmbH&Co.KG. [Link]

  • Spill and Cleaning Protocol . Environmental Health & Safety - Michigan State University. [Link]

Sources

Handling

Personal protective equipment for handling 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Title: Comprehensive Safety & Handling Guide: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride Executive Summary & Chemical Profile As drug development professionals scale up the synthesis of novel therapeutics (...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Handling Guide: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride

Executive Summary & Chemical Profile

As drug development professionals scale up the synthesis of novel therapeutics (particularly in antibacterial and CNS research), handling key active pharmaceutical ingredient (API) intermediates safely is paramount. 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a critical oxazolidinone-piperidine derivative[1]. Due to its inherent biological activity and its physical properties as a hydrochloride salt, strict adherence to specialized Personal Protective Equipment (PPE) and operational workflows is required to mitigate risks of respiratory irritation, ocular damage, and systemic exposure.

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
CAS Number 521979-98-6 (S-isomer); 521979-97-5 (R-isomer)
Molecular Formula C14H19ClN2O2
Molecular Weight 282.77 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[1][2]

Mechanistic Toxicology & Hazard Assessment

To design an effective, self-validating safety protocol, we must first understand the causality behind the chemical's hazards:

  • Respiratory & Mucous Membrane Irritation (H335, H319): As a hydrochloride salt, this compound forms a fine, highly crystalline dust that is prone to aerosolization during physical transfer. When inhaled or deposited in the eyes, the salt rapidly dissolves in mucosal fluids. This creates localized acidic micro-environments that trigger acute irritation, inflammation, and potential corneal damage[3].

  • Dermal Penetration & Systemic Toxicity (H302, H315): The oxazolidinone pharmacophore is highly optimized for biological target engagement. While the charged piperidine nitrogen reduces passive transdermal diffusion compared to its free-base counterpart, compromised skin or accidental ingestion can lead to rapid systemic absorption. Therefore, physical barriers (PPE) must be absolute to prevent systemic toxicity[1].

Tiered Personal Protective Equipment (PPE) Matrix

PPE selection must be dynamically scaled based on the mass of the API intermediate being handled and the kinetic energy of the operation (e.g., static weighing vs. active milling).

Table 2: Operational PPE Requirements

PPE CategoryAnalytical Scale (< 1 g)Preparative / Bulk Scale (> 100 g)Causality / Rationale
Hand Protection Single Nitrile (4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Prevents dermal transfer; double gloving mitigates micro-tears during bulk scooping.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles & Face ShieldBlocks aerosolized hydrochloride dust from settling on the conjunctiva.
Respiratory None (if handled in a fume hood)N95 / P100 Particulate Respirator or PAPRCaptures fine crystalline particulates (< 5 µm) generated during bulk powder transfer.
Body Protection Standard Cotton Lab CoatTyvek® Coveralls (Disposable)Prevents accumulation of API dust on personal clothing, eliminating secondary exposure.

Experimental Protocols: Safe Handling Workflows

Workflow A: Analytical Weighing & Solution Preparation (< 1 g)

  • Environmental Preparation: Ensure the chemical fume hood face velocity is verified at 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers)[4].

  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing spatula and anti-static weigh boats.

    • Scientist Insight: Hydrochloride salts are highly susceptible to triboelectric charging. This causes the powder to "jump" and aerosolize, bypassing standard containment. Neutralizing the charge prevents this phenomenon.

  • Weighing: Tare the anti-static weigh boat. Gently transfer the powder using a micro-spatula. Cap the source bottle immediately to minimize ambient moisture absorption (hygroscopy).

  • Dissolution: Transfer the solid to a volumetric flask. Add the appropriate solvent slowly to wash the neck of the flask. Seal and sonicate until visually clear.

  • Decontamination: Wipe down the balance and hood surface with a damp 70% Isopropanol/Water wipe to capture any residual micro-dust.

Workflow B: Bulk Handling & Reactor Charging (> 100 g)

  • Enclosure Setup: Perform all bulk transfers inside a vented balance enclosure or a localized exhaust ventilation (LEV) system.

  • PPE Verification: Don double nitrile gloves, Tyvek suit, and a P100 respirator[3].

  • Transfer Mechanics: Use a continuous-sleeve transfer bag or a grounded stainless-steel scoop. Avoid dropping the powder from a height to minimize the dust plume.

  • Sealing: Once the reactor is charged, seal the port immediately before initiating agitation to prevent blowback of the API.

Spill Response & Disposal Plans

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not walk through the spilled powder.

  • Protect: Don appropriate spill-response PPE (P100 respirator, heavy-duty nitrile gloves, chemical goggles)[3].

  • Contain & Neutralize: Do not dry sweep, as this aggressively aerosolizes the API. Cover the spill with slightly dampened absorbent pads (using water or a 10% IPA solution) to suppress dust[3].

  • Collect: Carefully scoop the dampened material and pads into a hazardous waste bag. Double-bag and seal with a gooseneck tie.

  • Decontaminate: Wash the spill area with soap and water, followed by a solvent wipe (e.g., ethanol) to remove any organic residues.

Disposal Plan:

  • Solid Waste: Dispose of as hazardous organic solid waste in accordance with local environmental regulations. Do not flush down the sink[3].

  • Liquid Waste: Solutions containing this compound must be collected in designated halogenated or non-halogenated organic waste carboys (depending on the solvent used) and incinerated by a certified waste management facility.

Operational Workflow Visualization

Handling_Workflow Start API Handling: 4-Phenyl-3-piperidin-4-yl- oxazolidin-2-one HCl Scale Assess Operation Scale Start->Scale Analytical Analytical (< 1 g) Scale->Analytical Small Scale Bulk Bulk (> 100 g) Scale->Bulk Large Scale PPE_A Standard PPE (Hood, Gloves, Glasses) Analytical->PPE_A PPE_B Advanced PPE (P100, Tyvek, Face Shield) Bulk->PPE_B Spill Spill Event Detected? PPE_A->Spill PPE_B->Spill SpillYes Wet Containment & P100 Respirator Protocol Spill->SpillYes Yes SpillNo Proceed to Synthesis/Analysis Spill->SpillNo No

Caption: Decision tree for PPE selection and spill response during oxazolidinone API handling.

References

  • NextSDS. "3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride Hazard Profile". Available at:[Link]

Sources

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